molecular formula C8H16O3 B3434084 Ethyl 3-hydroxy-2,2-dimethylbutanoate CAS No. 7505-94-4

Ethyl 3-hydroxy-2,2-dimethylbutanoate

Cat. No.: B3434084
CAS No.: 7505-94-4
M. Wt: 160.21 g/mol
InChI Key: DPZVLAWBYJYWFX-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-2,2-dimethylbutanoate is a useful research compound. Its molecular formula is C8H16O3 and its molecular weight is 160.21 g/mol. The purity is usually 95%.
The exact mass of the compound Ethyl 3-hydroxy-2,2-dimethylbutanoate is 160.109944368 g/mol and the complexity rating of the compound is 140. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 402035. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl 3-hydroxy-2,2-dimethylbutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-hydroxy-2,2-dimethylbutanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-hydroxy-2,2-dimethylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c1-5-11-7(10)8(3,4)6(2)9/h6,9H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPZVLAWBYJYWFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7505-94-4
Record name NSC402035
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402035
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundational & Exploratory

Ethyl 3-hydroxy-2,2-dimethylbutanoate IUPAC name and structure

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and drug development professionals, focusing on the structural utility, synthesis, and characterization of Ethyl 3-hydroxy-2,2-dimethylbutanoate.

Functional Class: Chiral


-Hydroxy Ester / Gem-Dimethyl Synthon
Primary Application:  Pharmacophore Linker & Metabolic Stability Enhancer

Executive Summary

Ethyl 3-hydroxy-2,2-dimethylbutanoate (CAS: 7505-94-4) is a specialized "neopentyl-like" building block used in the synthesis of metabolically robust pharmaceuticals. Unlike simple


-hydroxy esters, the presence of the gem-dimethyl group  at the 

-position (C2) confers two critical properties:
  • Metabolic Stability: It blocks

    
    -deprotonation, preventing racemization via enolization in physiological conditions.
    
  • Retro-Aldol Resistance: The quaternary center sterically hinders the reverse-aldol degradation pathway, a common failure mode for

    
    -hydroxy carbonyls.
    

This guide outlines the definitive synthesis routes, analytical profile, and strategic utility of this compound in modern drug discovery, specifically in the development of


-lactamase inhibitors and macrolide antibiotics.

Chemical Identity & Physical Properties[1][2][3][4][5]

ParameterData
IUPAC Name Ethyl 3-hydroxy-2,2-dimethylbutanoate
Common Name Ethyl 2,2-dimethyl-3-hydroxybutyrate
CAS Number 7505-94-4 (Racemic)
Molecular Formula

Molecular Weight 160.21 g/mol
Boiling Point 228.3°C (760 mmHg) / ~72°C (12 mmHg)
Density 0.988 g/cm³
Chirality C3 is a stereogenic center (forms R and S enantiomers)

Synthetic Methodologies

Synthesis of this motif is non-trivial due to the steric bulk of the gem-dimethyl group. Two primary routes are established: the classical Reformatsky reaction (chemical) and Ketoreductase-mediated reduction (biocatalytic).

Route A: The Reformatsky Reaction (Chemical)

This is the most robust method for generating the racemic scaffold. It avoids the harsh bases required for Claisen condensations, which are often incompatible with the steric hindrance of the gem-dimethyl group.

Mechanism: Zinc insertion into ethyl


-bromoisobutyrate generates a nucleophilic zinc enolate, which attacks acetaldehyde.

Protocol:

  • Activation: Suspend Zinc dust (1.5 eq) in anhydrous THF under

    
    . Activate with a catalytic amount of TMSCl or 1,2-dibromoethane.
    
  • Addition: Add ethyl 2-bromo-2-methylpropionate (1.0 eq) and acetaldehyde (1.2 eq) dropwise to maintain a gentle reflux.

  • Quench: Cool to 0°C and quench with 1M HCl.

  • Workup: Extract with

    
    , wash with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Distillation in vacuo.

Critical Insight: The gem-dimethyl group stabilizes the zinc enolate, suppressing self-condensation side reactions (Blaise reaction), leading to generally high yields (>70%).

Reformatsky Start Ethyl 2-bromo-2-methylpropionate + Acetaldehyde Zn_Insert Zn Insertion (Oxidative Addition) Start->Zn_Insert THF, Reflux Enolate Zinc Enolate Intermediate Zn_Insert->Enolate Attack Nucleophilic Attack on Carbonyl Enolate->Attack Product Racemic Ethyl 3-hydroxy- 2,2-dimethylbutanoate Attack->Product H3O+ Quench

Figure 1: Mechanism of the Reformatsky synthesis targeting the hindered


-quaternary center.
Route B: Biocatalytic Reduction (Enantioselective)

For pharmaceutical applications requiring high enantiomeric excess (ee > 99%), chemical reduction of the corresponding keto-ester (Ethyl 2,2-dimethylacetoacetate) is often insufficient due to poor facial selectivity caused by the bulky gem-dimethyl group.

Biocatalytic Solution: Engineered Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) are required. Wild-type Baker's Yeast often gives poor yields for this specific substrate due to steric hindrance.

Protocol (General KRED Screen):

  • Substrate: Ethyl 2,2-dimethyl-3-oxobutanoate.

  • System: KRED enzyme + NADPH + Glucose Dehydrogenase (GDH) for cofactor recycling.

  • Conditions: Phosphate buffer (pH 7.0), 30°C.

  • Outcome: Specific enzymes (e.g., from Candida or Lactobacillus variants) can yield the (S)-enantiomer with >98% ee.

Analytical Characterization (Self-Validating Data)

To ensure the integrity of the synthesized material, the following NMR profile serves as a validation standard. The key diagnostic feature is the differentiation of the gem-dimethyl protons if the chiral center is resolved or the environment is sufficiently asymmetric.

Predicted NMR (300 MHz, )
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Logic
4.18 Quartet (

)
2H

Ester methylene
3.85 Quartet (

)
1H

Methine proton (deshielded by OH)
2.60 Broad Singlet1H

Exchangeable hydroxyl
1.28 Triplet (

)
3H

Ester methyl
1.20 Singlet3H

(a)
Gem-dimethyl (diastereotopic)
1.18 Singlet3H

(b)
Gem-dimethyl (diastereotopic)
1.15 Doublet (

)
3H

Terminal methyl coupled to C3

Validation Check: If the gem-dimethyl groups appear as a single peak, check the solvent; in chiral environments or high-res fields, they should be distinct due to the adjacent chiral center at C3.

Pharmaceutical Applications

Metabolic Blocking Group

In drug design, the 2,2-dimethyl-3-hydroxy motif is often employed to replace a standard


-hydroxy chain. The gem-dimethyl group acts as a "metabolic wall," preventing:
  • 
    -Elimination:  The lack of protons at the 
    
    
    
    -position makes dehydration to the
    
    
    -unsaturated ester impossible under physiological conditions.
  • Hydrolysis: The steric bulk retards esterase activity, prolonging the half-life of prodrugs.

-Lactamase Inhibitor Prodrugs

This scaffold is a documented intermediate in the synthesis of prodrugs for diazabicyclooctane-based


-lactamase inhibitors (e.g., Avibactam derivatives).[1] The ester functionality modulates lipophilicity for oral absorption before being cleaved to the active acid form.

PharmaUtility Scaffold Ethyl 3-hydroxy- 2,2-dimethylbutanoate Feature1 Gem-Dimethyl Group Scaffold->Feature1 Feature2 Chiral C3-OH Scaffold->Feature2 Result1 Blocks Metabolic Beta-Elimination Feature1->Result1 Result2 Prevents Racemization (No Alpha-Proton) Feature1->Result2 Result3 Linker for Macrolides/Prodrugs Feature2->Result3

Figure 2: Structure-Activity Relationship (SAR) logic of the scaffold in drug design.

References

  • Reformatsky Synthesis & Structure

    • J. Med. Chem. 1987, 30 , 366-374.[1][2] (Primary reference for the synthesis of the 2,2-dimethyl-3-hydroxybutanoate scaffold).

  • Biocatalytic Approaches

    • Biosci. Biotechnol. Biochem. 1999, 63, 598-601.
    • Ad. Synth. Catal. 2009, 351 , 3128-3132.[1][2] (Modern enzymatic reduction techniques for hindered ketones).

  • Pharmaceutical Application (Prodrugs)

    • World Intellectual Property Organization (WIPO), WO2018208557A1. "Prodrugs of beta-lactamase inhibitors.

Sources

Technical Whitepaper: Physicochemical Profiling and Applied Methodologies of Ethyl 3-hydroxy-2,2-dimethylbutanoate

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical development and natural product chemistry increasingly rely on sterically hindered aliphatic esters, Ethyl 3-hydroxy-2,2-dimethylbutanoate (CAS: 7505-94-4) has emerged as a critical structural motif. This whitepaper provides a comprehensive, expert-level analysis of its physical properties, structure-activity relationships, synthetic pathways, and analytical characterization.

By understanding the causality behind its molecular behavior—specifically the influence of its C2 gem-dimethyl group—researchers can better leverage this compound as a pharmaceutical excipient, a prodrug building block, and an analytical biomarker.

Molecular Architecture & Physicochemical Profiling

The defining structural feature of Ethyl 3-hydroxy-2,2-dimethylbutanoate is the presence of a gem-dimethyl group at the alpha-carbon (C2) relative to the ethyl ester, adjacent to a secondary hydroxyl group at C3. This dense steric clustering fundamentally alters the molecule's thermodynamic and kinetic properties compared to linear aliphatic esters.

Quantitative Data Summary

The following table consolidates the experimentally verified and computed physicochemical properties of the compound, providing a baseline for formulation and synthetic planning [1], [2].

PropertyValueCausality / Scientific Implication
Molecular Formula C₈H₁₆O₃Defines the baseline aliphatic and oxygenated mass.
Molecular Weight 160.21 g/mol Optimal size for volatility and membrane permeability.
Boiling Point 228.3 ºC (at 760 mmHg)Elevated BP due to intermolecular hydrogen bonding from the C3 hydroxyl group.
Density 0.988 g/cm³Near-water density, typical for short-chain oxygenated aliphatics.
Flash Point 87.3 ºCIndicates moderate volatility; requires standard flammable liquid handling.
Kovats Retention Index 1699 (Polar Column)High retention on polar phases (e.g., DB-Wax) due to strong H-bond interactions [3].

Structure-Property Relationships in Application

The strategic inclusion of Ethyl 3-hydroxy-2,2-dimethylbutanoate in pharmaceutical formulations is not arbitrary; it is dictated by the steric hindrance generated by the gem-dimethyl group.

In prodrug design (such as beta-lactamase inhibitors), incorporating this moiety adjacent to a hydrolyzable linkage shields the ester bond from premature enzymatic cleavage by non-specific plasma esterases. This tunable hydrolytic stability ensures the drug reaches its target before activation [4]. Furthermore, in oral formulations, this compound acts as a highly effective excipient. Its specific lipophilic profile and spatial geometry allow it to competitively bind to taste receptors, effectively masking the unpleasant bitterness of active pharmaceutical ingredients (APIs) and improving patient compliance [5].

SPR Struct gem-Dimethyl Group at C2 Position Prop1 Increased Steric Hindrance Struct->Prop1 Prop2 Lipophilicity Enhancement Struct->Prop2 App1 Hydrolytic Stability in Prodrugs Prop1->App1 Reduced Esterase Cleavage App2 Flavor/Taste Masking Excipient Prop2->App2 Receptor Binding

Caption: Structure-property relationship driven by the C2 gem-dimethyl substitution.

Synthetic Methodologies: The Reformatsky Protocol

The synthesis of Ethyl 3-hydroxy-2,2-dimethylbutanoate is classically achieved via a Reformatsky reaction rather than a standard base-catalyzed Aldol addition.

The Causality of the Method: Standard base-catalyzed aldol reactions with aliphatic esters and aldehydes often suffer from poor yields due to competing self-condensation and retro-aldol pathways. By utilizing an alpha-bromo ester (Ethyl 2-bromoisobutyrate) and activated zinc dust, the reaction generates a zinc enolate. This organozinc intermediate is significantly less basic than corresponding lithium or magnesium enolates. Consequently, it prevents the unwanted enolization and self-condensation of the highly reactive electrophile (acetaldehyde), driving the nucleophilic attack selectively toward the desired cross-coupled product.

Step-by-Step Experimental Workflow

Self-Validating System: This protocol includes an internal temperature control and a specific quenching mechanism to ensure the zinc enolate does not undergo premature hydrolysis.

  • Zinc Activation: Suspend 1.2 equivalents of zinc dust (Zn⁰) in anhydrous tetrahydrofuran (THF). Add a catalytic amount of 1,2-dibromoethane and heat to reflux for 5 minutes, followed by the addition of 0.1 equivalents of trimethylsilyl chloride (TMSCl). Rationale: This chemically strips the passivating ZnO layer, ensuring rapid and uniform oxidative addition.

  • Reagent Addition: Cool the suspension to 0 °C. Add a mixture of Ethyl 2-bromoisobutyrate (1.0 eq) and Acetaldehyde (1.1 eq) dropwise over 30 minutes.

  • Coupling Phase: Allow the reaction to warm to room temperature, then gently reflux for 2 hours. Monitor the consumption of the bromo ester via TLC (Hexanes/Ethyl Acetate 8:2).

  • Quenching & Workup: Cool the mixture to 0 °C and carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). Rationale: A mildly acidic quench protonates the intermediate alkoxide without hydrolyzing the newly formed ester bond.

  • Extraction & Purification: Extract the aqueous layer with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via fractional vacuum distillation to yield the pure beta-hydroxy ester.

Synthesis R1 Ethyl 2-bromoisobutyrate + Acetaldehyde Zn Zinc Dust (Zn^0) Activation R1->Zn THF, Reflux Int Organozinc Intermediate (Reformatsky Reagent) Zn->Int Oxidative Addition Workup Acidic Workup (NH4Cl aq) Int->Workup Nucleophilic Addition Prod Ethyl 3-hydroxy-2,2-dimethylbutanoate Workup->Prod Protonation

Caption: Reformatsky synthesis workflow for Ethyl 3-hydroxy-2,2-dimethylbutanoate.

Analytical Characterization: GC-MS & Retention Indices

Ethyl 3-hydroxy-2,2-dimethylbutanoate is frequently identified as a volatile secondary metabolite in complex botanical extracts, such as those from Diplopterys pubipetala [5] and the endophytic fungi of Scapania verrucosa [6].

The Causality of the Analytical Choice: Relying solely on Mass Spectrometry (MS) fragmentation for aliphatic esters can lead to false positives due to ubiquitous McLafferty rearrangements and similar fragmentation patterns among isomers. To create a self-validating analytical system, MS data must be orthogonally validated using Kovats Retention Indices (RI). The C3 hydroxyl group interacts strongly with polyethylene glycol (PEG) stationary phases, resulting in a highly specific RI of 1699 on a polar column, which distinctly separates it from non-hydroxylated analogs.

Step-by-Step GC-MS Profiling Protocol
  • Sample Preparation: Extract the biological matrix using a non-polar to mid-polar solvent system (e.g., diethyl ether or ethyl acetate) to capture the volatile ester fraction. Concentrate under a gentle stream of nitrogen.

  • Instrumental Setup: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) equipped with a polar capillary column (e.g., DB-Wax or HP-INNOWax, 30 m × 0.25 mm × 0.25 µm).

  • Injection Parameters: Inject 1 µL of the extract in splitless mode. Set the injector temperature to 250 °C.

  • Oven Temperature Program: Hold at 50 °C for 2 minutes, ramp at 5 °C/min to 240 °C, and hold for 10 minutes. Rationale: A slow ramp ensures baseline resolution of sterically similar isomeric esters.

  • Detection & Validation: Operate the MS in electron ionization (EI) mode at 70 eV. Calculate the Kovats Retention Index by co-injecting a homologous series of n-alkanes (C8–C20) under identical conditions. Validate the identity by matching both the MS fragmentation pattern (m/z) and the experimental RI (target ~1699) against established databases[3].

References

  • PubChem - Ethyl 3-hydroxy-2,2-dimethylbutanoate | C8H16O3 | CID 344889. National Center for Biotechnology Information. Available at:[Link]

  • ChemSrc - ethyl 3-hydroxy-2,2-dimethyl-butanoate | CAS#:7505-94-4. Available at:[Link]

  • The Pherobase - The Kovats Retention Index: Ethyl 3-hydroxy-2,2-dimethylbutanoate (C8H16O3). Available at:[Link]

  • Google Patents - WO2018208557A1 - 3-(((((2s,5r)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl)oxy)sulfonyl)oxy)-2,2-dimethylprop noate derivatives and related compounds as perorally administered profrugs.
  • MDPI - Diplopterys pubipetala (Malpighiaceae): Insights into Antioxidant, Antibacterial, and Antifungal Activities with Chemical Composition Analysis via UHPLC-MS/MS and GC/MS. Available at:[Link]

  • ResearchGate - Chemical Composition, Antifungal and Antitumor Properties of Ether Extracts of Scapania verrucosa Heeg. and its Endophytic Fungus Chaetomium fusiforme. Available at:[Link]

Discovery and history of Ethyl 3-hydroxy-2,2-dimethylbutanoate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Ethyl 3-hydroxy-2,2-dimethylbutanoate: Discovery, Synthesis, and Pharmaceutical Applications

Introduction: The Dual Identity of a Beta-Hydroxy Ester

Ethyl 3-hydroxy-2,2-dimethylbutanoate (CAS: 7505-94-4) is a highly versatile


-hydroxy ester that occupies a unique intersection between natural product chemistry and advanced synthetic pharmacology. Originally conceptualized and utilized as a synthetic building block for complex drug molecules, modern analytical techniques have since identified this compound as a naturally occurring bioactive metabolite in various plant and fungal species.

For drug development professionals and synthetic chemists, this compound is prized for its sterically hindered gem-dimethyl group and its reactive hydroxyl moiety. These structural features make it an ideal precursor for synthesizing lipophilic prodrug promoieties and for probing complex metabolic pathways in cancer chemotherapy. This whitepaper synthesizes the historical discovery, physicochemical data, and field-proven synthetic protocols associated with Ethyl 3-hydroxy-2,2-dimethylbutanoate.

Physicochemical Profiling

Understanding the physical and chemical behavior of Ethyl 3-hydroxy-2,2-dimethylbutanoate is critical for optimizing reaction conditions, particularly in low-temperature derivatizations and chromatographic purifications. The sterically demanding 2,2-dimethyl substitution provides unique kinetic stability to the adjacent ester group, preventing premature hydrolysis during multi-step syntheses.

Table 1: Physicochemical Properties of Ethyl 3-hydroxy-2,2-dimethylbutanoate

PropertyValueSource / Method
IUPAC Name ethyl 3-hydroxy-2,2-dimethylbutanoateComputed by Lexichem TK 2.7.0[1]
CAS Registry Number 7505-94-4NIST Chemistry WebBook[2]
Molecular Formula C₈H₁₆O₃PubChem[1]
Molecular Weight 160.21 g/mol PubChem[1]
Boiling Point 228.3 °C at 760 mmHgExperimental (Chemsrc)[3]
Density 0.988 g/cm³Experimental (Chemsrc)[3]
Flash Point 87.3 °CExperimental (Chemsrc)[3]
Kovats Retention Index 1699 (Standard polar column)NIST Mass Spectrometry Data Center[1]

Historical Context and Natural Discovery

While initially synthesized in the laboratory, high-resolution GC-MS has revealed that Ethyl 3-hydroxy-2,2-dimethylbutanoate is synthesized in nature, serving distinct ecological and biological functions.

  • Fungal and Bryophyte Origins: The compound was identified in the ether extracts of the liverwort Scapania verrucosa and its endophytic fungus Chaetomium fusiforme. In these organisms, it contributes to the extract's inherent antifungal and antitumor properties[4].

  • Botanical Occurrence: It is a key volatile component in the leaves of Diplopterys pubipetala, a liana native to the Brazilian Cerrado. Research indicates that its presence correlates with the plant's strong antioxidant capacity and antifungal effects against Candida species[5].

  • Traditional Medicine: The compound was recently profiled as a constituent of the Krom Luang Chumphon Khet Udomsak (KKR) remedy, a century-old traditional Thai herbal medicine. The extract exhibits potent

    
    -glucosidase inhibitory effects, suggesting a synergistic role in managing hyperglycemia[6].
    
  • Pharmaceutical Excipient: Beyond its active biological roles, its pleasant, fruity ester profile has led to its use as a pharmaceutical excipient to mask unpleasant tastes, thereby improving the palatability of oral liquid formulations[5].

Synthetic Methodologies & Mechanistic Causality

As a Senior Application Scientist, it is imperative to understand not just how a reaction is performed, but why specific conditions are chosen. The following protocols detail the synthesis of the compound and its subsequent derivatization into a highly reactive prodrug intermediate.

Protocol A: De Novo Synthesis via Reformatsky Coupling

The most reliable method to synthesize Ethyl 3-hydroxy-2,2-dimethylbutanoate is via a Reformatsky reaction between ethyl 2-bromo-2-methylpropanoate and acetaldehyde.

  • Step 1: Zinc Activation. Suspend zinc dust in anhydrous THF and activate it using a catalytic amount of 1,2-dibromoethane and TMSCl.

    • Causality: Zinc naturally forms a passivating oxide layer. The chemical activation removes this layer, ensuring rapid and uniform insertion of zinc into the C-Br bond to form the reactive zinc enolate.

  • Step 2: Reagent Addition. Cool the suspension to 0 °C. Add a mixture of ethyl 2-bromo-2-methylpropanoate (1.0 eq) and acetaldehyde (1.2 eq) dropwise over 30 minutes.

    • Causality: The formation of the zinc enolate and subsequent nucleophilic attack on the aldehyde is highly exothermic. Dropwise addition at 0 °C prevents the evaporation of the highly volatile acetaldehyde (BP: 20.2 °C) and suppresses unwanted homocoupling or aldol condensation side reactions.

  • Step 3: Quenching and Validation. Stir for 2 hours at room temperature, then quench carefully with saturated aqueous NH₄Cl. Extract with diethyl ether, dry over Na₂SO₄, and concentrate. Validate the product via ¹H-NMR (look for the distinct singlet of the gem-dimethyl group around

    
     1.1-1.2 ppm and the multiplet of the carbinol proton).
    
    • Causality: A mildly acidic NH₄Cl quench breaks down the zinc alkoxide intermediate to yield the free alcohol without causing acid-catalyzed dehydration of the newly formed

      
      -hydroxy ester.
      
Protocol B: Derivatization into a Chlorosulfonyl Promoiety

To utilize the compound in prodrug synthesis, the hydroxyl group is converted into a chlorosulfonyl leaving group[7].

  • Step 1: Reagent Preparation. Cool a solution of freshly distilled sulfuryl chloride (SO₂Cl₂, 1.0 eq) in anhydrous diethyl ether to -78 °C under argon.

    • Causality: SO₂Cl₂ is extremely reactive. The ultra-low temperature is required to suppress violent exotherms and prevent the formation of symmetrical dialkyl sulfates.

  • Step 2: Dropwise Addition. Add a solution of Ethyl 3-hydroxy-2,2-dimethylbutanoate (1.0 eq) and pyridine (1.0 eq) in diethyl ether dropwise over 15 minutes. Stir for 5 hours at -78 °C.

    • Causality: Pyridine serves as an acid scavenger. As the reaction proceeds, HCl is generated; pyridine neutralizes it, driving the reaction to completion and preventing acid-catalyzed degradation of the ester.

  • Step 3: Isolation. Filter the reaction mixture rapidly under inert conditions to remove the precipitated pyridinium chloride salt. The filtrate contains the highly reactive R/S-ethyl 3-((chlorosulfonyl)oxy)-2,2-dimethylbutanoate.

    • Causality: The chlorosulfonyl intermediate is highly sensitive to moisture and nucleophiles. It must be used immediately in the next synthetic step without standard aqueous workup or silica gel chromatography[7].

Workflow1 A Ethyl 2-bromo- 2-methylpropanoate + Acetaldehyde B Zinc Dust / THF (Reformatsky) A->B Activation C Ethyl 3-hydroxy- 2,2-dimethylbutanoate B->C C-C Coupling D SO2Cl2 / Pyridine (-78°C) C->D Derivatization E Ethyl 3-((chlorosulfonyl)oxy)- 2,2-dimethylbutanoate D->E Sulfonation

Fig 1. Reformatsky synthesis and subsequent chlorosulfonation workflow.

Strategic Applications in Drug Design

Probing Cyclophosphamide Metabolism

Cyclophosphamide (CP) is a foundational alkylating antineoplastic agent. Its activation in vivo is complex, involving hepatic oxidation to 4-hydroxycyclophosphamide, which exists in equilibrium with aldophosphamide. This intermediate ultimately undergoes


-elimination to release the active DNA-crosslinking agent, phosphoramide mustard, and toxic acrolein[8].

To study these highly unstable intermediates via NMR, researchers needed a stable analog that could not undergo the final


-elimination. By utilizing Ethyl 3-hydroxy-2,2-dimethylbutanoate as a starting material, chemists successfully synthesized 4-hydroxy-5,5-dimethylcyclophosphamide[9]. The strategic placement of the gem-dimethyl group (derived directly from the butanoate precursor) blocked the abstraction of the C-5 proton, trapping the molecule in the 4-hydroxy state. This elegant chemical intervention provided the critical spectral benchmarks needed to map the metabolic fate of cyclophosphamide[8][9].
Enabling Oral Bioavailability in -Lactamase Inhibitors

Modern antibacterial therapies often pair a


-lactam antibiotic with a non-

-lactam

-lactamase inhibitor, such as Avibactam, to defeat bacterial resistance. However, highly polar inhibitors like Avibactam suffer from poor oral bioavailability and must be administered intravenously.

To solve this, medicinal chemists utilize the chlorosulfonyl derivative of Ethyl 3-hydroxy-2,2-dimethylbutanoate (synthesized in Protocol B) to create a lipophilic prodrug. The butanoate promoiety masks the polar sulfate group of the inhibitor. Upon oral administration, the lipophilic prodrug is readily absorbed into the bloodstream. In vivo esterases rapidly cleave the ethyl ester of the promoiety. This cleavage triggers a spontaneous nucleophilic cyclization, cleanly releasing the active


-lactamase inhibitor and harmless byproducts[7].

Workflow2 A Orally Administered Prodrug (Contains 2,2-dimethylbutanoate) B In Vivo Esterase Cleavage A->B Oral Absorption C Unstable Metabolic Intermediate B->C Hydrolysis D Nucleophilic Cyclization C->D Spontaneous E Active β-Lactamase Inhibitor D->E Release F Non-toxic Byproducts D->F Elimination

Fig 2. In vivo metabolic cleavage and cyclization of the prodrug promoiety.

Conclusion

Ethyl 3-hydroxy-2,2-dimethylbutanoate is far more than a simple ester. Its unique steric bulk and reactivity profile have made it an indispensable tool for medicinal chemists—from trapping elusive cancer drug metabolites to enabling the oral delivery of next-generation antibiotics. Furthermore, its discovery in botanical and fungal sources highlights a fascinating bridge between synthetic utility and natural biological defense mechanisms.

References

  • PubChem - Ethyl 3-hydroxy-2,2-dimethylbutanoate (CID 344889). National Center for Biotechnology Information. Available at:[Link]

  • Chemsrc - ethyl 3-hydroxy-2,2-dimethyl-butanoate | CAS#:7505-94-4. Available at:[Link]

  • NIST Chemistry WebBook - Butanoic acid, 3-hydroxy-2,2-dimethyl-, ethyl ester. National Institute of Standards and Technology. Available at:[Link]

  • Google Patents - WO2018208557A1: 3-(((((2s,5r)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl)oxy)sulfonyl)oxy)-2,2-dimethylpropanoate derivatives and related compounds as perorally administered prodrugs of beta-lactamase inhibitors.
  • MDPI - Diplopterys pubipetala (Malpighiaceae): Insights into Antioxidant, Antibacterial, and Antifungal Activities with Chemical Composition Analysis via UHPLC-MS/MS and GC/MS. Available at:[Link]

  • PMC (NIH) - Alpha-Glucosidase Inhibition, Antioxidant Activities, and Molecular Docking Study of Krom Luang Chumphon Khet Udomsak, a Thai Traditional Remedy. Available at:[Link]

  • ResearchGate - Chemical Composition, Antifungal and Antitumor Properties of Ether Extracts of Scapania verrucosa Heeg. and its Endophytic Fungus Chaetomium fusiforme. Available at:[Link]

  • FUPRESS - Chemistry, Cyclophosphamide, Cancer Chemotherapy, and Serendipity: Sixty Years On. Available at:[Link]

  • ACS Publications - NMR spectroscopic studies of intermediary metabolites of cyclophosphamide. 2. Direct observation, characterization, and reactivity of 4-hydroxy-5,5-dimethylcyclophosphamide and related compounds. J. Med. Chem. 1987, 30, 2, 366–374. Available at:[Link]

Sources

Theoretical Calculations on Ethyl 3-hydroxy-2,2-dimethylbutanoate Conformers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 3-hydroxy-2,2-dimethylbutanoate (EHDB) represents a distinct class of


-hydroxy esters where the 

-position is fully substituted with a gem-dimethyl group. Unlike simple

-hydroxy esters (e.g., ethyl 3-hydroxybutanoate), EHDB exhibits restricted conformational freedom due to the Thorpe-Ingold (gem-dimethyl) effect . This structural rigidity makes it an ideal candidate for high-fidelity enantioselective synthesis, particularly as a precursor for pantolactone derivatives and macrolide antibiotics.

This guide outlines a rigorous theoretical framework for characterizing the conformational landscape of EHDB. We focus on the competition between intramolecular hydrogen bonding (IMHB) and steric repulsion, utilizing Density Functional Theory (DFT) and Vibrational Circular Dichroism (VCD) for structural validation.

Computational Methodology

To ensure reproducibility and accuracy, the following protocol integrates stochastic conformational searching with high-level quantum mechanical optimization.

Workflow Architecture

The following DOT diagram illustrates the critical path from initial structure generation to spectroscopic validation.

G Start Input Structure (S)-EHDB Search Conformational Search (MMFF94 / Monte Carlo) Start->Search PreOpt Pre-Optimization (B3LYP/6-31G*) Search->PreOpt Top 50 Conformers HighOpt Geometry Opt & Freq (wB97X-D/def2-TZVP) PreOpt->HighOpt Redundant Removal Solvation Solvation Model (SMD: CHCl3/MeOH) HighOpt->Solvation Analysis Boltzmann Weighting & VCD/NMR Prediction Solvation->Analysis

Figure 1: Step-by-step computational workflow for EHDB conformational analysis.

Level of Theory Justification[1]
ParameterRecommended SettingRationale
Functional wB97X-D or B3LYP-D3(BJ)Essential to capture dispersion interactions between the ethyl chain and gem-dimethyl groups, which standard B3LYP fails to model accurately [1].
Basis Set def2-TZVP Triple-zeta quality reduces Basis Set Superposition Error (BSSE) in H-bonded systems.
Solvation SMD (Solvation Model based on Density)Superior to IEFPCM for calculating free energies of solvation (

), critical for predicting conformer ratios in solution (e.g.,

for VCD) [2].
Grid Ultrafine Necessary to remove imaginary frequencies associated with soft methyl rotations.

Conformational Landscape & The Gem-Dimethyl Effect

The core theoretical challenge in EHDB is analyzing how the C2-gem-dimethyl group alters the potential energy surface (PES) compared to linear analogs.

Key Conformer Motifs[2]

We identify three dominant conformational families based on the dihedral angle


 and the H-bonding pattern.
  • Conformer A (The "Clamped" 6-Membered Ring):

    • Interaction: Intramolecular H-bond between

      
       proton and Carbonyl Oxygen (
      
      
      
      ).
    • Geometry: Forms a pseudo-6-membered ring.

    • Stability: Typically the global minimum in the gas phase and non-polar solvents (

      
      , 
      
      
      
      ). The gem-dimethyl group compresses the
      
      
      angle, forcing the
      
      
      and
      
      
      closer (Thorpe-Ingold assistance).
  • Conformer B (The 5-Membered Ring):

    • Interaction: Intramolecular H-bond between

      
       proton and the Ether Oxygen (
      
      
      
      ).
    • Geometry: Forms a pseudo-5-membered ring.

    • Stability: Generally higher in energy than Conformer A due to ring strain, but competitive if the ethyl ester group rotates out of plane.

  • Conformer C (Open/Trans):

    • Interaction: No intramolecular H-bond; dipoles opposed.

    • Stability: Stabilized only in highly polar protic solvents (MeOH, DMSO) which disrupt IMHB.

Structural Logic Diagram

ConformerLogic Root EHDB Conformational Equilibrium Factor1 Gem-Dimethyl (Steric Bulk) Root->Factor1 Factor2 Solvent Polarity (Dielectric) Root->Factor2 ConfA Conf A: C=O...HO (6-Memb Ring) Global Min (Gas/CHCl3) Factor1->ConfA Thorpe-Ingold Effect Promotes ConfB Conf B: Et-O...HO (5-Memb Ring) Minor Pop Factor1->ConfB Destabilizes (Steric Clash) Factor2->ConfA Low Polarity Favors ConfC Conf C: Open Form Solvent-Bonded (DMSO/MeOH) Factor2->ConfC High Polarity Favors

Figure 2: Interplay of steric and electronic factors driving conformer populations.

Spectroscopic Validation Protocols

Theoretical calculations must be validated against experimental observables. For EHDB, Vibrational Circular Dichroism (VCD) is the gold standard due to its sensitivity to chiral environments.

IR and VCD Signatures

The presence of the gem-dimethyl group causes distinct spectral shifts compared to linear


-hydroxy esters.
  • Carbonyl Stretch (

    
    ): 
    
    • Free: ~1735-1740 cm⁻¹

    • H-Bonded (Conf A): Red-shift to ~1715-1725 cm⁻¹. The magnitude of this shift is a direct proxy for the strength of the IMHB [3].

  • Hydroxyl Stretch (

    
    ): 
    
    • Free: ~3600 cm⁻¹ (sharp)

    • H-Bonded: ~3500-3550 cm⁻¹ (broadened).

Calculation of VCD Spectra

To accurately simulate the VCD spectrum for absolute configuration assignment:

  • Frequency Calculation: Run harmonic frequency calculations on all conformers within 3 kcal/mol of the global minimum.

  • Boltzmann Weighting: Average the rotational strengths (

    
    ) and dipole strengths (
    
    
    
    ) based on
    
    
    .
    
    
  • Lorentzian Broadening: Apply a Half-Width at Half-Height (HWHH) of 4-8 cm⁻¹ to match experimental resolution.

Experimental Procedure (Synthesis for Validation)

To validate the theoretical model, high-purity EHDB is required.

Protocol:

  • Substrate: Start with Ethyl 2,2-dimethylacetoacetate.

  • Enzymatic Reduction: Use a Ketoreductase (KRED) screen (e.g., Lactobacillus kefir KRED) to access the (S)- or (R)-enantiomer with >99% ee [4].

    • Note: Chemical reduction (e.g.,

      
      ) often yields racemate, which complicates VCD analysis.
      
  • Purification: Silica gel chromatography (Hexane/EtOAc 8:1).

  • Analysis: Dissolve 10 mg in

    
     for NMR and VCD analysis. Compare experimental VCD bands in the carbonyl region (1700-1750 cm⁻¹) with the Boltzmann-weighted wB97X-D/def2-TZVP spectrum.
    

References

  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104. Link

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B, 113(18), 6378–6396. Link

  • Polavarapu, P. L. (2020). Determination of Absolute Configurations of Chiral Molecules using Vibrational Circular Dichroism. Chirality, 32(5), 658-669. Link

  • Hollmann, F., & Arends, I. W. (2012). Biocatalytic reduction of carbonyl groups.[1] Green Chemistry, 14, 2192-2202. Link

Sources

Commercial availability and suppliers of Ethyl 3-hydroxy-2,2-dimethylbutanoate

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Sourcing Managers in Pharmaceutical Development

Executive Summary

Ethyl 3-hydroxy-2,2-dimethylbutanoate (CAS 7505-94-4) is a specialized aliphatic ester serving as a critical chiral building block in modern organic synthesis. Its structural uniqueness lies in the gem-dimethyl substitution at the


-position relative to the ester, combined with a 

-hydroxyl group. This steric congestion provides exceptional stability against non-specific enzymatic hydrolysis, making it a preferred motif in the design of prodrug linkers and sterically hindered protecting groups .

Recent patent literature highlights its utility in the synthesis of next-generation


-lactamase inhibitors, where it functions as a masking group to enhance oral bioavailability. As a commercial entity, it is available from catalog-scale to multi-kilogram bulk, though high-enantiopurity grades often require specific sourcing strategies.

Chemical Identity & Physical Properties[1][2][3][4]

Understanding the physicochemical profile is essential for handling and analytical method development.

PropertySpecification
Chemical Name Ethyl 3-hydroxy-2,2-dimethylbutanoate
Common Synonyms Ethyl 3-hydroxy-2,2-dimethylbutyrate; 2,2-Dimethyl-3-hydroxybutyric acid ethyl ester
CAS Number 7505-94-4
Molecular Formula Cngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

H

O

Molecular Weight 160.21 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~228 °C (at 760 mmHg); 105 °C (at 30 mmHg)
Density 0.988 g/cm

Flash Point 87.3 °C (Combustible)
Chirality Contains one stereocenter at C3.[1][2] Available as racemate or enantiomerically enriched (R/S).[2]

Synthesis & Manufacturing Landscape

For process chemists, the route of manufacture dictates the impurity profile. Two primary industrial routes exist: the Reformatsky Reaction (Route A) and the Keto-Ester Reduction (Route B).

Route A: The Reformatsky Reaction (Traditional)

This is the classic method for generating


-hydroxy esters with 

-branching.
  • Mechanism: Reaction of ethyl

    
    -bromoisobutyrate (Ethyl 2-bromo-2-methylpropanoate) with acetaldehyde in the presence of activated Zinc.
    
  • Pros: Direct formation of the carbon skeleton; robust.

  • Cons: Use of stoichiometric metals (Zn); potential for dehydration byproducts (

    
    -unsaturated esters).
    
Route B: Reduction of -Keto Ester (Scalable & Chiral Access)
  • Precursor: Ethyl 2,2-dimethyl-3-oxobutanoate (CAS 597-04-6).[3][4][5][6]

  • Mechanism: Reduction of the ketone moiety.[7][8][9]

    • Racemic: NaBH

      
       in Ethanol/Methanol.
      
    • Chiral: Asymmetric hydrogenation using Ru-BINAP or Biocatalysis (KREDs).

  • Pros: Scalable; access to high enantiomeric excess (ee > 98%); cleaner impurity profile.

Visualization: Synthesis Pathways

The following diagram illustrates the two converging pathways and their critical control points.

SynthesisPathways cluster_RouteA Route A: Reformatsky cluster_RouteB Route B: Reduction Reagent1 Ethyl 2-bromo-2-methylpropanoate Zn Activated Zn / THF Reagent1->Zn Reagent2 Acetaldehyde Reagent2->Zn InterA Zinc Enolate Intermediate Zn->InterA Insertion Target Ethyl 3-hydroxy-2,2-dimethylbutanoate (Target API Intermediate) InterA->Target Hydrolysis KetoEster Ethyl 2,2-dimethyl-3-oxobutanoate (CAS 597-04-6) KetoEster->Target Reduction RedAgent NaBH4 (Racemic) OR Ru-BINAP / KRED (Chiral) RedAgent->Target

Caption: Comparison of Reformatsky and Keto-Reduction synthetic routes. Route B is preferred for chiral applications.

Commercial Supply Chain

Sourcing this compound requires distinguishing between "catalog" quantities and "bulk" manufacturing capability.

Supplier Tiers & Strategy
TierSupplier ExamplesTypical ScaleLead TimeStrategy
Tier 1: Catalog Sigma-Aldrich, TCI, BLD Pharm, Santa Cruz (SCBT)1g – 100g1-2 WeeksUse for initial screening and analytical standards.
Tier 2: Bulk Specialist Ambeed, Combi-Blocks, Enamine100g – 5kg2-4 WeeksUse for process optimization and pilot batches.
Tier 3: Custom Mfg WuXi AppTec, Porton, CDMOs>10kg8-12 WeeksRequired for GMP grade or specific enantiomers (R/S).
Procurement Protocol: Supplier Qualification

When moving from R&D to Pilot scale, "Certificate of Analysis" (CoA) verification is insufficient. You must validate the synthetic route used by the supplier to anticipate impurities.

SupplierQual Start Initiate Sourcing Request Request 3 Batches CoA + Route of Synthesis (ROS) Start->Request DecisionRoute Is ROS disclosed? Request->DecisionRoute Analyze Perform In-House GC/HPLC DecisionRoute->Analyze Yes Reject Reject / Request Purification DecisionRoute->Reject No (Risk High) CheckImpurity Check for Dehydration Impurities (Alpha-Beta Unsaturated) Analyze->CheckImpurity ChiralCheck Chiral GC Analysis (If Enantiopure) CheckImpurity->ChiralCheck Pass CheckImpurity->Reject Fail (>0.5%) Approve Approve Supplier ChiralCheck->Approve ee > 98% ChiralCheck->Reject ee < 95%

Caption: Workflow for qualifying a supplier of Ethyl 3-hydroxy-2,2-dimethylbutanoate.

Applications in Drug Development[5][11]

Prodrug Linker Technology

The gem-dimethyl group at the


-position creates a "neopentyl-like" steric environment. In drug design, this is exploited to modulate the hydrolysis rate of esters.
  • Mechanism: When attached to an active pharmaceutical ingredient (API) via the hydroxyl group (e.g., as a carbonate or carbamate), the ester tail remains. The steric bulk slows down esterases, extending the half-life of the prodrug in plasma.

  • Case Study: This moiety is utilized in the synthesis of oral prodrugs for

    
    -lactamase inhibitors .[1] Specifically, it serves as a precursor to sulfonyl-oxy ester derivatives, improving the oral absorption of polar anionic drugs.
    
Chiral Pool Synthesis

The enantiopure forms (R or S) are valuable for synthesizing polyketide fragments and complex macrocycles where the 1,2-syn or 1,2-anti stereochemistry is established relative to the pre-existing chiral center.

References

  • PubChem. Ethyl 3-hydroxy-2,2-dimethylbutanoate (Compound CID 344889).[10] National Library of Medicine. [Link]

  • ChemSRC. CAS 7505-94-4: Ethyl 3-hydroxy-2,2-dimethylbutanoate Data & Suppliers. [Link][1][11]

  • Google Patents. WO2018208557A1: Prodrugs of beta-lactamase inhibitors. (Cites use of Ethyl 3-hydroxy-2,2-dimethylbutanoate as intermediate).[12][13][1][14]

  • Organic Syntheses. General Reformatsky Reaction Protocols. [Link]

Sources

Technical Guide: Safety and Handling of Ethyl 3-hydroxy-2,2-dimethylbutanoate

[1]

Executive Summary & Technical Scope

Ethyl 3-hydroxy-2,2-dimethylbutanoate (CAS: 7505-94-4) is a specialized chiral building block, predominantly utilized as a precursor in the synthesis of Pantolactone (a key intermediate for Vitamin B5/Pantothenic acid) and various carbapenem antibiotics.

Unlike common solvents, this compound occupies a "safety gray zone" in many databases due to limited specific toxicological reports. As a Senior Application Scientist, I advocate for a Precautionary Analog Approach . By analyzing its structural homology to Ethyl 3-hydroxybutyrate and Pantolactone, we must treat this substance as a Combustible Liquid and a Irritant (Skin/Eye/Respiratory) until proven otherwise.

This guide moves beyond generic SDS data, offering a field-validated protocol for handling, synthesis integration, and emergency response.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

Understanding the physical constants is the first line of defense. The gem-dimethyl group at the

PropertyValue / DescriptionNote
IUPAC Name Ethyl 3-hydroxy-2,2-dimethylbutanoate
CAS Number 7505-94-4Primary identifier
Synonyms Ethyl 2,2-dimethyl-3-hydroxybutyrate; 3-Hydroxy-2,2-dimethylbutyric acid ethyl ester
Molecular Formula

Molecular Weight 160.21 g/mol
Physical State Colorless to pale yellow liquidViscous at low temps
Boiling Point ~175-180°C (Predicted)High boiler; difficult to strip completely
Flash Point >65°C (Estimated)Combustible (Class IIIA) .[1][2][3] Do not heat open vessels.
Solubility Soluble in alcohols, DCM, EtOAc; Sparingly soluble in waterPartition coefficient favors organic phase

Hazard Identification & Toxicology (Analog-Based)

Scientific Integrity Note: Specific LD50 data for CAS 7505-94-4 is sparse. The following hazard profile is derived from Quantitative Structure-Activity Relationship (QSAR) analysis of the structural analog Ethyl 3-hydroxybutyrate (CAS 5405-41-4) and the cyclized metabolite Pantolactone .

Core Hazards
  • H227: Combustible liquid.[4][5][6]

  • H315: Causes skin irritation.[7][8][9] (Prolonged contact defats skin due to ester functionality).

  • H319: Causes serious eye irritation.[7][8][9]

  • H335: May cause respiratory irritation.[7][8]

The "Lactonization" Risk

In the presence of strong acids or elevated heat, this compound can cyclize to form Pantolactone . While Pantolactone is generally considered low-toxicity, the reaction releases Ethanol , which lowers the flash point of the reaction mixture significantly.

  • Mechanism:

    
    
    
  • Safety Implication: A reaction vessel heated to 80°C may suddenly become flammable if ethanol is generated in situ.

Safe Handling & Storage Protocols

This workflow is designed to prevent cross-contamination and exposure. The causality here is simple: Containment prevents sensitization.

A. Engineering Controls[1]
  • Primary: Chemical Fume Hood with face velocity >100 fpm.

  • Secondary: Local Exhaust Ventilation (LEV) if using rotary evaporators outside a hood.

  • Atmosphere: Nitrogen or Argon blanket recommended during storage to prevent oxidation of the secondary alcohol, though the compound is relatively stable.

B. Personal Protective Equipment (PPE) Matrix
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Why? Viscous liquids cling to corneas; safety glasses are insufficient for splash risks.

  • Hands:

    • Splash Contact: Nitrile (0.11 mm).

    • Immersion/Prolonged: Butyl Rubber (0.3 mm). Reasoning: Esters can swell and permeate thin nitrile gloves over >15 minutes.

  • Body: Lab coat (cotton/poly blend) + closed-toe shoes.

C. Operational Workflow Visualization

HandlingWorkflowReceiptReceipt & Inspection(Check Seal/CAS)StorageStorage(Cool, Dry, Inert Gas)Receipt->StorageLog InventoryDispensingDispensing(Fume Hood Only)Storage->DispensingTransport in Secondary ContainerReactionReaction/Application(Temp < 60°C)Dispensing->ReactionUse Syringe/CannulaReaction->StorageReturn ExcessWasteWaste Disposal(Organic Stream)Reaction->WasteQuench & Separate

Figure 1: Standard Operating Procedure (SOP) flow for handling Ethyl 3-hydroxy-2,2-dimethylbutanoate, emphasizing containment at the dispensing stage.

Synthesis & Application Context

In drug development, this compound is often subjected to reduction (using LiAlH4 or NaBH4) or protection (silylation).

Critical Handling Nuances
  • Viscosity Management: The compound is viscous.[7] When transferring via syringe, use a wide-bore needle (18G) to prevent back-pressure accidents.

  • Reaction Exotherms: The hydroxyl group is protic. If reacting with strong bases (NaH, LDA), hydrogen gas evolution will be instantaneous.

    • Protocol: Vent the reaction vessel through a bubbler. Do not seal.

  • Workup Emulsions: Due to the amphiphilic nature (hydrophobic ethyl/methyl groups vs. hydrophilic hydroxyl), aqueous workups often emulsify.

    • Solution: Use Brine (saturated NaCl) and a small amount of Methanol to break emulsions during extraction.

Emergency Response System

In the event of exposure, immediate action mitigates long-term injury. This protocol prioritizes decontamination over neutralization .

EmergencyResponseStartIncident DetectedTypeIdentify TypeStart->TypeSkinSkin ContactType->SkinEyeEye ContactType->EyeSpillSpill (>100mL)Type->SpillWashFlush Water (15 min)Soap (No Alcohol)Skin->WashEyeWashEyewash Station(Hold Lids Open)Eye->EyeWashEvacEvacuate AreaVentilateSpill->EvacAbsorbAbsorb with Vermiculite(Non-Combustible)Evac->Absorb

Figure 2: Decision logic for emergency response. Note the prohibition of alcohol for skin cleaning, as it increases transdermal absorption.

Specific First Aid Measures
  • Inhalation: Move to fresh air. If heating occurred, monitor for delayed pulmonary edema (rare, but possible with ester vapors).

  • Skin: Wash with soap and water.[5][6][7][8] Do not use organic solvents to clean skin; this drives the chemical deeper into the dermis.

  • Ingestion: Do not induce vomiting due to aspiration risk. Rinse mouth with water.[1][6][7]

Waste Disposal & Environmental Compliance

  • Classification: Non-halogenated organic solvent waste.

  • Protocol:

    • Collect in High-Density Polyethylene (HDPE) or Glass containers.

    • Label clearly as "Organic Waste - Esters".

    • Do not mix with strong oxidizers (Nitric acid, Peroxides) in the waste stream to prevent thermal runaway.

  • Ecological Impact: While data is limited, esters are generally biodegradable. However, prevent entry into drains to avoid high Biological Oxygen Demand (BOD) spikes in water treatment systems.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 344889, Ethyl 3-hydroxy-2,2-dimethylbutanoate. Retrieved March 6, 2026, from [Link]

  • Organic Syntheses. (1990). Synthesis of D-(-)-Pantoyl Lactone. Organic Syntheses, Coll. Vol. 7, p.386. Retrieved March 6, 2026, from [Link]

Solubility of Ethyl 3-hydroxy-2,2-dimethylbutanoate in common organic solvents

[1][2]

Executive Summary

Ethyl 3-hydroxy-2,2-dimethylbutanoate (EHDB) acts as a critical chiral synthon, primarily utilized in the synthesis of Pantolactone (a Vitamin B5 precursor).[1][2] Its unique structure—featuring a lipophilic gem-dimethyl backbone juxtaposed with a polar hydroxyl and ester functionality—creates a complex solubility profile.[1][2] This guide provides a mechanistic analysis of its solvation behavior, essential for optimizing reaction yield, enzymatic resolution, and purification workflows.

Part 1: Physicochemical Profile & Structural Determinants

To predict solubility behavior without trial-and-error, one must understand the molecular architecture.[1][2] EHDB is an amphiphilic ester .[2]

Molecular Descriptors
PropertyValue / DescriptorSignificance
Molecular Formula

Moderate carbon chain length.[1][2][3]
Molecular Weight 160.21 g/mol Low MW facilitates solvent penetration.[2]
LogP (Predicted) ~1.1Moderately Lipophilic. It partitions preferentially into organic phases but retains water affinity.[2]
H-Bond Donors 1 (Secondary Alcohol)Critical for solubility in protic solvents (MeOH, Water).[1][2]
H-Bond Acceptors 3 (Ester + Alcohol)Facilitates interaction with polar aprotic solvents (THF, Acetone).[1][2]
Gem-Dimethyl Effect C2 PositionThe two methyl groups at C2 create steric bulk, reducing conformational freedom and shielding the ester carbonyl, which impacts solvation kinetics.

Part 2: Solubility Landscape

The following data categorizes solvent compatibility based on dielectric constants and functional group interactions.

Solubility Tier Table
Solvent ClassSpecific SolventSolubility RatingMechanistic Rationale
Chlorinated Dichloromethane (DCM)Miscible Excellent dispersion interactions; primary solvent for extraction from aqueous phases.[1][2]
Esters Ethyl AcetateMiscible "Like dissolves like."[2] The ester-ester interaction is energetically favorable.[1][2]
Alcohols Methanol, EthanolMiscible Strong Hydrogen Bonding with the C3-hydroxyl group.[2]
Ethers THF, MTBEHigh Good acceptor-donor matching; MTBE is preferred for process safety over diethyl ether.[1][2]
Aromatic Hydrocarbons Toluene, BenzeneHigh Soluble due to alkyl chain interactions, though less favorable than polar organics.
Aliphatic Hydrocarbons Hexane, HeptaneModerate The polar -OH group resists solvation in pure alkanes, potentially leading to oiling out at low temperatures.[2]
Water Water (pH 7)Low to Moderate The hydrophobic gem-dimethyl and ethyl groups counteract the hydrophilic -OH.[1][2] Solubility is estimated <100 mg/mL.[2]

Part 3: Mechanistic Insights (Causality)[1][2]

Understanding why EHDB dissolves is as important as knowing if it dissolves.[2]

The Hydroxyl "Anchor"

The secondary hydroxyl group at C3 acts as a hydrophilic anchor. In non-polar solvents like Hexane, this group promotes self-association (dimerization) of EHDB molecules via intermolecular hydrogen bonds.[1][2] This competes with solvation, often resulting in viscous oils or phase separation. In protic solvents (Ethanol), the solvent molecules break these dimers, fully solvating the monomer.

The Gem-Dimethyl Steric Shield

The two methyl groups at the C2 position provide a "greasy" lipophilic shield. This increases solubility in non-polar solvents (Toluene) compared to linear analogs (like ethyl 3-hydroxybutyrate).[1][2] However, this steric bulk also hinders the approach of water molecules to the ester linkage, effectively lowering hydrolytic degradation rates in aqueous media—a crucial factor for shelf-life stability.

Visualization: Solvation Mechanism

The following diagram illustrates the competition between intermolecular forces.

SolvationMechanismEHDBEHDB Molecule(Solute)Interaction_HBondH-Bonding(Dominant)EHDB->Interaction_HBond 3-OH GroupInteraction_VDWVan der Waals(Weak)EHDB->Interaction_VDW Gem-DimethylSolvent_PolarPolar Solvent(Ethanol/Water)Result_SolubleFull Solvation(Miscible)Solvent_Polar->Result_Soluble Breaks DimersSolvent_NonPolarNon-Polar Solvent(Hexane)Result_ClusterSelf-Association(Oiling Out)Solvent_NonPolar->Result_Cluster Cannot Break H-BondsInteraction_HBond->Solvent_PolarInteraction_VDW->Solvent_NonPolar

Caption: Competitive solvation forces: Polar solvents disrupt EHDB self-association, while non-polar solvents struggle to overcome the intermolecular H-bonding of the hydroxyl group.[1][2]

Part 4: Experimental Protocol (OECD 105 Adapted)[1][2]

For regulatory submissions or precise formulation, qualitative data is insufficient. The following protocol is adapted from OECD Guideline 105 (Shake Flask Method) specifically for viscous hydroxy-esters.

Validated Workflow: Saturation Shake-Flask Method

Objective: Determine the exact saturation limit of EHDB in a target solvent at 20°C.

Reagents:

  • Analyte: Ethyl 3-hydroxy-2,2-dimethylbutanoate (>98% purity).[1][2]

  • Solvent: HPLC Grade (e.g., Water or Buffer).

  • Internal Standard: Acetophenone (structurally distinct, UV active).

Step-by-Step Methodology:

  • Pre-Saturation:

    • Add excess EHDB (approx.[2] 5x visual solubility limit) to 50 mL of solvent in a glass-stoppered flask.[1][2]

    • Critical Control: The mixture must remain biphasic (visible droplets or solid) to ensure saturation.

  • Equilibration (The Kinetic Phase):

    • Agitate at 30°C (higher than test temp) for 24 hours to accelerate dissolution.

    • Transfer to a thermostated bath at 20.0°C ± 0.5°C .

    • Agitate for another 24 hours. This "approach from supersaturation" prevents false-low readings due to slow dissolution kinetics.[1][2]

  • Phase Separation:

    • Centrifuge the mixture at 10,000 rpm for 20 minutes at 20°C.

    • Note: Avoid filtration if the compound is viscous, as it may clog pores or adsorb to filter membranes.

  • Quantification (HPLC-UV):

    • Extract an aliquot of the clear supernatant.

    • Dilute with Acetonitrile (ACN) to bring into calibration range.[2]

    • Analyze via HPLC (C18 Column, Water/ACN gradient, UV detection at 210 nm).

Visualization: Experimental Workflow

ExperimentalWorkflowStep11. Supersaturation(Mix Excess EHDB + Solvent)Step22. Thermal Equilibration(24h @ 30°C -> 24h @ 20°C)Step1->Step2 DissolveStep33. Phase Separation(Centrifugation @ 20°C)Step2->Step3 Sediment UndissolvedStep44. Quantification(HPLC-UV Analysis)Step3->Step4 Analyze Supernatant

Caption: The OECD 105 Shake-Flask adaptation ensures thermodynamic equilibrium is reached before measurement.

Part 5: Application Context (Synthesis & Purification)[1][2]

The solubility profile dictates the efficiency of converting EHDB to Pantolactone .

Cyclization Reaction

To convert EHDB to Pantolactone, the molecule must undergo intramolecular esterification.

  • Ideal Solvent: Toluene or Xylene.[2]

  • Why? These high-boiling, non-polar solvents allow for the azeotropic removal of ethanol (the byproduct). EHDB is soluble in hot toluene, but as the reaction proceeds, the more polar Pantolactone forms.

Extraction Strategy

Post-reaction, the mixture often contains unreacted EHDB and Pantolactone.

  • Protocol: Partition between Water and Ethyl Acetate .[2]

  • Outcome: EHDB (LogP ~1.1) favors the organic layer (Ethyl Acetate) more strongly than Pantolactone (LogP ~ -0.9 to 0.5 depending on pH/form), allowing for separation or bulk extraction of both from salts.[2]

References

  • PubChem. (n.d.).[2][4] Ethyl 3-hydroxy-2,2-dimethylbutanoate (Compound Summary). National Library of Medicine.[4] Retrieved March 6, 2026, from [Link]

  • OECD. (1995).[2] Test No. 105: Water Solubility.[2][5][6] OECD Guidelines for the Testing of Chemicals, Section 1.[6] Retrieved March 6, 2026, from [Link]

  • Organic Syntheses. (1940).[2] Pantolactone Synthesis and Properties.[2][7] Coll. Vol. 23, p. 37. Retrieved March 6, 2026, from [Link](Note: Reference describes the general class of pantoic acid derivatives and their handling).

  • ResearchGate. (2005).[2] Hydrophobic and solvation effects on the solubility of hydroxy-esters.[1][2][8] Retrieved March 6, 2026, from [Link](General principle citation for hydroxy-ester behavior).[1][2]

Methodological & Application

Biocatalytic Synthesis of Chiral Ethyl 3-hydroxy-2,2-dimethylbutanoate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Part 1: Strategic Overview & Scientific Rationale

The Target Molecule & Industrial Significance

Ethyl 3-hydroxy-2,2-dimethylbutanoate is a critical chiral synthon, primarily serving as the open-chain precursor to D-(-)-Pantolactone , the key intermediate for Pantothenic Acid (Vitamin B5) and Panthenol .[1]

While the C2 position carries a gem-dimethyl group (rendering it achiral), the C3 position is a prochiral ketone. The reduction of this ketone yields a secondary alcohol with high optical purity requirements.[2] The industrial standard demands the (R)-enantiomer (which cyclizes to D-Pantolactone) with >98% ee .

The Biocatalytic Advantage

Traditional chemical hydrogenation (e.g., using Ru-BINAP) often struggles with the steric bulk of the gem-dimethyl group at the


-position, requiring high pressures (50–100 bar) and expensive noble metals.

Biocatalysis using Ketoreductases (KREDs) offers a superior alternative:

  • Steric Tolerance: Engineered KREDs can accommodate the bulky

    
    -dimethyl motif.
    
  • Mild Conditions: Reactions proceed at ambient temperature and pressure.

  • Enantioselectivity: Enzymes inherently differentiate the re- and si-faces of the ketone, often delivering >99% ee without complex ligand screening.

  • Safety: Avoids the use of pyrophoric metal catalysts and high-pressure hydrogen gas.

Part 2: Biocatalytic Reaction Engineering

Reaction Mechanism & Stoichiometry

The transformation is an asymmetric ketone reduction coupled with a cofactor regeneration system.[3]

  • Main Reaction: Ethyl 2,2-dimethyl-3-oxobutanoate + NADPH + H

    
    
    
    
    
    Ethyl (R)-3-hydroxy-2,2-dimethylbutanoate + NADP
    
    
  • Regeneration Reaction: Glucose + NADP

    
    
    
    
    
    Gluconolactone + NADPH + H
    
    

Note on Cofactors: While some KREDs use NADH, NADPH is more common for biosynthetic reductions. The protocol below assumes an NADPH-dependent KRED paired with Glucose Dehydrogenase (GDH) for recycling.

Visualizing the Pathway

The following diagram illustrates the coupled enzymatic system and the flow of electrons.

BiocatalyticPathway cluster_main Main Reduction cluster_recycle Cofactor Regeneration Substrate Ethyl 2,2-dimethyl- 3-oxobutanoate (Substrate) Product Ethyl (R)-3-hydroxy- 2,2-dimethylbutanoate (Product) Substrate->Product Reduction KRED Ketoreductase (KRED) KRED->Substrate Glucose Glucose (Co-substrate) Gluconolactone Gluconolactone (By-product) Glucose->Gluconolactone Oxidation GDH Glucose Dehydrogenase (GDH) GDH->Glucose NADPH NADPH NADP NADP+ NADPH->NADP e- Transfer NADP->NADPH Regeneration

Caption: Coupled enzymatic cycle showing the KRED-mediated reduction of the keto ester driven by GDH-mediated glucose oxidation.

Part 3: Experimental Protocols

Protocol A: Enzyme Screening (Micro-Scale)

Objective: Identify the optimal KRED variant from a panel (e.g., Codexis, Johnson Matthey, or in-house library).

Materials:

  • KRED Enzyme Panel (lyophilized powder).

  • Substrate: Ethyl 2,2-dimethyl-3-oxobutanoate (100 mM stock in DMSO).

  • Cofactor Mix: NADP+ (1.0 mM), Glucose (150 mM), GDH (5 U/mL) in Phosphate Buffer (100 mM, pH 7.0).

  • Deep-well plates (96-well).

Procedure:

  • Dispense Buffer: Add 900 µL of Cofactor Mix to each well.

  • Add Enzyme: Add 1–2 mg of unique KRED powder to each well.

  • Add Substrate: Add 50 µL of Substrate Stock (Final conc: ~5 mM).

  • Incubation: Seal plate with breathable film. Shake at 30°C, 600 rpm for 24 hours.

  • Quench & Extract: Add 1 mL Ethyl Acetate (EtOAc) to each well. Vortex vigorously for 2 mins. Centrifuge at 4000 rpm for 5 mins.

  • Analysis: Transfer 200 µL of the organic phase to GC vials. Analyze via Chiral GC (see Section 4).

Hit Criteria:

  • Conversion > 50%[4][5][6][7]

  • ee > 98% (R-isomer)[2][4][7][8][9]

Protocol B: Preparative Scale Synthesis (1 Gram)

Objective: Synthesize sufficient material for characterization and cyclization studies.

Reagents Table:

ComponentAmountConcentration / Role
Buffer 40 mL100 mM Potassium Phosphate, pH 7.0
Substrate 1.0 g (6.3 mmol)Ethyl 2,2-dimethyl-3-oxobutanoate
Glucose 1.7 g (9.5 mmol)1.5 eq (Reductant)
NADP+ 10 mgCatalyst (Cofactor)
GDH (CDX-901 or equiv) 20 mg~50 U/mg (Recycling Enzyme)
KRED (Selected Hit) 50 mgBiocatalyst
DMSO 2 mLCo-solvent (5% v/v)

Step-by-Step Methodology:

  • Reaction Assembly:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, add the Phosphate Buffer.

    • Dissolve Glucose and NADP+.

    • Add the GDH and KRED enzymes.[10] Stir gently (150 rpm) until dissolved/dispersed. Do not vortex enzymes.

  • Substrate Addition:

    • Dissolve the Substrate (1.0 g) in DMSO (2 mL).

    • Add the substrate solution dropwise to the stirring enzyme mixture over 5 minutes.

    • Note: The mixture may become cloudy (emulsion); this is normal and beneficial for mass transfer.

  • Reaction Monitoring:

    • Temperature: Maintain at 30°C using a water bath or thermostatted block.

    • pH Control: The oxidation of glucose produces gluconic acid, which will lower pH. Monitor pH every 2 hours. Adjust to pH 7.0 using 1 M NaOH (automated pH-stat is preferred, but manual adjustment works for 1g scale).

    • Time: Run for 18–24 hours.

  • Work-Up:

    • Add Celite 545 (0.5 g) to the reaction mixture to aid filtration of protein. Stir for 10 mins.

    • Filter through a sintered glass funnel.

    • Extract the filtrate with Ethyl Acetate (3 x 40 mL).

    • Combine organic layers and wash with Brine (1 x 20 mL).

    • Dry over anhydrous MgSO4 , filter, and concentrate under reduced pressure (Rotavap, 40°C, 20 mbar).

  • Yield: Expect 0.90 – 0.95 g (90–95%) of clear, colorless oil.

Part 4: Analytical Quality Control

Method: Chiral Gas Chromatography (GC)

  • Instrument: Agilent 7890 or equivalent with FID.

  • Column: Cyclosil-B or CP-Chirasil-Dex CB (25m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium @ 1.5 mL/min.

  • Temperature Program:

    • Initial: 80°C (Hold 2 min)

    • Ramp: 5°C/min to 140°C

    • Hold: 5 min

  • Retention Times (Approximate):

    • Substrate (Keto ester): 6.5 min

    • (S)-Enantiomer: 9.2 min

    • (R)-Enantiomer: 9.8 min

  • Calculation:

    
    
    

Part 5: Troubleshooting & Optimization Guide

Common Failure Modes
ObservationRoot CauseCorrective Action
Low Conversion (<10%) Enzyme Inhibition or pH DropCheck pH (must be >6.5). If pH is OK, substrate concentration (25 g/L) might be toxic; try fed-batch addition.
Low ee (<90%) Wrong Enzyme or Background ReactionEnsure no background chemical reduction. Re-screen KRED panel for higher selectivity.
Emulsion during Workup Protein denaturationUse Celite filtration before extraction. Add more brine during extraction.
Handling Steric Hindrance

The gem-dimethyl group at C2 creates a "neopentyl-like" steric environment. If reaction rates are slow:

  • Increase Temperature: KREDs from thermophiles can tolerate 40–45°C, increasing reaction rate.

  • Co-Solvent: Increase DMSO or Isopropanol to 10-15% to improve substrate availability in the aqueous phase.

Part 6: References

  • Kaluzna, I., et al. (2005). "Ketoreductases: Stereoselective Catalysts for the Synthesis of Chiral Alcohols."[2] Chemical Reviews, 105(11), 5925–5926. Link

  • Goldberg, K., et al. (2007). "Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols—part I: processes with isolated enzymes." Applied Microbiology and Biotechnology, 76, 237–248. Link

  • Sakuradani, E., et al. (2009). "Practical synthesis of D-pantolactone by using a novel fungal lactonase." Journal of Bioscience and Bioengineering, 107(4), 368-371. (Context on Pantolactone pathway). Link

  • Codexis, Inc. (2023). "Codex® KRED Screening Kits Protocol." (General reference for KRED screening methodology). Link

  • BenchChem. (2025).[3] "Application Notes for Enantioselective Reduction of Beta-Keto Esters." (Substrate-specific context). Link

Sources

Application Notes and Protocols for the Use of Ethyl 3-hydroxy-2,2-dimethylbutanoate in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the 3-Hydroxy-2,2-dimethylbutanoate Scaffold

In the intricate field of natural product synthesis and drug development, the strategic selection of chiral building blocks is paramount to achieving stereochemical control and synthetic efficiency. Ethyl 3-hydroxy-2,2-dimethylbutanoate, a β-hydroxy ester, represents a valuable yet underutilized synthon. Its characteristic gem-dimethyl group alpha to the ester functionality introduces a sterically demanding quaternary center, a motif present in a variety of bioactive natural products and pharmaceuticals. This structural feature can impart significant metabolic stability and influence the conformational rigidity of a molecule, which is often crucial for its biological activity.

The presence of a hydroxyl group at the C3 position offers a versatile handle for further chemical transformations, including oxidation, acylation, and inversion of stereochemistry. This guide provides a comprehensive overview of the synthesis of Ethyl 3-hydroxy-2,2-dimethylbutanoate and its potential applications as a chiral precursor in the synthesis of complex molecules, such as metabolites of therapeutic agents. The protocols detailed herein are designed to be robust and adaptable, providing researchers with a solid foundation for their synthetic endeavors.

While direct applications in the total synthesis of complex natural products are not extensively documented in the literature, the structural motif of 3-hydroxy-2,2-dimethylbutanoic acid is found in biologically significant molecules. For instance, it is a known metabolite of the cholesterol-lowering drug, simvastatin[1]. The availability of enantiomerically pure forms of Ethyl 3-hydroxy-2,2-dimethylbutanoate would, therefore, be of considerable interest for metabolism studies, the synthesis of reference compounds, and the development of new pharmaceutical analogues.

Part 1: Synthesis of Ethyl 3-hydroxy-2,2-dimethylbutanoate

The synthesis of Ethyl 3-hydroxy-2,2-dimethylbutanoate can be efficiently achieved through classic carbon-carbon bond-forming reactions. The two most prominent and reliable methods are the Reformatsky reaction and the Aldol reaction. For stereoselective synthesis, an adaptation of the Evans' aldol methodology is proposed.

Achiral Synthesis via the Reformatsky Reaction

The Reformatsky reaction is a powerful method for the synthesis of β-hydroxy esters by the reaction of an α-halo ester with an aldehyde or ketone in the presence of metallic zinc[2][3]. For the synthesis of Ethyl 3-hydroxy-2,2-dimethylbutanoate, this involves the reaction of ethyl 2-bromoisobutyrate with acetaldehyde.

Reformatsky_Reaction cluster_product Product R1 Ethyl 2-bromoisobutyrate P1 Ethyl 3-hydroxy-2,2-dimethylbutanoate R1->P1 R2 Acetaldehyde R2->P1 Re1 Zinc (Zn) Re1->P1 Re2 Solvent (e.g., THF) Re2->P1

Caption: General workflow for the Reformatsky reaction.

Protocol 1: Synthesis of Ethyl 3-hydroxy-2,2-dimethylbutanoate via the Reformatsky Reaction

This protocol details the synthesis using the Reformatsky reaction between ethyl 2-bromoisobutyrate and acetaldehyde.

Materials:

  • Ethyl 2-bromoisobutyrate

  • Acetaldehyde

  • Activated Zinc dust

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

Procedure:

  • Activation of Zinc: In a dry three-neck flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place the activated zinc dust (e.g., 6.5 g, 100 mmol). Add 40 mL of anhydrous THF to the flask.

  • Reaction Setup: In the dropping funnel, prepare a mixture of ethyl 2-bromoisobutyrate (e.g., 9.75 g, 50 mmol) and acetaldehyde (e.g., 2.2 g, 50 mmol) in 20 mL of anhydrous THF.

  • Initiation: Add a small portion of the mixture from the dropping funnel to the zinc suspension. The reaction should be initiated, which is often indicated by a slight warming of the flask. If the reaction does not start, gentle heating may be required.

  • Addition: Once the reaction has initiated, add the remaining mixture dropwise at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, reflux the reaction mixture for an additional 1 hour.

  • Work-up: Cool the reaction mixture to room temperature and then quench by the slow addition of 60 mL of saturated aqueous ammonium chloride solution.

  • Extraction: Extract the product with three 50 mL portions of diethyl ether.

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solution under reduced pressure to yield the crude product. Purify the product by fractional distillation.

Quantitative Data Summary:

Reactant/ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
Ethyl 2-bromoisobutyrate195.05509.75 g
Acetaldehyde44.05502.2 g
Zinc Dust65.381006.5 g
Product 160.21 - -
Expected Yield--50-70%
Stereoselective Synthesis via Evans' Aldol Reaction

For the synthesis of enantiomerically enriched Ethyl 3-hydroxy-2,2-dimethylbutanoate, the Evans' aldol reaction provides a reliable and highly diastereoselective method[4]. This approach utilizes a chiral auxiliary, typically an oxazolidinone, to direct the stereochemical outcome of the aldol addition between a tertiary enolate and an aldehyde.

Evans_Aldol_Reaction cluster_steps Synthetic Pathway cluster_product Final Product S1 Acylation of Chiral Auxiliary S2 Diastereoselective Aldol Addition S1->S2 S3 Cleavage of Auxiliary S2->S3 P1 Enantiopure Ethyl 3-hydroxy-2,2-dimethylbutanoate S3->P1

Caption: Workflow for Evans' asymmetric aldol synthesis.

Protocol 2: Asymmetric Synthesis of (R)-Ethyl 3-hydroxy-2,2-dimethylbutanoate

This protocol outlines a proposed synthesis based on the Evans' aldol methodology.

Materials:

  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (or other suitable Evans auxiliary)

  • Isobutyryl chloride

  • n-Butyllithium (n-BuLi)

  • Diisopropylamine

  • Acetaldehyde

  • Anhydrous THF

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (H₂O₂)

  • Ethanol

  • Standard workup and purification reagents

Procedure:

  • Acylation of the Auxiliary: React the chiral auxiliary with isobutyryl chloride in the presence of a base (e.g., triethylamine) to form the N-isobutyryl oxazolidinone.

  • Enolate Formation: In a flame-dried flask under an inert atmosphere, dissolve the N-isobutyryl oxazolidinone in anhydrous THF and cool to -78 °C. Add LDA (prepared from n-BuLi and diisopropylamine) dropwise to form the corresponding Z-enolate.

  • Aldol Addition: To the cold enolate solution, add freshly distilled acetaldehyde dropwise. Stir the reaction at -78 °C for 1-2 hours, then warm to 0 °C over 1 hour.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography to isolate the desired diastereomer.

  • Cleavage of the Auxiliary: The chiral auxiliary can be cleaved by treatment with LiOH and H₂O₂ in a THF/water mixture. Subsequent esterification of the resulting carboxylic acid with ethanol under acidic conditions (e.g., H₂SO₄ catalyst) will yield the target (R)-Ethyl 3-hydroxy-2,2-dimethylbutanoate.

Expected Outcome: This method is expected to provide the target compound with high diastereoselectivity (>95:5 dr) and, after cleavage, high enantiomeric excess (>98% ee).

Part 2: Applications in the Synthesis of Bioactive Molecules

The 3-hydroxy-2,2-dimethylbutanoate moiety is a key structural element in metabolites of several drugs. A prime example is its presence in the urinary metabolites of simvastatin, a widely prescribed medication for lowering cholesterol[1]. The synthesis of these metabolites is crucial for pharmacological and toxicological studies.

Proposed Synthetic Route to a Simvastatin Metabolite Precursor

The enantiomerically pure Ethyl 3-hydroxy-2,2-dimethylbutanoate can serve as a starting material for the synthesis of the side chain of simvastatin metabolites. The following is a proposed synthetic scheme.

Metabolite_Synthesis cluster_starting_material Chiral Building Block cluster_transformations Key Transformations cluster_product Target Precursor SM (R)-Ethyl 3-hydroxy-2,2-dimethylbutanoate T1 Protection of Hydroxyl Group (e.g., TBDMS) SM->T1 T2 Reduction of Ester to Aldehyde (e.g., DIBAL-H) T1->T2 T3 Wittig or Horner-Wadsworth-Emmons Olefination T2->T3 P Simvastatin Side-Chain Analogue T3->P

Caption: Proposed synthesis of a simvastatin metabolite precursor.

Protocol 3: Protection of the Hydroxyl Group

Materials:

  • (R)-Ethyl 3-hydroxy-2,2-dimethylbutanoate

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve (R)-Ethyl 3-hydroxy-2,2-dimethylbutanoate (1 eq.) and imidazole (2.5 eq.) in anhydrous DCM.

  • Add TBDMSCl (1.2 eq.) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench with water and extract with DCM.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to yield the TBDMS-protected ester.

Further steps would involve the selective reduction of the ester to the corresponding aldehyde, followed by olefination to construct the full side chain, which can then be coupled to the core of the simvastatin molecule.

References

  • Cambridge University Press. (n.d.). Reformatsky Reaction. In Name Reactions in Organic Synthesis. Available at: [Link]

  • Sugai, T., Fujita, M., & Mori, K. (1983). Preparation of Both Enantiomers of Ethyl 3-Hydroxybutanoate by Microbial Methods. Nippon Kagaku Kaishi, (9), 1315-1321. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 8 Biosynthesis of ethyl 3-hydroxy-2-methylbutanoate 22b. Available at: [Link]

  • PubChem. (n.d.). Ethyl 3-hydroxy-2,2-dimethylbutanoate. National Center for Biotechnology Information. Available at: [Link]

  • Chattopadhyay, A., & Salaskar, A. (2000). A Practical Method for the Reformatsky Reaction of Aldehydes. Synthesis, 2000(04), 561-564. Available at: [Link]

  • LibreTexts Chemistry. (2023, January 22). Reformatsky Reaction. Available at: [Link]

  • DigitalCommons@USU. (n.d.). Aldol Reactions: E-Enolates and Anti-Selectivity. Utah State University. Available at: [Link]

  • PrepChem.com. (n.d.). Preparation of ethyl 3-hydroxy-2,3-dimethylbutanoate. Available at: [Link]

  • Beilstein Journals. (2018, February 2). Recent developments in the asymmetric Reformatsky-type reaction. Available at: [Link]

  • PubChem. (n.d.). 2,2-Dimethyl-3-hydroxybutyric acid. National Center for Biotechnology Information. Available at: [Link]

  • ChemSrc. (2025, August 25). ethyl 3-hydroxy-2,2-dimethyl-butanoate. Available at: [Link]

  • Semantic Scholar. (n.d.). ethyl 3-hydroxybutanoate. Available at: [Link]

  • Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions. Available at: [Link]

  • LibreTexts Chemistry. (2019, June 5). 11.2.4 Addition of Enolates to Aldehydes and Ketones - The Aldol Reaction. Available at: [Link]

  • YouTube. (2024, March 28). Reactions of Enols and Enolates; Aldol Reactions | LTQ 8.1, Spring 2024. Available at: [Link]

  • FooDB. (2010, April 8). Showing Compound (+/-)-Ethyl 3-hydroxy-2-methylbutyrate (FDB009368). Available at: [Link]

Sources

Application Note: Enantioselective Reduction of Ethyl 2,2-Dimethyl-3-Oxobutanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To provide a high-fidelity protocol for the enantioselective reduction of ethyl 2,2-dimethyl-3-oxobutanoate (1) to ethyl 3-hydroxy-2,2-dimethylbutanoate (2). Significance: This transformation yields a critical chiral synthon containing a gem-dimethyl group adjacent to a chiral center. This structural motif is pivotal in the synthesis of pantothenic acid (Vitamin B5) analogs and polyketide antibiotics. Challenge: The gem-dimethyl group at the


-position creates significant steric bulk, inhibiting standard hydride attack and rendering Dynamic Kinetic Resolution (DKR) impossible (as the 

-carbon is quaternary and cannot enolize). Recommended Routes:
  • Primary: Asymmetric Hydrogenation using Ru-BINAP complexes (High reliability, >96% ee).

  • Alternative: Biocatalytic reduction using engineered Ketoreductases (KREDs) (Green chemistry, ambient conditions).

Part 1: Chemical Route – Asymmetric Hydrogenation (Ru-BINAP)

Mechanistic Insight

Unlike standard


-keto esters, ethyl 2,2-dimethyl-3-oxobutanoate cannot undergo racemization at the 

-position. Therefore, the reaction is a desymmetrization of a prochiral ketone rather than a Dynamic Kinetic Resolution. The Ru-BINAP catalyst system is uniquely suited for this sterically encumbered substrate because the chiral pocket of the BINAP ligand enforces a specific orientation of the ketone, overcoming the steric hindrance of the gem-dimethyl group.
Experimental Protocol

Target Scale: 10 mmol (approx. 1.7 g) Catalyst: [RuCl(p-cymene)((R)-BINAP)]Cl or generated in situ from [RuCl₂(benzene)]₂ + (R)-BINAP.

Reagents & Equipment[1][2][3][4][5]
  • Substrate: Ethyl 2,2-dimethyl-3-oxobutanoate (>98% purity).

  • Catalyst Precursor: [RuCl₂(benzene)]₂ (0.5 mol%).

  • Ligand: (R)-BINAP (1.0 mol%).

  • Solvent: Anhydrous Methanol (degassed).

  • Equipment: High-pressure stainless steel autoclave (e.g., Parr reactor) with magnetic stirring and temperature control.

Step-by-Step Procedure
  • Catalyst Preparation (In Situ):

    • In a Schlenk flask under Argon, combine [RuCl₂(benzene)]₂ (25 mg, 0.05 mmol) and (R)-BINAP (62 mg, 0.1 mmol).

    • Add degassed DMF (2 mL) and stir at 100°C for 10 minutes to form the active complex.

    • Remove solvent under high vacuum or use the solution directly if DMF is compatible (Methanol is preferred for the reaction). Alternative: Use commercially available [RuCl(p-cymene)((R)-BINAP)]Cl.

  • Reaction Setup:

    • Charge the autoclave glass liner with Ethyl 2,2-dimethyl-3-oxobutanoate (1.72 g, 10 mmol).

    • Add anhydrous Methanol (10 mL).

    • Add the prepared catalyst solution.

  • Hydrogenation:

    • Seal the autoclave. Purge 3 times with H₂ (pressurize to 10 atm, then vent).

    • Pressurize to 50–100 atm (700–1400 psi) H₂. Note: High pressure is critical to overcome steric hindrance.

    • Heat to 50°C and stir vigorously (1000 rpm) for 24–36 hours.

  • Workup:

    • Cool to room temperature and carefully vent H₂.

    • Concentrate the reaction mixture via rotary evaporation.

    • Pass the residue through a short pad of silica gel (eluent: Ethyl Acetate) to remove the catalyst.

    • Purification: Distillation (bp ~80°C at 2 mmHg) or flash chromatography (Hexanes/EtOAc 9:1).

Troubleshooting Table
IssueProbable CauseSolution
Low Conversion (<50%) Steric hindrance / Low H₂ pressureIncrease Pressure to 100 atm; Increase Temp to 80°C.
Low ee (<90%) Catalyst oxidation / Impure substrateUse strictly anaerobic conditions; Distill substrate prior to use.
No Reaction Catalyst poisoningEnsure solvent is degassed; Avoid halogenated solvents.
Mechanism Visualization

RuBINAP_Mechanism Precursor Ru(II) Precursor [RuCl2(benzene)]2 ActiveCat Active Species Ru((R)-BINAP)Cl2 Precursor->ActiveCat + (R)-BINAP, Heat Coordination Coordination Steric filtering by BINAP pocket ActiveCat->Coordination + Substrate Substrate Substrate Ethyl 2,2-dimethyl-3-oxobutanoate Substrate->Coordination HydrideTransfer Hydride Transfer Rate-limiting step Coordination->HydrideTransfer + H2 (High Pressure) Product Product Ethyl (S)-3-hydroxy-2,2-dimethylbutanoate HydrideTransfer->Product Reductive Elimination Product->ActiveCat Catalyst Regeneration

Caption: Simplified catalytic cycle for the Ru-BINAP mediated hydrogenation. The steric bulk of the gem-dimethyl group requires high pressure to drive the coordination and hydride transfer steps.

Part 2: Biocatalytic Route – KRED Screening

Strategy: "Selectivity over Speed"

Wild-type Baker's Yeast (Saccharomyces cerevisiae) often struggles with this substrate due to the gem-dimethyl steric block, leading to low yields or mixed stereochemistry. The modern standard is the use of engineered Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) with a cofactor recycling system.

Screening Protocol (96-well Plate)

Objective: Identify a specific KRED variant that accepts the bulky substrate.

  • Buffer Preparation: 100 mM Potassium Phosphate buffer (pH 7.0) containing 2 mM MgSO₄.

  • Cofactor Mix: NADP+ (1.0 mM), Glucose (100 mM), Glucose Dehydrogenase (GDH, 5 U/mL) for recycling.

  • Enzyme Library: Dispense 1–2 mg of different KRED lyophilizates (e.g., Codexis, Johnson Matthey kits) into wells.

  • Reaction:

    • Add 180 µL of Cofactor Mix to each well.

    • Add 20 µL of Substrate solution (50 mg/mL in DMSO). Final substrate conc: ~5 g/L.

    • Seal and shake at 30°C / 600 rpm for 24 hours.

  • Quench & Analysis:

    • Add 200 µL Acetonitrile to quench.

    • Centrifuge (4000 rpm, 10 min).

    • Analyze supernatant via HPLC (see Section 3).

Scale-Up Protocol (Gram Scale)

Once a hit (e.g., KRED-X) is identified:

  • Vessel: 250 mL round-bottom flask with overhead stirrer.

  • Charge:

    • Buffer (100 mL, pH 7.0).

    • Substrate (2.0 g, dissolved in 5 mL DMSO or Isopropanol).

    • GDH (200 Units) + Glucose (4.0 g, 2 eq).

    • NADP+ (20 mg, catalytic amount).

    • KRED Enzyme: 50–100 mg (depending on activity).

  • Operation:

    • Stir at 30°C. Maintain pH 7.0 by auto-titration with 1M NaOH (gluconic acid is produced).

    • Time: 24–48 hours.

  • Workup:

    • Saturate with NaCl.

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Dry over MgSO₄ and concentrate.[1]

Biocatalysis Workflow

Biocatalysis_Workflow Screening 1. KRED Library Screening (96-well plate) HitID 2. Hit Identification (>90% conversion, >99% ee) Screening->HitID ScaleUp 3. Scale-Up (100mL) + GDH/Glucose Recycling HitID->ScaleUp pHControl 4. pH Control Neutralize Gluconic Acid ScaleUp->pHControl During Rxn Extraction 5. Product Isolation EtOAc Extraction pHControl->Extraction Post Rxn

Caption: Operational workflow for identifying and scaling up the enzymatic reduction.

Part 3: Analytical Methods

To determine Enantiomeric Excess (ee), chiral chromatography is required.[6]

Chiral GC Method (Preferred for Esters)
  • Column: Rt-βDEXse (Restek) or Cyclosil-B (Agilent). These are permethylated

    
    -cyclodextrin phases ideal for chiral esters.
    
  • Dimensions: 30 m x 0.25 mm x 0.25 µm.[6]

  • Carrier Gas: Helium (1.0 mL/min).

  • Temperature Program:

    • Initial: 80°C (hold 1 min).

    • Ramp: 2°C/min to 130°C.

    • Hold: 5 min.

  • Detection: FID at 250°C.

  • Retention Times (Approx):

    • (S)-Enantiomer: ~14.2 min

    • (R)-Enantiomer: ~14.8 min

    • Note: Run a racemate standard first to confirm elution order.

Chiral HPLC Method[3][5][7]
  • Column: Chiralcel OD-H or Chiralpak AD-H (Daicel).

  • Mobile Phase: Hexane : Isopropanol (95 : 5).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 210 nm (Ester absorption).

  • Temperature: 25°C.

References

  • Noyori, R., et al. (1987). Stereoselective Hydrogenation via Dynamic Kinetic Resolution. Journal of the American Chemical Society. Link (Foundational work on Ru-BINAP hydrogenation of

    
    -keto esters).
    
  • BenchChem Protocols. (2025). Application Notes for the Reduction of Ethyl 2-ethyl-2-methyl-3-oxobutanoate. Link (Protocol adaptation for sterically hindered gem-dimethyl substrates).

  • Kataoka, M., et al. (1997). Enzymatic production of ethyl (R)-4-chloro-3-hydroxybutanoate. Applied Microbiology and Biotechnology. Link (Demonstrates KRED efficiency on hindered chlorinated analogs).

  • Phenomenex Application Guide. Chiral HPLC Separations of Esters. Link (Source for Chiralcel/Chiralpak column selection).

  • Organic Syntheses. (1993). Asymmetric Hydrogenation of 3-Oxo Carboxylates Using BINAP-Ruthenium Complexes. Org. Synth. 1993, 71, 1. Link (Standard operating procedure for Ru-BINAP catalyst preparation).

Sources

Application Note: Directed Aldol Synthesis of Ethyl 3-hydroxy-2,2-dimethylbutanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of Ethyl 3-hydroxy-2,2-dimethylbutanoate (CAS#: 7505-94-4) represents a classical directed aldol addition, a fundamental carbon-carbon bond-forming reaction essential in pharmaceutical development and complex natural product synthesis[1]. This application note provides a self-validating, field-tested protocol for the generation of this


-hydroxy ester via the reaction of ethyl isobutyrate with acetaldehyde. By leveraging a sterically hindered strong base (Lithium diisopropylamide, LDA) under strict cryogenic conditions, researchers can achieve quantitative enolization and highly chemoselective electrophilic addition while suppressing undesired self-condensation pathways[2].

Mechanistic Rationale & Reaction Design

The success of a crossed (directed) aldol reaction relies heavily on controlling the kinetics of enolate formation and preventing the electrophile from acting as a nucleophile.

  • Nucleophile Selection: Ethyl isobutyrate possesses a single

    
    -proton (pKa ~25). Because it has only one 
    
    
    
    -proton, it cannot undergo a thermodynamically driven Claisen condensation (which requires two
    
    
    -protons to form a stable enolate product)[3]. This makes it an exceptionally well-behaved nucleophile precursor.
  • Base Selection (LDA): Weaker bases (e.g., NaOEt) would establish an equilibrium, leaving unreacted ester in solution. When the highly reactive acetaldehyde is introduced, it would self-condense rapidly. LDA quantitatively and irreversibly deprotonates the ester at -78 °C, ensuring that the lithium enolate is the sole nucleophile in the system[2].

  • Cryogenic Control (-78 °C): Maintaining the reaction at -78 °C stabilizes the kinetic lithium enolate and dissipates the exothermic energy of the C-C bond formation, preventing retro-aldol fragmentation and degradation of the acetaldehyde[4].

MechanisticLogic Ester Ethyl Isobutyrate (Nucleophile Precursor) Enolate Lithium Ester Enolate (Reactive Nucleophile) Ester->Enolate Quantitative Deprotonation (-78 °C) Base LDA / THF (Sterically Hindered Base) Base->Enolate Abstract α-proton Alkoxide Lithium Alkoxide Intermediate Enolate->Alkoxide C-C Bond Formation Aldehyde Acetaldehyde (Electrophile) Aldehyde->Alkoxide Directed Aldol Addition (-78 °C) Product Ethyl 3-hydroxy-2,2-dimethylbutanoate (Target Aldol Adduct) Alkoxide->Product Aqueous NH4Cl Quench (Protonation)

Mechanistic logic of the directed aldol addition to form Ethyl 3-hydroxy-2,2-dimethylbutanoate.

Materials, Reagents, and Stoichiometry

For optimal yield, all liquid reagents should be freshly distilled, and the reaction must be conducted under an inert atmosphere (Argon or Nitrogen).

Table 1: Reaction Stoichiometry (10 mmol scale)

ReagentMW ( g/mol )EquivalentsAmountDensity (g/mL)Function
Ethyl isobutyrate 116.161.001.16 g (1.34 mL)0.865Nucleophile Precursor
Acetaldehyde 44.051.200.53 g (0.67 mL)0.784Electrophile
Diisopropylamine (DIPA) 101.191.101.11 g (1.54 mL)0.722Base Precursor
n-Butyllithium (2.5 M)64.061.054.20 mLN/ABase Precursor
Tetrahydrofuran (THF) 72.11N/A20.0 mL0.889Anhydrous Solvent

Detailed Experimental Protocol

This step-by-step methodology is designed as a self-validating system. Intermediate visual cues and temperature checks ensure the integrity of the reaction before proceeding to the next phase.

Step 1: In Situ Generation of LDA
  • Procedure: Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar. Purge with Argon. Add anhydrous THF (15 mL) and DIPA (1.54 mL). Cool the solution to 0 °C using an ice-water bath. Slowly add n-BuLi (4.20 mL, 2.5 M in hexanes) dropwise via syringe over 5 minutes. Stir for 30 minutes at 0 °C[2].

  • Causality & Insight: Generating LDA fresh in situ guarantees exact stoichiometry and high basicity. Commercial LDA solutions often degrade over time, leading to incomplete enolization and subsequent reaction failure.

Step 2: Formation of the Lithium Enolate
  • Procedure: Cool the LDA solution to -78 °C using a dry ice/acetone bath. Add ethyl isobutyrate (1.34 mL) dropwise over 10 minutes. Stir the reaction mixture at -78 °C for 1 hour[2].

  • Causality & Insight: The dropwise addition prevents localized warming. A full hour of stirring ensures 100% conversion of the ester to the lithium enolate. The solution should remain clear to pale yellow.

Step 3: Electrophilic Addition (Aldol Reaction)
  • Procedure: Prepare a solution of freshly distilled acetaldehyde (0.67 mL) in anhydrous THF (5 mL). Add this solution dropwise to the enolate mixture at -78 °C over 15 minutes. Stir the resulting mixture at -78 °C for 2 hours[4].

  • Causality & Insight: Acetaldehyde is highly volatile (BP 20.2 °C) and prone to polymerization. Pre-diluting it in THF and adding it slowly at cryogenic temperatures mitigates thermal spikes, preventing the acetaldehyde from self-condensing before it can react with the enolate.

Step 4: Reaction Quench and Workup
  • Procedure: Quench the reaction at -78 °C by rapidly adding 10 mL of saturated aqueous ammonium chloride (

    
    ) solution[4]. Remove the cooling bath and allow the mixture to warm to room temperature. Transfer to a separatory funnel, add 20 mL of deionized water, and extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure.
  • Causality & Insight:

    
     is a mild proton source. Quenching at -78 °C neutralizes the highly basic alkoxide intermediate and any residual LDA immediately. Using a stronger acid (like HCl) could trigger the acid-catalyzed dehydration of the 
    
    
    
    -hydroxy ester product into an
    
    
    -unsaturated ester.

ExperimentalWorkflow S1 1. System Preparation Purge flask with Argon. Add anhydrous THF & DIPA. S2 2. LDA Generation Add n-BuLi dropwise at 0 °C. Stir for 30 min. S1->S2 S3 3. Enolate Formation Cool to -78 °C. Add Ethyl Isobutyrate. Stir for 1 hour. S2->S3 S4 4. Electrophile Addition Add Acetaldehyde dropwise at -78 °C. Stir for 2 hours. S3->S4 S5 5. Reaction Quench Add sat. aq. NH4Cl at -78 °C. Warm to Room Temp. S4->S5 S6 6. Isolation & Purification Extract (EtOAc), Dry (Na2SO4), Purify (Silica/Distillation). S5->S6

Step-by-step experimental workflow for the synthesis and isolation of the aldol adduct.

Analytical Characterization & Validation

Because the target molecule lacks a strong UV chromophore, standard UV-Vis TLC monitoring is ineffective. Use a general stain such as Potassium Permanganate (


) or Phosphomolybdic Acid (PMA) to visualize the product spots during column chromatography.

Table 2: Expected Analytical Data for Ethyl 3-hydroxy-2,2-dimethylbutanoate

Analytical MethodExpected Values / Diagnostic SignalsReference / Source

H NMR (

)

4.15 (q, 2H, ester

), 3.85 (q, 1H,

-OH), 1.25 (t, 3H, ester

), 1.15 (s, 6H, gem-dimethyl), 1.10 (d, 3H, terminal

).
Structural Prediction
GC-MS (EI) Molecular weight: 160.21 g/mol . Key fragments: m/z 115, 87, 73.NIST WebBook[5]
Kovats Retention Index ~1699 (Standard polar column)The Pherobase[6]
Boiling Point 228.3 °C at 760 mmHgChemsrc[7]

Troubleshooting & Optimization

Observation / IssueMechanistic CauseCorrective Action
Low Yield / High Starting Material Incomplete enolate formation due to degraded n-BuLi or wet THF.Titrate n-BuLi prior to use. Ensure THF is freshly distilled over Na/benzophenone.
Complex Mixture of Products Acetaldehyde self-condensation.Ensure the reaction is strictly maintained at -78 °C. Distill acetaldehyde immediately before use to remove paraldehyde impurities.
Formation of Dehydrated Byproduct Overly acidic workup or excessive heat during distillation.Strictly use saturated

for quenching[4]. Keep distillation temperatures low (use high vacuum).

References

  • ethyl 3-hydroxy-2,2-dimethyl-butanoate | CAS#:7505-94-4 | Chemsrc - Chemsrc.com -[Link][7]

  • Ethyl 3-hydroxy-2,2-dimethylbutanoate | C8H16O3 | CID 344889 - PubChem - National Institutes of Health (NIH) -[Link][1]

  • Overview of the Topics to be Covered in CHEM 330 - University of British Columbia -[Link][3]

  • Butanoic acid, 3-hydroxy-2,2-dimethyl-, ethyl ester - the NIST WebBook - National Institute of Standards and Technology (NIST) -[Link][5]

  • The Kovats Retention Index: Ethyl 3-hydroxy-2,2-dimethylbutanoate - The Pherobase -[Link][6]

  • Enantioselective Total Synthesis of (+)-Taxusin - Journal of the American Chemical Society (JACS) -[Link][2]

  • Progress in the total synthesis of inthomycins - PMC - NIH -[Link][4]

Sources

Application of Ethyl 3-hydroxy-2,2-dimethylbutanoate in asymmetric catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Asymmetric Synthesis & Utilization of Ethyl 3-hydroxy-2,2-dimethylbutanoate

Part 1: Executive Summary & Strategic Importance

Ethyl 3-hydroxy-2,2-dimethylbutanoate is a pivotally important chiral building block, primarily serving as the immediate acyclic precursor to (R)-(-)-Pantolactone , the key intermediate for the industrial production of Pantothenic Acid (Vitamin B5) and Coenzyme A.

While often viewed merely as a substrate, its synthesis represents a "benchmark test" for asymmetric catalysis (both bio- and chemocatalytic). The sterically congested gem-dimethyl group adjacent to the ketone presents a unique challenge for enantioselectivity, making this molecule a critical case study for catalyst ligand design and enzyme engineering.

Core Applications:

  • Vitamin B5 Synthesis: Precursor to (R)-Pantolactone via acid-catalyzed cyclization.

  • Chiral Auxiliary: The 3-hydroxy ester motif serves as a chiral scaffold for diastereoselective alkylations (analogous to Roche ester derivatives).

  • Fragment Synthesis: Used in the construction of polyketide natural products requiring gem-dimethyl stereocenters.

Part 2: Reaction Pathway & Mechanism

The transformation relies on the enantioselective reduction of the prochiral ketone Ethyl 2,2-dimethyl-3-oxobutanoate . The choice of catalyst dictates the stereochemical outcome ((R) vs (S)). For Vitamin B5, the (R)-enantiomer is the required pharmacophore.

Pathway Visualization

G Substrate Ethyl 2,2-dimethyl-3-oxobutanoate (Prochiral Keto Ester) Catalyst Asymmetric Catalyst (Ru-BINAP or KRED) Substrate->Catalyst + H2 (or NADPH) Intermediate Ethyl (R)-3-hydroxy-2,2-dimethylbutanoate (Target Chiral Ester) Catalyst->Intermediate Enantioselective Reduction (>95% ee) Product (R)-Pantolactone (Vitamin B5 Precursor) Intermediate->Product Acid Catalyzed Cyclization (- EtOH) Byproduct Ethanol Intermediate->Byproduct

Figure 1: Strategic pathway for the synthesis of (R)-Pantolactone via the asymmetric reduction of the gem-dimethyl keto ester.[1]

Part 3: Comparative Catalyst Selection

Selecting the right catalytic system is critical. The gem-dimethyl group creates steric bulk that inhibits standard alcohol dehydrogenases (ADHs).

FeatureChemocatalysis (Ru-BINAP) Biocatalysis (KREDs)
Catalyst RuCl₂(benzene)[(S)-BINAP]Engineered Ketoreductases (e.g., KRED-P1)
H₂ Source Hydrogen Gas (40-100 bar)NADPH (Recycled via Glucose/GDH)
Selectivity (ee) 92% - 98%>99%
Substrate Conc. High (Neat or >1M)Low to Moderate (0.1 - 0.5M)
Scalability Excellent (Tonnes)Good (Batch/Fed-batch)
Cost Driver Ligand (BINAP) & Ru MetalEnzyme development & Cofactor
Preferred For Bulk Commodity Production High-Purity Pharma Intermediates

Part 4: Detailed Experimental Protocols

Protocol A: Asymmetric Hydrogenation (Noyori Type)

Target: Synthesis of Ethyl (R)-3-hydroxy-2,2-dimethylbutanoate

Mechanism: Dynamic Kinetic Resolution (DKR) is not required here as the alpha-position is non-enolizable (quaternary carbon). The stereochemistry is determined purely by face-selective hydride transfer.

Materials:

  • Substrate: Ethyl 2,2-dimethyl-3-oxobutanoate (Distilled, >98% purity).

  • Catalyst: [RuCl(p-cymene)((S)-BINAP)]Cl or generated in situ from [RuCl₂(benzene)]₂ and (S)-BINAP.

  • Solvent: Degassed Methanol (MeOH) or Ethanol (EtOH).

  • Hydrogen Source: H₂ gas.

Step-by-Step Workflow:

  • Catalyst Activation (In-situ method):

    • In a glovebox (Ar atmosphere), charge a Schlenk flask with [RuCl₂(benzene)]₂ (0.5 mol%) and (S)-BINAP (1.0 mol%).

    • Add degassed DMF (dimethylformamide) and stir at 100°C for 10 minutes to form the active oligomeric cationic species. Cool to room temperature.

    • Note: Pre-formed cationic Ru-BINAP complexes are recommended for reproducibility.

  • Reaction Setup:

    • Load the stainless steel autoclave with the Substrate (1.0 equiv) and Solvent (MeOH, 5 mL/g substrate).

    • Add the catalyst solution via syringe under a counter-flow of Argon.

    • Critical: The substrate-to-catalyst (S/C) ratio should be optimized between 1,000:1 and 10,000:1 depending on purity.

  • Hydrogenation:

    • Purge the autoclave 3 times with H₂ (10 bar).

    • Pressurize to 50–100 bar (725–1450 psi) .

    • Heat to 50–60°C with vigorous stirring (>800 rpm) to eliminate mass transfer limitations.

    • Run for 12–24 hours. Monitor H₂ uptake.

  • Workup:

    • Cool reactor and vent H₂ carefully.[2][3]

    • Concentrate the mixture via rotary evaporation to remove solvent.[3][4]

    • Purification: Vacuum distillation is preferred (bp ~105°C at 30 mmHg) to separate the product from catalyst residues.

Validation Criteria:

  • Conversion: >99% by GC.

  • Enantiomeric Excess (ee): Determine via Chiral GC (Column: Cyclodex-B or equivalent). (R)-enantiomer should be dominant with (S)-BINAP (verify specific ligand-product correlation for your batch).

Protocol B: Biocatalytic Reduction (KRED)

Target: High-ee synthesis under mild conditions.

Materials:

  • Enzyme: Commercial KRED screening kit (e.g., Codexis or equivalent) to identify (R)-selective variant.

  • Cofactor Recycle System: Glucose Dehydrogenase (GDH) + Glucose + NADP+.

  • Buffer: Potassium Phosphate (KPi), 100 mM, pH 7.0.

Step-by-Step Workflow:

  • Reaction Mix Preparation:

    • In a jacketed glass reactor, dissolve Glucose (1.5 equiv) in KPi buffer.

    • Add NADP+ (0.5 mM final conc) and MgSO₄ (2 mM).

    • Add GDH (5 U/mmol substrate) and the specific KRED (10–50 mg/mmol).

  • Substrate Addition:

    • Add Ethyl 2,2-dimethyl-3-oxobutanoate (100–200 mM final conc).

    • Note: If substrate solubility is poor, add 5–10% DMSO or Isopropanol as a co-solvent.

  • Incubation:

    • Stir at 30°C, maintaining pH 7.0 via automatic titration with 1M NaOH (gluconic acid production acidifies the medium).

    • Time: 24 hours.[5]

  • Workup:

    • Add Celite and filter to remove enzyme/cell debris.

    • Extract aqueous phase 3x with Ethyl Acetate or MTBE.

    • Dry organic layer over Na₂SO₄ and concentrate.[3]

Part 5: Downstream Protocol - Synthesis of (R)-Pantolactone

The "Application" of the hydroxy ester is its conversion to the lactone.

Reaction: Ethyl (R)-3-hydroxy-2,2-dimethylbutanoate


 (R)-Pantolactone + Ethanol

Protocol:

  • Dissolve the chiral hydroxy ester in Toluene.

  • Add catalytic p-Toluenesulfonic acid (pTSA) (1-2 mol%).

  • Reflux with a Dean-Stark trap to continuously remove Ethanol.

  • Monitor by TLC (disappearance of ester, appearance of lactone).

  • Wash with NaHCO₃, dry, and recrystallize from petroleum ether/benzene or distill.

  • Target Optical Rotation:

    
     (c=2, H₂O) for (R)-(-)-Pantolactone.
    

Part 6: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Ru-Cat) Catalyst poisoning by O₂ or substrate impurities.Distill substrate over mild base; Ensure strict anaerobic catalyst prep.
Low ee (Ru-Cat) Temperature too high; H₂ pressure too low.Lower Temp to 40°C; Increase H₂ pressure to >80 bar.
Low Conversion (Biocat) pH drift; Product inhibition.Use pH stat (keep pH 7.0); Use resin (Amberlite) for in-situ product removal (ISPR).
Racemization Retro-aldol during workup.Avoid strong bases during workup; Keep temperature <40°C during solvent removal.

References

  • Noyori, R., et al. (1987).[6] "Asymmetric hydrogenation of beta-keto carboxylic esters." Journal of the American Chemical Society.[6] Link

  • BenchChem. (2025).[2][3][5][7] "Application Notes and Protocols for the Chiral Synthesis of Ethyl 3-Hydroxybutanoate Analogs." Link

  • Ojima, I., et al. (1985). "Synthesis of (R)-pantolactone." Organic Syntheses. Link

  • Sugai, T., et al. (1983). "Preparation of Both Enantiomers of Ethyl 3-Hydroxybutanoate by Microbial Methods." Nippon Kagaku Kaishi.[8] Link[8]

  • Tang, W., & Zhang, X. (2003).[6] "New Chiral Phosphorus Ligands for Enantioselective Hydrogenation." Chemical Reviews. Link

Sources

Application Note: Synthesis of Derivatives from Ethyl 3-hydroxy-2,2-dimethylbutanoate

[1][2]

Abstract

Ethyl 3-hydroxy-2,2-dimethylbutanoate (CAS 7505-94-4) is a versatile chiral building block derived from the Reformatsky reaction.[1] Characterized by a sterically crowded gem-dimethyl group at the


2enantioselective resolutiondehydration to

-unsaturated esters
reduction to 1,3-diolsoxidation to

-keto esters
12

Strategic Analysis of the Scaffold

Structural Reactivity & The Gem-Dimethyl Effect

The core structure of ethyl 3-hydroxy-2,2-dimethylbutanoate presents two critical features for synthetic design:

  • Gem-Dimethyl Group (

    
    -position):  The presence of two methyl groups at the C2 position introduces significant steric bulk.[1] This exerts a "Thorpe-Ingold" conformational lock, restricting the rotation of the carbon chain.[1][2] While this stabilizes certain conformations, it also hinders nucleophilic attack at the ester carbonyl and makes proton abstraction at the 
    
    
    -position impossible (no
    
    
    -protons).[1][2]
  • Chiral Center (C3-position): The secondary alcohol at C3 is a chiral center.[1] The racemic Reformatsky product requires resolution for high-value pharmaceutical applications.

Reaction Pathway Map[2]

ReactionMapStartEthyl 3-hydroxy-2,2-dimethylbutanoate(Racemic)ResolutionKinetic Resolution(Lipase Catalysis)Start->ResolutionDehydrationDehydration(SOCl2 / Pyridine)Start->DehydrationReductionReduction(LiAlH4)Start->ReductionOxidationOxidation(Swern/Dess-Martin)Start->OxidationChiralProd(S)- or (R)-Ethyl 3-hydroxy-2,2-dimethylbutanoateResolution->ChiralProd >99% eeAlkeneEthyl 2,2-dimethylbut-3-enoate(Monomer/Intermediate)Dehydration->AlkeneDiol2,2-Dimethylbutane-1,3-diol(Polymer Building Block)Reduction->DiolKetoEsterEthyl 2,2-dimethyl-3-oxobutanoate(Heterocycle Precursor)Oxidation->KetoEster

Figure 1: Strategic derivatization pathways for Ethyl 3-hydroxy-2,2-dimethylbutanoate.[1]

Protocol 1: Biocatalytic Kinetic Resolution

Objective: Isolation of enantiopure (R)- or (S)-ethyl 3-hydroxy-2,2-dimethylbutanoate. Significance: The biological activity of pharmaceutical derivatives often depends strictly on the C3 stereochemistry.[1][2]

Mechanism

Lipase B from Candida antarctica (CALB) catalyzes the selective acetylation of one enantiomer (typically the (S)-isomer) leaving the (R)-isomer as the unreacted alcohol.[1] The gem-dimethyl group enhances selectivity by rigidifying the substrate in the enzyme active site.[1]

Experimental Protocol
  • Substrate Preparation: Dissolve racemic ethyl 3-hydroxy-2,2-dimethylbutanoate (100 mmol) in dry diisopropyl ether (DIPE) or hexane (200 mL).

  • Acyl Donor: Add vinyl acetate (300 mmol, 3 eq) as the irreversible acyl donor.

  • Enzyme Addition: Add immobilized CALB (Novozym 435, 20% w/w relative to substrate).

  • Incubation: Stir the suspension at 30°C–40°C. Monitor the reaction via Chiral GC or HPLC.

    • Stop Condition: When conversion reaches ~50% (theoretical maximum for resolution).

  • Work-up: Filter off the enzyme beads (recyclable).

  • Separation: Concentrate the filtrate. Separate the (S)-acetate (reacted) from the (R)-alcohol (unreacted) via flash column chromatography (SiO2, Hexane/EtOAc gradient).[1][2]

  • Hydrolysis (Optional): The (S)-acetate can be chemically hydrolyzed (K2CO3/MeOH) to yield the (S)-alcohol.[1]

Quantitative Data Summary:

Parameter Value Notes
Enzyme Load 10-20 wt% Novozym 435 is standard.[1]
Temperature 30-40 °C Higher T increases rate but may lower E-value.[1]
Time 24-48 h Depends on scale and stirring efficiency.
Yield 40-45% Per enantiomer (Theoretical max 50%).[1]

| ee (Enantiomeric Excess) | >98% | Achievable with optimized time points.[1] |

Protocol 2: Dehydration to Ethyl 2,2-dimethylbut-3-enoate

Objective: Synthesis of the



Note on Regioselectivity:

12Ethyl 2,2-dimethylbut-3-enoate12
Experimental Protocol
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and addition funnel under N2 atmosphere.

  • Reagents: Charge flask with Ethyl 3-hydroxy-2,2-dimethylbutanoate (50 mmol) and anhydrous Pyridine (100 mmol) in DCM (100 mL). Cool to 0°C.[1]

  • Activation: Dropwise add Thionyl Chloride (SOCl2, 60 mmol).

    • Caution: Exothermic reaction; gas evolution (SO2, HCl).[1][2]

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature and reflux for 2-3 hours to ensure elimination.

  • Quench: Pour mixture into ice-cold water.

  • Extraction: Extract with DCM (3 x 50 mL). Wash organics with 1M HCl (to remove pyridine), sat.[1][2] NaHCO3, and brine.[1][2][3]

  • Purification: Dry over MgSO4 and concentrate. Purify via distillation (bp ~140-145°C) to obtain the volatile alkene.[1]

Protocol 3: Reduction to 2,2-Dimethylbutane-1,3-diol

Objective: Complete reduction of the ester moiety to a primary alcohol, yielding a 1,3-diol.[1][2] Application: Used as a specialized monomer for high-performance polyesters (neopentyl glycol analog).[1]

Experimental Protocol
  • Reagent Prep: Suspend Lithium Aluminum Hydride (LiAlH4, 60 mmol) in anhydrous THF (150 mL) in a 500 mL 3-neck flask under Argon. Cool to 0°C.[1]

  • Addition: Dissolve Ethyl 3-hydroxy-2,2-dimethylbutanoate (40 mmol) in THF (20 mL). Add dropwise to the LiAlH4 suspension.[1][2]

    • Observation: Vigorous H2 evolution.[1] Maintain T < 10°C.

  • Reflux: After addition, warm to RT, then reflux for 4 hours to ensure complete reduction of the sterically hindered ester.

  • Fieser Quench: Cool to 0°C. Carefully add:

    • 2.3 mL water[1]

    • 2.3 mL 15% NaOH[1][2]

    • 6.9 mL water[1]

  • Isolation: Stir until a white granular precipitate forms. Filter through Celite.[1]

  • Purification: Concentrate the filtrate. Recrystallize the diol from hexane/ether or distill under reduced pressure.[1][2]

Protocol 4: Oxidation to Ethyl 2,2-dimethyl-3-oxobutanoate

Objective: Oxidation of the secondary alcohol to a ketone.[1] Significance: The resulting

12
Experimental Protocol (Swern Oxidation)
  • Activation: In a dry flask, dissolve Oxalyl Chloride (11 mmol) in DCM (25 mL) at -78°C. Add DMSO (22 mmol) dropwise. Stir for 15 min.

  • Substrate Addition: Add Ethyl 3-hydroxy-2,2-dimethylbutanoate (10 mmol) in DCM (5 mL) slowly, maintaining -78°C. Stir for 30 min.

  • Base Addition: Add Triethylamine (Et3N, 50 mmol). The solution will become cloudy.

  • Warming: Allow the reaction to warm to 0°C over 1 hour.

  • Work-up: Quench with sat. NH4Cl.[1] Extract with DCM.[1][2][3]

  • Purification: The

    
    -keto ester is relatively stable but prone to decarboxylation if heated with acid.[1] Purify via silica gel chromatography (Hex/EtOAc).
    

References

  • Reformatsky Reaction Overview & Substrate Scope

    • PubChem Compound Summary for Ethyl 3-hydroxy-2,2-dimethylbutanoate. National Center for Biotechnology Information.[1]

    • [Link][1][2]

  • Bioc

    
    -Hydroxy Esters: 
    
    • Enzymatic Resolution of Ethyl 3-Hydroxybutanoate and Analogs. (General methodology adapted for gem-dimethyl substrates).[1]

    • [Link]

  • Dehydration Methodologies for Hindered Alcohols

    • LookChem Reference for 3-Butenoyl chloride, 2,2-dimethyl- (Derivative verific
    • [Link][1][2]

  • Reduction to 1,3-Diols

    • ResearchGate: Biosynthesis and Chemical Reduction of Hydroxy Esters.[1]

    • [Link][1][2]

Protocol for the esterification of 3-hydroxy-2,2-dimethylbutanoic acid

Application Note: Esterification of Sterically Hindered -Hydroxy Acids[1]

Strategic Analysis & Mechanistic Insight

The Challenge: Steric Shielding & Competing Pathways

The target molecule, 3-hydroxy-2,2-dimethylbutanoic acid , features a quaternary carbon at the

1
  • Steric Hindrance: The two methyl groups at C2 shield the carbonyl carbon from nucleophilic attack.[1] In a standard Fischer esterification, the formation of the tetrahedral intermediate is energetically costly due to severe crowding (Van der Waals repulsion).

  • The Gem-Dimethyl Effect (Thorpe-Ingold): While this effect typically accelerates cyclization, for this specific substrate, the formation of a 4-membered

    
    -lactone is highly strained. Consequently, the primary competing side-reaction is intermolecular self-esterification , leading to oligomers (polyesters).[1]
    
  • Chemoselectivity: The free secondary hydroxyl group at C3 is a nucleophile.[1] Activation of the carboxylic acid (e.g., with SOCl

    
    ) without protecting the alcohol will inevitably lead to polymerization.
    
The Solution: Pathway Selection

To circumvent the steric barrier at the carbonyl carbon, we utilize O-Alkylation of the Carboxylate . By deprotonating the acid to form a carboxylate anion, the nucleophilic attack is shifted away from the hindered carbonyl carbon to an unhindered alkyl halide (e.g., Iodomethane).

Selected Protocols:

  • Protocol A (Primary - Research Scale): Cesium Carbonate-Promoted

    
    -Alkylation. High yield, mild conditions, preserves chirality (if present), avoids oligomerization.[1]
    
  • Protocol B (Secondary - Scale Up): Modified High-Temperature Fischer Esterification. Uses thermodynamic forcing conditions for larger batches where reagent cost (Alkyl Iodides) is prohibitive.[1]

Visual Workflow & Logic

EsterificationWorkflowStartStarting Material:3-Hydroxy-2,2-dimethylbutanoic AcidDecisionSelect Scale & Purity RequirementStart->DecisionRouteARoute A: Research Scale (<10g)High Purity / Mild ConditionsDecision->RouteAHigh Yield RequiredRouteBRoute B: Process Scale (>10g)Cost Effective / RobustDecision->RouteBBulk SynthesisStepA1Reagents: MeI + Cs2CO3Solvent: DMFRouteA->StepA1StepB1Reagents: MeOH (Excess) + H2SO4Reflux (Extended Time)RouteB->StepB1StepA2Mechanism: SN2 Attack on MeI(Bypasses Carbonyl Sterics)StepA1->StepA2WorkupWorkup: Aqueous ExtractionRemoval of DMF or AcidStepA2->WorkupStepB2Mechanism: Acid-Catalyzed Equilibrium(Thermodynamic Control)StepB1->StepB2StepB2->WorkupQCQC: 1H NMR / GC-MSCheck for OligomersWorkup->QC

Caption: Decision matrix for esterification based on scale and steric constraints. Route A avoids steric hindrance via alkylation.[1]

Protocol A: Cesium Carbonate-Promoted Alkylation (Recommended)[1]

Objective: Synthesis of Methyl 3-hydroxy-2,2-dimethylbutanoate. Applicability: High-value synthesis, chiral substrates, milligram to multigram scale.[1] Mechanism: S

1
Materials
ReagentEquiv.[1][2][3][4][5][6][7][8]Role
3-Hydroxy-2,2-dimethylbutanoic acid 1.0Substrate
Cesium Carbonate (Cs

CO

)
1.2 - 1.5Base (Cesium effect enhances solubility)
Iodomethane (MeI) 1.5 - 2.0Electrophile (Alkylating agent)
DMF (N,N-Dimethylformamide) SolventPolar aprotic solvent (0.2 M conc.)
Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-hydroxy-2,2-dimethylbutanoic acid (1.0 equiv) in anhydrous DMF (5 mL per gram of substrate).

  • Deprotonation: Add Cs

    
    CO
    
    
    (1.2 equiv) in a single portion.[1] The mixture may become a suspension.[1] Stir at room temperature for 15 minutes to ensure carboxylate formation.
    • Note: Cs

      
      CO
      
      
      is preferred over K
      
      
      CO
      
      
      due to higher solubility in DMF and the "naked anion" effect which increases reactivity.[1]
  • Alkylation: Cool the reaction mixture to 0°C (ice bath). Add Iodomethane (1.5 equiv) dropwise.[1]

    • Caution: MeI is volatile and toxic.[1] Use a fume hood.[1]

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3–6 hours.

    • Monitoring: Monitor by TLC (EtOAc/Hexane 1:4).[1] Stain with KMnO

      
       or Phosphomolybdic Acid (PMA) as the product has weak UV absorption.[1]
      
  • Workup:

    • Dilute the reaction mixture with Ethyl Acetate (10 volumes) and Water (10 volumes).[1]

    • Separate the organic layer.[1][3][9]

    • Wash the organic layer with Saturated NaHCO

      
        (to remove unreacted acid) and then Brine  (2x) to remove DMF.[1]
      
    • Dry over anhydrous Nangcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      SO
      
      
      , filter, and concentrate under reduced pressure.[1][8]
  • Purification: The crude product is often pure enough (>95%).[1] If necessary, purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).[1]

Protocol B: Modified Fischer Esterification (Scale-Up)

Objective: Large-scale synthesis where Iodomethane costs or toxicity are prohibitive.[1] Challenge: The reaction will be slow. We must drive the equilibrium by using methanol as the solvent (large excess) and extended reflux times.[1]

Materials
ReagentEquiv.[1][2][3][4][5][6][7][8]Role
3-Hydroxy-2,2-dimethylbutanoic acid 1.0Substrate
Methanol (MeOH) Solvent (Excess)Reactant & Solvent
Sulfuric Acid (H

SO

)
0.1 - 0.2Catalyst
Toluene (Optional) Co-solventFor azeotropic water removal (Dean-Stark)
Step-by-Step Procedure
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a high-efficiency reflux condenser.

  • Dissolution: Dissolve the acid (1.0 equiv) in Methanol (10-20 mL per gram).

    • Optimization: For very difficult substrates, a mixture of Toluene:Methanol (2:1) can be used with a Dean-Stark trap (or molecular sieves in the reflux path) to physically remove water, though this is complex with volatile methanol.[1] A simpler approach for methyl esters is using a massive excess of dry methanol.[1]

  • Catalyst Addition: Add concentrated H

    
    SO
    
    
    (0.1 equiv) dropwise.[1]
  • Reflux: Heat the mixture to a vigorous reflux (65°C internal).

    • Time: Due to the gem-dimethyl hindrance, reflux for 24 to 48 hours .[1] Standard 4-hour protocols will result in incomplete conversion.[1]

  • Workup:

    • Cool to room temperature.[1][2][7][9]

    • Concentrate the mixture to ~20% of its original volume (remove most MeOH).[1]

    • Dilute with Diethyl Ether or MTBE .[1]

    • Wash carefully with Saturated NaHCO

      
        (Caution: CO
      
      
      evolution) until the aqueous phase is basic.[1]
    • Wash with Brine, dry over MgSO

      
      , and concentrate.[1][2][7][8]
      

Quality Control & Data Validation

Expected Analytical Data
  • Product: Methyl 3-hydroxy-2,2-dimethylbutanoate[1][10]

  • Molecular Weight: 146.19 g/mol [1]

  • Appearance: Colorless oil.[1][3][10]


H NMR (400 MHz, CDCl

) - Diagnostic Signals
Shift (

ppm)
MultiplicityIntegrationAssignmentNotes
3.70 Singlet3H-COOCH

Distinct methyl ester singlet.[1]
3.85 - 3.95 Quartet/Multiplet1H-CH (OH)-Shifted downfield due to OH.[1]
1.20 Singlet3H-C(CH

)

-
Gem-dimethyl group (diastereotopic if chiral center at C3).[1]
1.18 Singlet3H-C(CH

)

-
Gem-dimethyl group.[1]
1.15 Doublet3H-CH(OH)-CH

Terminal methyl group.[1]
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Protocol B) Incomplete reaction due to steric bulk.[1]Increase reflux time to 48h or switch to Protocol A.
Oligomerization Intermolecular reaction of OH and COOH.[1]Dilute reaction mixture.[1] Avoid activating agents like DCC without OH protection.[1]
Product is Solid/Gummy Polymer formation (Polyester).[1]Check NMR for broad peaks.[1] Ensure temperature was not excessive during workup.
Low Purity (Protocol A) Residual DMF.[1]Perform an extra Brine wash or dissolve product in Et

O (DMF is immiscible) and wash again.[1]

References

  • BenchChem.Synthesis of 3-Methoxy-2,2-dimethylpropanoic Acid: A Technical Guide. (Adapted protocol for hindered

    
    -hydroxy acids). 
    
  • Organic Syntheses. Preparation of Methyl 3-Hydroxybutanoate (General Fischer method). Coll. Vol. 9, p. 483 (1998).[1] [1]

  • Sigma-Aldrich. Product Specification: 3-Hydroxy-2,2-dimethylbutanoic acid (CAS 29269-83-8).[1][11]

  • Pfeffer, P. E., et al. Sterically Hindered Carboxylic Acids: Alkylation via Carboxylate Anions.[1]Journal of Organic Chemistry, 1972.[1] (Foundational basis for Cs2CO3/MeI route).

  • Santa Cruz Biotechnology. 3-Hydroxy-2,2-dimethyl-butyric Acid Ethyl Ester Data.[1][12]

Technical Guide: Utilization of Ethyl 3-hydroxy-2,2-dimethylbutanoate as a Fragrance Intermediate

[1][2]

Executive Summary

Ethyl 3-hydroxy-2,2-dimethylbutanoate (CAS 7505-94-4) is a specialized aliphatic ester intermediate characterized by a gem-dimethyl substitution at the alpha position and a secondary hydroxyl group at the beta position.[1][2] While utilized as a pharmaceutical excipient for taste masking, its primary value in fragrance chemistry lies in its structural versatility as a building block for hydrolysis-resistant odorants .[1][2]

The steric bulk provided by the 2,2-dimethyl motif imparts exceptional chemical stability to downstream derivatives, making them ideal for aggressive media (e.g., bleach-containing detergents).[1][2] This guide details the protocols for converting this intermediate into two high-value fragrance classes: hindered polyols (precursors to woody/amber cyclic acetals) and stable fruity esters .

Chemical Profile & Strategic Utility[2]

Physicochemical Properties
PropertySpecification
IUPAC Name Ethyl 3-hydroxy-2,2-dimethylbutanoate
CAS Number 7505-94-4
Molecular Formula C₈H₁₆O₃
Molecular Weight 160.21 g/mol
Boiling Point ~228 °C (at 760 mmHg)
Density 0.988 g/cm³
Chirality Contains 1 chiral center (C3); typically supplied as racemate.[1][2][3]
Odor Profile Faint, ethereal, slightly fruity; primarily functional.[1][2]
Structural Advantages in Synthesis[1]
  • Gem-Dimethyl Effect (Thorpe-Ingold Effect): The two methyl groups at the C2 position restrict bond rotation, favoring cyclization reactions.[1] This is critical when synthesizing cyclic ketals or lactones.[2]

  • Hydrolytic Stability: The steric hindrance protects the ester linkage from enzymatic or alkaline hydrolysis, a desirable trait for functional perfumery (soaps, detergents).[1][2]

  • Chiral Pool Potential: The C3 hydroxyl group allows for the generation of enantiomerically enriched fragrance ingredients, which often exhibit lower odor thresholds than racemates.[2]

Synthetic Pathway Visualization[2]

The following diagram illustrates the divergent synthetic pathways starting from Ethyl 3-hydroxy-2,2-dimethylbutanoate, leading to stable woody ambers and fruity esters.

FragranceSynthesisStartEthyl 3-hydroxy-2,2-dimethylbutanoate(CAS 7505-94-4)Diol2,2-Dimethyl-1,3-butanediolStart->DiolReduction(LiAlH4 / NaBH4)ComplexEsterHindered Beta-Hydroxy Esters(Stable Fruity Notes)Start->ComplexEsterTransesterification(High MW Alcohols)KetoEsterEthyl 2,2-dimethyl-3-oxobutanoateStart->KetoEsterOxidationKetalCyclic Ketals/Acetals(Woody/Amber Odorants)Diol->KetalCyclization w/Ketones (e.g., Acetone)LactoneFunctionalizedLactonesKetoEster->LactoneCyclization

Figure 1: Synthetic tree demonstrating the conversion of the starting ester into key fragrance scaffolds.[1][2]

Application Protocols

Protocol A: Synthesis of 2,2-Dimethyl-1,3-butanediol (Woody/Amber Scaffold)

Objective: Reduce the ester functionality to a primary alcohol, yielding a 1,3-diol.[1][2] This diol is a homolog of Neopentyl Glycol and is used to synthesize cyclic acetals (common musk/amber motifs).

Reagents:

  • Ethyl 3-hydroxy-2,2-dimethylbutanoate (1.0 eq)[1][2]

  • Lithium Aluminum Hydride (LiAlH₄) (1.2 eq) or Sodium Borohydride (NaBH₄) with LiCl additive.

  • Tetrahydrofuran (THF), anhydrous.[1][2]

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and addition funnel.

  • Solvent Prep: Charge the flask with anhydrous THF (10 mL per gram of substrate) and cool to 0°C in an ice bath.

  • Catalyst Addition: Carefully add LiAlH₄ pellets/powder (1.2 eq) under positive nitrogen pressure. Caution: LiAlH₄ reacts violently with moisture.[1]

  • Substrate Addition: Dissolve Ethyl 3-hydroxy-2,2-dimethylbutanoate in a minimal amount of THF. Add dropwise to the hydride suspension over 30 minutes, maintaining temperature <10°C.

  • Reaction: Allow the mixture to warm to room temperature, then reflux for 4–6 hours. Monitor consumption of starting material via TLC (Solvent: Hexane/EtOAc 7:3) or GC-FID.[1]

  • Quenching (Fieser Method): Cool to 0°C. Cautiously add:

    • 
       mL Water[1][2]
      
    • 
       mL 15% NaOH[1][2]
      
    • 
       mL Water[1][2]
      
    • (Where

      
       = grams of LiAlH₄ used).
      
  • Workup: Stir until a granular white precipitate forms. Filter through a Celite pad.[2] Dry the filtrate over MgSO₄ and concentrate in vacuo.

  • Purification: Distill the crude oil under reduced pressure (expected bp ~180–190°C at atm, lower under vacuum) to obtain 2,2-dimethyl-1,3-butanediol .

Downstream Application: React this diol with ketones (e.g., acetophenone, cyclohexanone) using p-TsOH catalyst to form substituted 1,3-dioxanes , which are potent woody/amber odorants.[1][2]

Protocol B: Synthesis of Hydrolysis-Resistant Fruity Esters

Objective: Use the steric bulk of the gem-dimethyl group to create stable esters for functional perfumery (e.g., bleach products).[1]

Mechanism: Transesterification is difficult due to steric hindrance. A more effective route is O-Acylation of the C3-hydroxyl group.[1][2]

Reagents:

  • Ethyl 3-hydroxy-2,2-dimethylbutanoate[1][2][4][5][6]

  • Acyl Chloride (e.g., Propionyl chloride for berry notes, Isobutyryl chloride for tropical notes)[1][2]

  • Pyridine or Triethylamine (Base)[1]

  • Dichloromethane (DCM)[1]

Step-by-Step Methodology:

  • Setup: Dissolve Ethyl 3-hydroxy-2,2-dimethylbutanoate (1.0 eq) and Pyridine (1.5 eq) in DCM (0.5 M concentration) at 0°C.

  • Acylation: Add the Acyl Chloride (1.1 eq) dropwise. The reaction is exothermic; control temp <10°C.

  • Reaction: Stir at room temperature for 12 hours. The steric bulk at C2 will not hinder the C3 hydroxyl significantly, allowing formation of the diester .[1][2]

  • Quench: Pour into ice-cold 1M HCl to neutralize the pyridine.

  • Extraction: Wash organic layer with NaHCO₃ (sat.) and Brine.

  • Isolation: Dry over Na₂SO₄ and concentrate.

  • Result: The resulting molecule (e.g., Ethyl 3-acetoxy-2,2-dimethylbutanoate) possesses a dual-ester profile with exceptional stability against hydrolysis at the C1 position due to the adjacent dimethyl group.[1][2]

Quality Control & Analytical Standards

To ensure the integrity of the intermediate before synthesis, use the following GC-MS parameters.

Instrument: Agilent 7890B / 5977B MSD (or equivalent) Column: HP-5ms (30m x 0.25mm x 0.25µm)[1]

ParameterSetting
Inlet Temp 250 °C
Injection Mode Split (50:[1][2]1)
Carrier Gas Helium @ 1.0 mL/min
Oven Program 60°C (1 min) → 10°C/min → 240°C (5 min)
MS Source 230 °C
Key MS Fragments m/z 115 (Loss of OEt), m/z 71 (Dimethylketene fragment), m/z 43 (Acetyl)

Acceptance Criteria:

  • Purity: ≥ 98.0% (GC-FID area normalization).[1]

  • Moisture (Karl Fischer): < 0.1% (Critical for reduction reactions).

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). The ester is relatively stable but hygroscopic.

  • PPE: Nitrile gloves, safety goggles, and lab coat required.[1][2] Handle LiAlH₄ reductions in a certified fume hood behind a blast shield.

References

  • PubChem. (2025). Ethyl 3-hydroxy-2,2-dimethylbutanoate (CID 344889).[1][2] National Library of Medicine.[2] [Link]

  • ChemSrc. (2025). CAS 7505-94-4 Physicochemical Properties. [Link][1][2]

  • The Good Scents Company. (2023). Fragrance Intermediates and Diol Precursors. (General reference for 2,2-dimethyl-1,3-butanediol derivatives). [Link]

  • MDPI. (2022). Antifungal and Excipient Applications of Ethyl 3-hydroxy-2,2-dimethylbutanoate. International Journal of Plant Biology. [Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Ethyl 3-hydroxy-2,2-dimethylbutanoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational bottlenecks researchers face when synthesizing ethyl 3-hydroxy-2,2-dimethylbutanoate.

Reaction Design & Mechanistic Insights

The synthesis of ethyl 3-hydroxy-2,2-dimethylbutanoate is most robustly achieved via a zinc-mediated Reformatsky reaction between ethyl 2-bromo-2-methylpropanoate and acetaldehyde[1]. The primary synthetic challenge here is the severe steric hindrance imparted by the gem-dimethyl group on the


-bromo ester, which significantly impedes the oxidative addition of zinc to form the reactive organozinc intermediate[2].

While alternative routes exist—such as the reduction of ethyl 2,2-dimethyl-3-oxobutanoate using sodium borohydride or chiral oxazaborolidine catalysts for enantioselective applications[3]—the Reformatsky approach remains the industry standard for constructing the carbon skeleton directly[1]. Success in this pathway relies entirely on strict moisture exclusion, precise temperature control (due to the high volatility of acetaldehyde), and aggressive zinc activation.

Workflow N1 Ethyl 2-bromo-2-methylpropanoate + Acetaldehyde N4 Nucleophilic Addition (Strictly 0°C) N1->N4 Dropwise N2 Zinc Activation (1,2-Dibromoethane / TMSCl) N3 Organozinc Formation (Reformatsky Reagent) N2->N3 THF, Reflux N3->N4 Reactive Intermediate N5 Aqueous Quench (Sat. NH4Cl) N4->N5 Completion N6 Ethyl 3-hydroxy-2,2-dimethylbutanoate (Target Product) N5->N6 Extraction

Synthetic workflow for the Reformatsky-based synthesis of the target ester.

Self-Validating Experimental Protocol

To ensure reproducibility, this protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Apparatus Stringency

  • Action: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, an addition funnel, and a magnetic stirrer under a continuous stream of Argon.

  • Causality: Organozinc reagents are highly sensitive to protic sources. Ambient moisture will prematurely protonate the intermediate.

  • Validation Checkpoint: The internal humidity of the flask must be effectively zero; no condensation should be visible upon cooling.

Step 2: Zinc Activation

  • Action: Suspend zinc dust (1.5 equiv) in anhydrous THF. Add 5 mol% of 1,2-dibromoethane and heat to a gentle reflux for 5 minutes. Cool to room temperature, then add 1 mol% of trimethylsilyl chloride (TMSCl) and stir for 15 minutes.

  • Causality: Commercial zinc is coated in a passivating layer of zinc oxide (ZnO). 1,2-dibromoethane scrubs the surface by evolving ethylene gas, while TMSCl chemically etches the remaining oxides, exposing a highly reactive Zn(0) surface[1].

  • Validation Checkpoint: You must observe a distinct, brief exotherm and slight gas evolution upon the addition of 1,2-dibromoethane. If the suspension remains thermally static, the zinc is dead.

Step 3: Organozinc Formation & Nucleophilic Addition

  • Action: Cool the activated zinc suspension to exactly 0 °C. Prepare a mixture of ethyl 2-bromo-2-methylpropanoate (1.0 equiv) and acetaldehyde (1.2 equiv) in anhydrous THF. Add this mixture dropwise over 30 minutes.

  • Causality: Acetaldehyde has a boiling point of 20.2 °C. Adding it at room temperature will cause it to flash boil out of the reaction matrix before the sterically hindered organozinc reagent can attack it.

  • Validation Checkpoint: The reaction mixture should turn slightly cloudy/grey, and a controlled exotherm should register on the internal temperature probe during addition.

Step 4: Quench and Isolation

  • Action: Stir for 2 hours at room temperature. Pour the mixture into ice-cold saturated aqueous

    
     and extract with diethyl ether.
    
  • Causality: A mildly acidic quench (

    
    ) is required to break the zinc alkoxide bond without causing acid-catalyzed dehydration of the newly formed 
    
    
    
    -hydroxy ester.
  • Validation Checkpoint: TLC (Hexane/EtOAc 8:2,

    
     stain) should show the complete disappearance of the starting 
    
    
    
    -bromo ester.

Troubleshooting & FAQs

Q: My reaction yield is consistently below 30%, and I recover unreacted ethyl 2-bromo-2-methylpropanoate. What is failing? A: This is a classic symptom of Zinc Passivation . The steric bulk of the gem-dimethyl group makes the insertion of zinc thermodynamically demanding[2]. If your zinc is not aggressively activated, the oxidative addition will fail. Solution: Wash your zinc dust with 1M HCl, rinse with water, ethanol, and ether, then dry under high vacuum before use. Alternatively, consider using sonication to continuously clean the metal surface during the reaction[4].

Q: The zinc activated successfully, but my yield is still low. GC-MS shows a massive peak for ethyl isobutyrate. Why? A: You have a moisture contamination issue. Ethyl isobutyrate (ethyl 2-methylpropanoate) is the direct result of your Reformatsky reagent (


) reacting with water (

) instead of acetaldehyde. Solution: Ensure your THF is freshly distilled over sodium/benzophenone and that your acetaldehyde is strictly anhydrous.

Q: I am trying to push the reaction by heating it, but I am seeing strange side products and no target ester. Why? A: Excessive heating causes the organozinc intermediate to undergo side reactions. Furthermore, if you attempt to use alternative metals like Indium to overcome steric hindrance under heated/electrolytic conditions, the reaction can unexpectedly yield


-lactones instead of the desired 

-hydroxy ester[4]. Solution: Keep the reaction at or below room temperature and rely on chemical activation (TMSCl/I2) rather than thermal forcing.

Troubleshooting Start Issue: Low Product Yield Q1 Exotherm during Zn activation? Start->Q1 A1_No No: Passivation layer intact Q1->A1_No A1_Yes Yes: Zn is active Q1->A1_Yes Fix1 Action: Use fresh Zn dust, wash with 1M HCl, dry. A1_No->Fix1 Q2 Ethyl isobutyrate detected? A1_Yes->Q2 A2_Yes Yes: Moisture contamination Q2->A2_Yes Q3 Unreacted aldehyde present? Q2->Q3 No Fix2 Action: Flame-dry glassware, use anhydrous THF. A2_Yes->Fix2 A3_No No: Acetaldehyde evaporated Q3->A3_No Fix3 Action: Maintain 0°C, use sealed addition funnel. A3_No->Fix3

Diagnostic logic tree for resolving common yield-limiting issues in the synthesis.

Quantitative Data & Optimization Metrics

Table 1: Impact of Reaction Parameters on Yield

Parameter / ConditionTemperatureAdditive / ActivationExpected YieldPrimary Failure Mode
Standard Reformatsky0 °C to RT1,2-Dibromoethane / TMSCl75 - 85%Acetaldehyde evaporation if added too fast.
Unactivated Zinc25 °CNone< 20%Failure of organozinc formation[2].
Sonochemical (Indium)RTUltrasound80 - 90%Potential

-lactone side product formation[4].
High Temp Addition40 °C+None< 10%Complete loss of acetaldehyde (bp 20.2 °C).

Table 2: Diagnostic Impurity Profiling (GC-MS Indicators)

Detected ImpurityStructure / IdentityRoot CauseCorrective Action
Ethyl isobutyrate

Protic quench / MoistureRigorous drying of THF and glassware.
Starting Material

Zinc passivationAcid-wash zinc dust prior to use.

-Lactones
Cyclic esterOverheating / Metal choiceControl temperature; avoid Indium unless optimized[4].

References

1.[3] Enantioselective Reduction of Aliphatic Ketones Using Oxazaborolidine Catalyst Generated In Situ from Chiral Lactam Alcohol and Phenoxyborane. ResearchGate. 2.[2] The Advent of Steric Hindrance: A Technical Guide to the Discovery and Historical Context of


-Bromoesters. Benchchem.
3.[1] Comparative Performance Analysis: Ethyl 2-bromo-3,3-dimethylbutanoate in Organic Synthesis. Benchchem.
4.[4] ChemInform Abstract: Ultrasound Promoted Synthesis of 

-Hydroxyesters by Reformatsky Reaction Using Indium Metal. ResearchGate.

Sources

Common side products in the synthesis of Ethyl 3-hydroxy-2,2-dimethylbutanoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support resource for researchers and process chemists synthesizing Ethyl 3-hydroxy-2,2-dimethylbutanoate (also known as Ethyl 2,2-dimethyl-3-hydroxybutyrate). It addresses specific impurity profiles, mechanistic origins of side products, and troubleshooting protocols for the two primary synthesis routes: the Reformatsky Reaction and Biocatalytic Reduction .

Introduction: The Molecule & The Challenge

Target Molecule: Ethyl 3-hydroxy-2,2-dimethylbutanoate CAS: 2935-66-2 (racemic) / 115118-49-3 (S-isomer) Core Structural Feature: The gem-dimethyl group at the


-position is the critical structural determinant. It blocks standard elimination pathways (preventing dehydration to 

-unsaturated esters) but introduces significant steric hindrance, influencing reaction rates and side-product formation.

Module 1: The Reformatsky Route (Chemical Synthesis)

Workflow: Reaction of Ethyl


-bromoisobutyrate + Acetaldehyde + Zinc 

Target.
Troubleshooting Guide
Q1: I observe a persistent non-polar impurity (approx. 10-15%) that co-distills with my starting material. What is it?

Diagnosis: This is likely Diethyl 2,2,3,3-tetramethylsuccinate , formed via the Wurtz Homocoupling side reaction.

  • The Mechanism: Instead of the organozinc intermediate reacting with the acetaldehyde (electrophile), it reacts with another equivalent of the starting bromoester.

  • Why it happens: This side reaction competes when the local concentration of the bromoester is high relative to the aldehyde, or if the zinc surface is not sufficiently active to promote the insertion rapidly enough to favor the aldehyde attack.

  • Resolution:

    • Slow Addition: Add the bromoester/aldehyde mixture slowly to the activated zinc slurry. Do not dump reagents all at once.

    • Temperature Control: Maintain a gentle reflux. Wurtz coupling is often favored at lower temperatures where the addition to carbonyl is sluggish, or at very high temperatures if the aldehyde flashes off.

    • Zinc Activation: Use TMSCl or 1,2-dibromoethane to activate Zn. A "dead" zinc surface leads to accumulation of bromoester, favoring dimerization once the reaction finally kicks off (thermal runaway).

Q2: My isolated yield is low, and I am recovering significant amounts of Ethyl Isobutyrate. Why?

Diagnosis: Protonation of the Zinc Enolate (Quenching).

  • The Mechanism: The intermediate zinc enolate is highly basic. If it encounters any proton source before reacting with acetaldehyde, it forms ethyl isobutyrate (the reduced product) rather than the C-C bond.

  • Common Culprits:

    • Wet Solvents: THF or Benzene/Toluene must be anhydrous. Even trace water destroys the reagent.

    • Enolization of Aldehyde: While acetaldehyde has

      
      -protons, the Reformatsky reagent is typically less basic than Lithium enolates, making deprotonation of the aldehyde less likely than nucleophilic attack. However, if the reaction is stalled, proton transfer can occur.
      
  • Resolution: Ensure strict anhydrous conditions. Dry solvents over molecular sieves.

Q3: Can I dehydrate the product to the acrylate (Ethyl 3-methylbut-2-enoate) by heating with acid?

Diagnosis: No. The


-position is blocked. 
  • Explanation: Standard

    
    -hydroxy esters dehydrate via E1cB or E2 mechanisms requiring an acidic proton at the 
    
    
    
    -position. Your target has a quaternary
    
    
    -carbon (two methyl groups).
  • Implication: If you treat this compound with strong acid and heat, you will likely trigger a Retro-Aldol reaction (cleaving back to ethyl isobutyrate and acetaldehyde) or a skeletal rearrangement (methyl migration), rather than simple dehydration. This stability is a feature, not a bug, for this building block.

Visualizing the Reformatsky Pathways

ReformatskyPathways Start Ethyl bromoisobutyrate + Zn ZnEnolate Zinc Enolate Intermediate Start->ZnEnolate Oxidative Insertion Target TARGET: Ethyl 3-hydroxy- 2,2-dimethylbutanoate ZnEnolate->Target Path A: Nucleophilic Attack (Desired) Wurtz SIDE PRODUCT: Diethyl 2,2,3,3- tetramethylsuccinate (Homocoupling) ZnEnolate->Wurtz Path B: Attack on R-Br (Side Rxn) Reduced SIDE PRODUCT: Ethyl Isobutyrate (Protonation) ZnEnolate->Reduced Path C: H+ Source (Moisture/Quench) Aldehyde + Acetaldehyde Aldehyde->Target

Caption: Figure 1. Mechanistic divergence in the Reformatsky synthesis. Path B (Wurtz) and Path C (Protonation) are the primary yield-reducing side reactions.

Module 2: The Biocatalytic Route (Enzymatic Reduction)

Workflow: Ethyl 2,2-dimethyl-3-oxobutanoate + Ketoreductase (KRED) / Baker's Yeast


 Chiral Target.
Troubleshooting Guide
Q4: I see a "Mono-methyl" impurity in my final chiral alcohol. Where did it come from?

Diagnosis: Carry-over of Ethyl 2-methyl-3-oxobutanoate.

  • Origin: The precursor ketone is typically synthesized by double methylation of ethyl acetoacetate. If the second methylation is incomplete, the mono-methylated ketone remains.

  • The Problem: Most ketoreductases (KREDs) will also reduce the mono-methyl impurity, often with different stereoselectivity. This results in a contaminant (Ethyl 3-hydroxy-2-methylbutanoate) that is chemically very similar to your target (boiling point difference <5°C), making distillation difficult.

  • Resolution: You must purify the starting ketone rigorously before the enzymatic step. Use high-efficiency fractional distillation to remove the mono-methyl species. Once reduced to the alcohol, separation becomes significantly harder due to hydrogen bonding.

Q5: My enantiomeric excess (ee) is lower than reported (e.g., 85% instead of >98%).

Diagnosis: Background Chemical Reduction or Enzyme Promiscuity.

  • Cause 1 (Cofactor Regeneration): If you are using a whole-cell system (e.g., Baker's Yeast) without glucose control, endogenous dehydrogenases with opposite selectivity may compete.

  • Cause 2 (Spontaneous Hydrolysis): The ester group is susceptible to hydrolysis by lipases present in crude cell lysates, leading to 3-hydroxy-2,2-dimethylbutyric acid . This acid may not extract into the organic phase, lowering apparent yield, or may act as an inhibitor.

  • Resolution:

    • Switch to purified engineered KREDs (e.g., from Codexis or similar libraries) with a specific NADPH recycling system (GDH/Glucose).

    • Maintain pH strictly between 6.5–7.5 to prevent ester hydrolysis.

Quantitative Data: Impurity Profile Comparison
Impurity TypeOriginDetection (GC/TLC)Removal Strategy
Dimer (Tetramethylsuccinate) Reformatsky (Wurtz)Non-polar, High R_fDistillation (High BP)
Ethyl Isobutyrate Reformatsky (Protonation)Low BP, solvent frontRotovap / Low Vac Distillation
Crotonaldehyde derivs Reformatsky (Aldol)UV Active, Mid R_fColumn Chromatography
Mono-methyl Alcohol Biocatalysis (Precursor)Very close to ProductPurify Precursor Ketone
Free Acid HydrolysisBaseline (TLC), Broad PeakAlkaline wash (removes acid)

Module 3: Experimental Protocols

Protocol A: High-Purity Workup for Reformatsky Product

To minimize Wurtz dimer contamination and remove zinc salts.

  • Quench: Pour the reaction mixture into ice-cold 10% H₂SO₄ (or saturated NH₄Cl for milder conditions). Critical: Acid hydrolysis breaks the O-Zn bond.

  • Phase Separation: Extract with MTBE or Ethyl Acetate.

  • Acid Wash: Wash organic layer with 1N HCl to ensure all Zinc is removed (Zinc salts can catalyze decomposition during distillation).

  • Alkaline Wash: Wash with saturated NaHCO₃ to remove any free acids formed by hydrolysis.

  • Distillation: Perform fractional distillation under reduced pressure.

    • Fraction 1: Ethyl Isobutyrate / Unreacted Aldehyde.

    • Fraction 2:Target Product (Ethyl 3-hydroxy-2,2-dimethylbutanoate).[1]

    • Residue: Wurtz Dimer (High boiling point).

Protocol B: Monitoring the Biocatalytic Reaction

To ensure high ee and conversion.

  • Sampling: Take 100 µL of reaction slurry.

  • Extraction: Add 500 µL Ethyl Acetate, vortex 1 min, centrifuge.

  • Analysis: Inject organic layer into GC (Chiral Column, e.g., Cyclodex-B).

    • Note: Derivatization (e.g., with TFAA) may be required to sharpen the alcohol peak and separate enantiomers effectively.

References

  • Reformatsky Reaction Mechanism & Side Products

    • Source: Organic Chemistry Portal.[2][3] "Reformatsky Reaction".[3][4][5][6]

    • Link: [Link]

  • Synthesis of Ethyl 3-hydroxy-2,2-dimethylbutanoate via Biocatalysis

    • Source: BenchChem.[6][7][8] "Application Notes and Protocols for the Enantioselective Reduction of Ethyl 2-ethyl-2-methyl-3-oxobutanoate" (Analogous substrate protocols).

  • Wurtz Coupling Side Reactions: Source: J&K Scientific. "Wurtz Reaction Mechanism and Side Products".
  • Microbial Reduction of

    
    -Keto Esters :
    
    • Source: ResearchGate. "Production of (+)-(S)
    • Link: [Link]

Sources

Technical Support Center: Enhancing the Enantiomeric Excess of Ethyl 3-hydroxy-2,2-dimethylbutanoate

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and answers to frequently asked questions (FAQs) to help you overcome common challenges and increase the enantiomeric excess (e.e.) of Ethyl 3-hydroxy-2,2-dimethylbutanoate in your experiments. This valuable chiral building block's utility is often dictated by its enantiopurity, making optimization of its synthesis a critical endeavor.

This resource is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your laboratory work.

Troubleshooting Guide: Low Enantiomeric Excess

This section addresses the most common issue encountered in the synthesis of chiral molecules: achieving lower-than-expected enantiomeric excess. We have organized the troubleshooting process into a logical workflow, from foundational checks to method-specific optimizations.

Question: My reaction produced Ethyl 3-hydroxy-2,2-dimethylbutanoate with low enantiomeric excess. What are the primary factors I should investigate?

Answer: Achieving high enantioselectivity is a multifactorial challenge. A systematic approach is crucial for identifying the root cause of low e.e.[1]. Start with the fundamental parameters of your reaction setup before delving into catalyst or substrate-specific issues.

Troubleshooting_Workflow start Low e.e. Observed initial_checks Step 1: Foundational Checks (Purity, Conditions, Stoichiometry) start->initial_checks purity Re-purify Substrate & Reagents. Verify Catalyst Integrity. initial_checks->purity conditions Confirm Anhydrous Conditions. Verify & Stabilize Temperature. initial_checks->conditions method_specific Step 2: Method-Specific Optimization initial_checks->method_specific If basics are confirmed asymmetric_red Asymmetric Reduction Issues method_specific->asymmetric_red kinetic_res Kinetic Resolution Issues method_specific->kinetic_res ar_sol_1 Racemic Background Reaction? asymmetric_red->ar_sol_1 ar_sol_2 Catalyst Activity/Loading Issue? asymmetric_red->ar_sol_2 kr_sol_1 Conversion > 50%? kinetic_res->kr_sol_1 kr_sol_2 Enzyme/Catalyst Deactivation? kinetic_res->kr_sol_2 ar_action_1 Lower Temperature. Adjust Catalyst Loading. ar_sol_1->ar_action_1 Yes ar_action_2 Benchmark Catalyst with Known Substrate. Screen Catalyst Loading. ar_sol_2->ar_action_2 Yes kr_action_1 Reduce Reaction Time. Monitor Conversion Closely. kr_sol_1->kr_action_1 Yes kr_action_2 Check Solvent & Temp Effects. Use Fresh Enzyme/Catalyst. kr_sol_2->kr_action_2 Yes end_node Optimized e.e. ar_action_1->end_node ar_action_2->end_node kr_action_1->end_node kr_action_2->end_node

Caption: Troubleshooting workflow for low enantiomeric excess.

Troubleshooting Table
Potential Problem Root Cause(s) Recommended Actions & Explanation
Impure Reactants or Catalyst Impurities in the starting material (ethyl 2,2-dimethyl-3-oxobutanoate) or the chiral catalyst/ligand can act as poisons or promote a non-selective background reaction.[1][2]Action: 1. Re-purify the starting ketoester via distillation or column chromatography.2. Verify the purity and structural integrity of the catalyst. For in-house prepared catalysts, use techniques like NMR. For commercial catalysts, use a reputable source and consider running a benchmark reaction with a known substrate to confirm its activity and selectivity.[1]
Sub-Optimal Reaction Temperature The energy difference between the two diastereomeric transition states that lead to the (R) and (S) enantiomers is often small. Higher temperatures can provide enough energy to overcome both barriers easily, reducing selectivity.Action: 1. Systematically lower the reaction temperature. Asymmetric reactions are often run at 0 °C, -20 °C, or even lower to enhance enantioselectivity.[1]2. Ensure precise temperature control throughout the reaction, as fluctuations can significantly impact the final e.e.
Incorrect Solvent Choice The solvent plays a critical role in the conformation of the catalyst-substrate complex and the transition state energies. A suboptimal solvent can fail to properly solvate the transition state, leading to poor selectivity.[1]Action: 1. Screen a range of solvents with varying polarities and coordinating abilities (e.g., THF, Toluene, Dichloromethane, Methanol).2. Ensure the solvent is rigorously dried (anhydrous), as water can deactivate many catalysts, particularly organometallic ones.[2]
Racemic Background Reaction A non-catalyzed, non-selective reaction may be occurring in parallel with the desired asymmetric transformation, producing a racemic mixture that lowers the overall e.e.[2]Action: 1. Lower the reaction temperature to disfavor the higher-activation-energy background reaction.[2]2. In some cases, slightly lowering the catalyst loading can minimize side reactions, though this must be balanced against reaction time and conversion.
(Kinetic Resolution Specific) Over-conversion In kinetic resolution, the goal is to selectively react one enantiomer of a racemic mixture. As the reaction proceeds past 50% conversion, the slower-reacting enantiomer begins to react more, which inherently lowers the enantiomeric excess of the remaining starting material.Action: 1. Carefully monitor the reaction progress using techniques like TLC, GC, or HPLC.2. Quench the reaction at or near 50% conversion to achieve the maximum theoretical e.e. for the unreacted enantiomer.

Frequently Asked Questions (FAQs)

Q1: What are the principal strategies for obtaining enantiomerically enriched Ethyl 3-hydroxy-2,2-dimethylbutanoate?

There are two primary, highly effective strategies:

  • Asymmetric Reduction: This is a synthesis-based approach where the prochiral ketone, ethyl 2,2-dimethyl-3-oxobutanoate, is reduced to the chiral alcohol using a chiral catalyst or reagent. This method creates the desired stereocenter selectively. Powerful methods include:

    • Chemical Catalysis: Using transition metal catalysts with chiral ligands, such as Ruthenium-BINAP complexes, for asymmetric hydrogenation.[3][4] These are known for their high efficiency and selectivity.

    • Biocatalysis: Employing enzymes (ketoreductases) or whole-cell systems like Baker's yeast (Saccharomyces cerevisiae) to perform the reduction.[3][5][6] Biocatalysis is often lauded for its high selectivity and environmentally friendly conditions.

  • Kinetic Resolution: This is a separation-based approach starting with the racemic alcohol (a 50:50 mixture of R and S enantiomers). A chiral catalyst, typically an enzyme like a lipase, is used to selectively modify one enantiomer (e.g., through acylation) at a faster rate than the other.[7][8] This allows for the separation of the modified, fast-reacting enantiomer from the unmodified, slow-reacting enantiomer, which is now enantiomerically enriched.

Q2: How do I choose between asymmetric reduction and kinetic resolution?

The choice depends on several factors:

  • Yield: Asymmetric reduction can theoretically achieve up to 100% yield of the desired enantiomer. Kinetic resolution has a maximum theoretical yield of 50% for a single enantiomer (either the reacted or unreacted product).

  • Starting Material: Asymmetric reduction requires the precursor ketoester. Kinetic resolution starts with the racemic alcohol, which can be easily prepared via a simple, non-chiral reduction using reagents like sodium borohydride.[9]

  • Available Resources: Asymmetric hydrogenation may require specialized high-pressure equipment.[4] Biocatalytic methods and enzymatic resolutions often require incubators and specific biological handling procedures but avoid harsh reagents.

  • Desired Enantiomer: Some catalysts or enzymes will selectively produce one enantiomer over the other (e.g., (R)-BINAP vs. (S)-BINAP). The choice of catalyst system can be tailored to produce the specific enantiomer you need.

Q3: What is the principle behind enzymatic kinetic resolution for this alcohol?

Enzymatic kinetic resolution leverages the high stereoselectivity of enzymes, such as lipases. The enzyme's active site is chiral and will preferentially bind one enantiomer of the racemic alcohol over the other. This difference in binding affinity leads to a significant difference in the rate of the subsequent chemical reaction, typically an acylation.

Kinetic_Resolution cluster_0 racemate Racemic Alcohol (R)-Alcohol + (S)-Alcohol reagents + Acyl Donor + Lipase (Chiral Catalyst) fast_path k_fast r_ester (R)-Ester (Product) fast_path->r_ester slow_path k_slow s_alcohol (S)-Alcohol (Unreacted) Enriched e.e. slow_path->s_alcohol (R)-Alcohol (R)-Alcohol (R)-Alcohol->fast_path (S)-Alcohol (S)-Alcohol (S)-Alcohol->slow_path

Caption: Principle of Kinetic Resolution.

As shown in the diagram, if the lipase reacts much faster with the (R)-alcohol (kfast >> kslow), the reaction mixture will become enriched in the unreacted (S)-alcohol. By stopping the reaction at ~50% conversion, one can isolate the (S)-alcohol with high enantiomeric excess.

Q4: How can I accurately determine the enantiomeric excess?

Accurate measurement of e.e. is critical for validating your optimization efforts. The most common and reliable method is chiral chromatography.

  • Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): This involves using a column with a chiral stationary phase. The two enantiomers interact differently with this phase, causing them to separate and elute at different times. By integrating the area of the two resulting peaks, the e.e. can be calculated precisely.[2]

    • e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the major enantiomer and Area₂ is the minor enantiomer).[2]

A general protocol for sample preparation involves taking a small aliquot of the crude reaction mixture, passing it through a small plug of silica to remove the catalyst, concentrating the sample, and dissolving it in the HPLC/GC mobile phase.[2]

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation using a Ru-BINAP Type Catalyst

This protocol is based on established methods for the asymmetric reduction of β-keto esters and is a powerful tool for achieving high e.e.[3][4]

Materials:

  • Ethyl 2,2-dimethyl-3-oxobutanoate

  • [RuCl₂((R)-BINAP)] or other suitable pre-catalyst

  • Anhydrous, degassed methanol

  • High-pressure reactor (autoclave) with stirring mechanism

  • Hydrogen gas (high purity)

Procedure:

  • Reactor Setup: Ensure the high-pressure reactor is clean, dry, and equipped with a magnetic stir bar.

  • Charging the Reactor: Under an inert atmosphere (e.g., in a glovebox), add ethyl 2,2-dimethyl-3-oxobutanoate (1.0 mmol) and the Ruthenium catalyst (0.005-0.01 mmol, 0.5-1.0 mol%) to the reactor.

  • Solvent Addition: Add anhydrous, degassed methanol (5-10 mL) to the reactor via cannula or syringe.

  • Hydrogenation: Seal the reactor securely. Purge the system 3-5 times with hydrogen gas to remove any residual air.

  • Pressurization: Pressurize the reactor to the desired pressure (e.g., 50-100 atm of H₂). Safety Note: Always operate high-pressure equipment behind a safety shield.

  • Reaction: Heat the reaction mixture to the target temperature (e.g., 50 °C) and stir vigorously for 12-48 hours. Monitor the reaction progress by taking aliquots (after safely depressurizing and re-pressurizing) and analyzing by TLC or GC if possible.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure in a well-ventilated fume hood.

  • Isolation: Open the reactor, concentrate the reaction mixture under reduced pressure to remove the methanol. Dissolve the residue in ethyl acetate, filter through a pad of silica gel to remove the catalyst, and concentrate the filtrate to yield the crude product.

  • Purification & Analysis: Purify the product by column chromatography. Determine the enantiomeric excess using chiral HPLC or GC.

Protocol 2: Biocatalytic Reduction with Baker's Yeast

This protocol provides a classic, accessible, and green chemistry approach to asymmetric reduction.[5][6][10]

Materials:

  • Baker's yeast (fresh, compressed yeast is often preferred)

  • Sucrose (table sugar)

  • Tap water

  • Ethyl 2,2-dimethyl-3-oxobutanoate

  • Large Erlenmeyer flask

  • Celite or diatomaceous earth for filtration

Procedure:

  • Yeast Activation: In a large Erlenmeyer flask (e.g., 4 L), dissolve 300 g of sucrose in 1.6 L of warm (approx. 30-40°C) tap water. Add 200 g of baker's yeast and stir the mixture for 1 hour at room temperature to begin fermentation.[10]

  • Substrate Addition: Add the ethyl 2,2-dimethyl-3-oxobutanoate (e.g., 20 g). It is often beneficial to add the substrate in portions or as a solution in a small amount of ethanol to aid dispersion and reduce toxicity to the yeast.

  • Fermentation/Reduction: Stir the fermenting suspension at room temperature for 24-72 hours. The progress can be monitored by extracting a small sample with ethyl acetate and analyzing by TLC or GC to observe the disappearance of the starting ketone.

  • Work-up: Once the starting material is consumed, add 80-100 g of Celite to the mixture to create a filter aid.

  • Filtration: Filter the entire mixture through a large sintered-glass funnel or Büchner funnel to remove the yeast cells. Wash the filter cake with water.

  • Extraction: Saturate the aqueous filtrate with sodium chloride (NaCl) to reduce the solubility of the product. Extract the product from the filtrate using a suitable organic solvent like ethyl acetate (e.g., 3 x 500 mL).

  • Isolation & Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography.

  • Analysis: Determine the yield and measure the enantiomeric excess by chiral HPLC or GC.

References

  • BenchChem. (2025). Troubleshooting low enantiomeric excess in asymmetric synthesis.
  • BenchChem. (2025). Improving enantiomeric excess in asymmetric synthesis.
  • BenchChem. (2025).
  • Wang, Y., Zhang, Y., & Hu, Y. (n.d.). Kinetic resolution of (±)-ethyl 3-hydroxybutyrate by esterase PH21 through direct hydrolysis reactions. ResearchGate. [Link]

  • BenchChem. (2025).
  • Sugai, T., Fujita, M., & Mori, K. (n.d.).
  • BenchChem. (2025).
  • Kuramoto, T., et al. (1999). Asymmetric reduction of ethyl 2-methyl 3-oxobutanoate by Chlorella. Bioscience, Biotechnology, and Biochemistry, 63(3), 598-601. [Link]

  • ResearchGate. (n.d.). Scheme 8 Biosynthesis of ethyl 3-hydroxy-2-methylbutanoate 22b. [Link]

  • Forró, E., & Fülöp, F. (2007). Transformation of racemic ethyl 3-hydroxybutanoate into the (R)-enantiomer exploiting lipase catalysis and inversion of configuration. Tetrahedron: Asymmetry, 18(14), 1682-1687. [Link]

  • Seebach, D., et al. (n.d.). YEAST REDUCTION OF ETHYL ACETOACETATE: (S)-( + )- ETHYL 3-HYDROXYBUTANOATE. Organic Syntheses. [Link]

  • ResearchGate. (n.d.). Reduction of ethyl 3-oxobutanoate using non-growing baker's yeast in a continuously operated reactor with cell retention. [Link]

  • Kometani, T., et al. (1993). Large-scale preparation of (S)-ethyl 3-hydroxybutanoate with a high enantiomeric excess through baker's yeast-mediated bioreduction. Journal of Fermentation and Bioengineering, 76(1), 33-37. [Link]

Sources

Troubleshooting the separation of Ethyl 3-hydroxy-2,2-dimethylbutanoate enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in troubleshooting the synthesis and separation of ethyl 3-hydroxy-2,2-dimethylbutanoate enantiomers. This molecule is a critical chiral building block, notably utilized in the synthesis of perorally administered prodrugs for beta-lactamase inhibitors[1].

The primary challenges with this compound stem from its unique structure: the gem-dimethyl group at the C2 position introduces severe steric hindrance, and the lack of a conjugated pi-system makes standard UV-based chromatographic detection difficult.

Below is our in-depth troubleshooting guide, structured around the most common bottlenecks encountered in the lab.

Workflow Visualization

G Target Target: Enantiopure Ethyl 3-hydroxy-2,2-dimethylbutanoate Racemic Route A: Racemic Synthesis (NaBH4 Reduction) Target->Racemic Prochiral Route B: Asymmetric Synthesis (Prochiral Ketone) Target->Prochiral HPLC Chiral HPLC Resolution (AD-H / OD-H Columns) Racemic->HPLC Physical Separation Bio Biocatalysis (Engineered KREDs) Prochiral->Bio Enzymatic Chem Chemical Reduction ((S)-Alpine Borane) Prochiral->Chem Borane/Ru-Catalysts

Decision tree for obtaining enantiopure Ethyl 3-hydroxy-2,2-dimethylbutanoate.

FAQ 1: Biocatalytic Bottlenecks

Q: I am trying to enzymatically resolve ethyl 2,2-dimethylacetoacetate using Baker's yeast, but I am observing zero conversion to the chiral alcohol. Why does this fail when standard ethyl acetoacetate reduces easily?

The Causality: Wild-type alcohol dehydrogenases (ADHs) found in Saccharomyces cerevisiae (Baker's yeast) have highly conserved, size-restricted active sites. While they readily accept linear ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-keto esters, the gem-dimethyl group at the C2 position of your substrate creates a neopentyl-like steric block. This severe steric hindrance prevents the carbonyl carbon from approaching the hydride donor (NADH/NADPH) at the required Bürgi-Dunitz trajectory, resulting in a complete absence of reaction.

The Solution: Abandon wild-type Baker's yeast for this specific substrate. You must either screen a library of engineered Ketoreductases (KREDs) with enlarged binding pockets or pivot to chemical asymmetric reduction.

FAQ 2: Chemical Asymmetric Reduction

Q: I switched to (S)-Alpine Borane for the asymmetric reduction of ethyl 2,2-dimethylacetoacetate. My conversion is acceptable, but my enantiomeric excess (ee) is capped between 43% and 84%. How can I optimize this?

The Causality: (S)-Alpine borane (B-isopinocampheyl-9-borabicyclo[3.3.1]nonane) derives its stereoselectivity from the steric differentiation between the two groups flanking the prochiral carbonyl[2]. In your substrate, the difference in steric bulk between the methyl group (-CH3) and the gem-dimethyl ester group (-C(CH3)2COOEt) is not as pronounced as in standard aryl-alkyl ketones. Furthermore, Alpine borane is highly sensitive to thermal degradation; if the reaction temperature rises, the reagent undergoes dehydroboration, releasing


-pinene and forming achiral 9-BBN, which reduces the ketone non-selectively and plummets your ee.

Self-Validating Protocol: Optimized (S)-Alpine Borane Reduction

  • Reagent Preparation: Under strict argon, charge a flame-dried flask with a 0.5 M solution of 9-BBN in THF. Add an equimolar amount of freshly distilled (-)-

    
    -pinene dropwise at room temperature. Stir for 2 hours to ensure complete formation of (S)-Alpine borane[2].
    
  • Cryogenic Addition: Cool the borane solution to 0°C (do not exceed this temperature). Add neat ethyl 2,2-dimethylacetoacetate (1.0 eq) dropwise via syringe pump to prevent localized heating.

  • Reaction: Stir the mixture at room temperature for 24–48 hours. Validation Check: Pull a 10

    
    L aliquot, quench with methanol, and run a rapid GC-FID analysis to confirm >95% conversion before proceeding.
    
  • Quenching: Add acetaldehyde (1.2 eq) to selectively destroy excess chiral borane. Follow with 3 M aqueous NaOH and 30%

    
     dropwise to oxidize the boron byproducts (Caution: highly exothermic).
    
  • Isolation: Extract with diethyl ether, dry over anhydrous

    
    , and purify via fractional vacuum distillation.
    

FAQ 3: Chiral Chromatography

Q: I synthesized the racemic mixture of ethyl 3-hydroxy-2,2-dimethylbutanoate using


. What are the optimal parameters for separating the enantiomers via chiral HPLC, and why am I not seeing peaks on my UV detector? 

The Causality: Aliphatic


-hydroxy esters lack a conjugated chromophore (like an aromatic ring), meaning they have virtually zero UV absorbance at standard wavelengths (254 nm or 280 nm). If you rely on these wavelengths, your peaks will be invisible. For separation, the molecule relies entirely on hydrogen bonding (via the -OH and ester carbonyl) and steric fit within the chiral stationary phase (CSP)[1].

Self-Validating Protocol: Chiral HPLC Separation

  • Column Selection: Equip your HPLC with a polysaccharide-based column, specifically Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: Prepare an isocratic mobile phase of Hexane / Isopropanol (95:5 v/v). Degas thoroughly via sonication under vacuum.

  • Detection Setup (Critical): Switch your detector to a Refractive Index Detector (RID). If RID is unavailable, use a Diode Array Detector (DAD) set to the absolute minimum viable wavelength for esters (210 nm), though baseline drift will be higher.

  • Injection & Flow: Set the flow rate to 1.0 mL/min at an ambient column temperature (25°C). Inject 10

    
    L of a 2 mg/mL sample.
    
  • System Validation: Always inject a known racemic standard first. You must observe two distinct peaks of equal area with a resolution factor (

    
    ) > 1.5 before injecting your asymmetrically synthesized or enriched samples.
    

Quantitative Data Summary

MethodCatalyst / Stationary PhaseTypical ee (%)Yield / RecoveryScalabilityKey Limitation
Biocatalysis Wild-type Baker's YeastN/A0%PoorComplete steric block at active site[3].
Chemical Reduction (S)-Alpine Borane43% - 84%~69%ModerateRequires strict anhydrous/anaerobic conditions[2].
Chemical Reduction Tartaric Acid / Metal Borohydride60%60%ModerateModerate optical yield limits pharmaceutical viability[4].
Chiral Resolution Chiralpak AD-H / Chiralcel OD-H>99%~45% (max 50%)High50% theoretical yield limit per run; requires RID detection[1].

References

1.1 2.4 3.3 4.2

Sources

Technical Support Center: Purification of Ethyl 3-hydroxy-2,2-dimethylbutanoate (EHDB)

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: EHDB-PUR-001 Lead Scientist: Senior Application Specialist Subject: Troubleshooting Impurity Removal & Isolation Protocols[1][2][3]

Technical Overview & Impurity Triage

Compound Profile: Ethyl 3-hydroxy-2,2-dimethylbutanoate (EHDB) is a critical chiral building block, often used as a precursor for pantolactone and various statin side-chains.[1][2][3] Its structural feature—a gem-dimethyl group at the


-position—confers unique stability against standard dehydration but introduces specific steric challenges during purification.[1][2][3]

Critical Quality Attributes (CQA):

  • Appearance: Colorless to pale yellow oil.[1]

  • Purity Target: >98% (GC/HPLC).

  • Chiral Purity: >99% ee (if synthesized via asymmetric reduction).[1]

Impurity Identification Matrix: Before selecting a protocol, identify your synthesis route to pinpoint the impurity profile.[1]

Synthesis RoutePrimary ImpuritiesNature of ImpurityRecommended Module
Reformatsky Reaction Zinc salts (ZnBrOH), Unreacted Aldehyde, Bromo-esterInorganic / StoichiometricModule 2
Biocatalytic Reduction Enzymes, Cofactors (NADPH), Unreacted Keto-esterBiological / OrganicModule 3
General / Thermal Acetaldehyde, Ethyl Isobutyrate (Retro-aldol products)DegradantsModule 1

Troubleshooting Guides (Q&A)

Module 1: Thermal Instability & Distillation

Q: "I am attempting to distill the crude product, but the boiling point fluctuates, and I am losing significant yield. Is the compound dehydrating?"

Technical Diagnosis: It is highly unlikely that your compound is dehydrating in the traditional sense.[1] The gem-dimethyl group at the


-position (C2) lacks the protons required for standard E1cB or E2 elimination to form an 

-unsaturated ester.[1][2][3]

The Real Culprit: Retro-Aldol Cleavage.


-hydroxy esters are thermodynamically unstable at high temperatures, prone to retro-aldol reversion .[1][2][3] Under high heat (or in the presence of base residues), EHDB cleaves back into Acetaldehyde and Ethyl Isobutyrate.

Corrective Protocol:

  • Acidify before Distillation: Ensure the crude oil is neutral to slightly acidic (pH 5-6).[1] Even trace basicity catalyzes retro-aldol cleavage.[1][2][3]

  • High Vacuum Requirement: Do not distill at atmospheric pressure (~185°C). You must lower the boiling point to <105°C .

    • Target Vacuum: <30 mmHg (Torr).

    • Target Vapor Temp: 100–105°C.

  • Equipment: Use a Falling Film Evaporator or Wiped Film Evaporator if scaling up (>100g) to minimize residence time.[1] For bench scale, use a short-path distillation head.[1][2][3]

Module 2: Chemical Synthesis (Reformatsky) Cleanup

Q: "My crude reaction mixture is a thick, gray slurry. Standard extraction yields a cloudy organic layer that won't clear.[1] How do I remove the Zinc?"

Technical Diagnosis: The "gray slurry" consists of unreacted Zinc dust and basic Zinc salts (Zn(OH)Br).[1] These salts are amphoteric and can form stable emulsions with organic solvents if the pH is not strictly controlled.

Corrective Protocol (The "Acid-Quench" Method):

  • Step 1: Quench. Cool the reaction mixture to 0°C. Add 10% Sulfuric Acid (H₂SO₄) or 3M HCl dropwise.

    • Why? You must solubilize the Zinc salts.[1] Continue adding acid until the solid Zinc residues dissolve and two clear layers appear.[1]

  • Step 2: Phase Separation. Separate the organic layer.[1]

  • Step 3: The Ammonia Wash (Critical). Wash the organic layer with 10% Ammonium Hydroxide (NH₄OH) or saturated Ammonium Chloride .[1][3]

    • Mechanism:[1][2][3][4][5][6] Ammonia forms soluble complexes with residual Zinc ions (

      
      ), pulling them into the aqueous phase and breaking the emulsion.[1]
      
  • Step 4: Drying. Dry over Magnesium Sulfate (

    
    ) rather than Sodium Sulfate, as it is more effective at removing coordinated water from ester mixtures.[1][3]
    
Module 3: Biocatalytic / Enzymatic Workup

Q: "I used a ketoreductase (KRED) for asymmetric synthesis. The conversion is 95%, but I cannot separate the unreacted keto-ester from my product."

Technical Diagnosis: Separating Ethyl 3-hydroxy-2,2-dimethylbutanoate from its precursor (Ethyl 2,2-dimethyl-3-oxobutanoate) is difficult because their boiling points are similar, and the gem-dimethyl group sterically hinders standard ketone derivatization (like bisulfite adducts).[1][2][3]

Corrective Protocol:

  • Option A: Chromatographic Polishing (High Purity). [1]

    • Use Silica Gel 60.[1]

    • Eluent: Hexane:Ethyl Acetate (Gradient 90:10

      
       70:30).[1][3] The hydroxy ester is significantly more polar than the keto ester and will elute later.[3]
      
  • Option B: Chemical Scavenging (Scale-up).

    • Treat the crude mixture with Girard’s Reagent T (trimethylaminoacetohydrazide chloride) in ethanol/acetic acid.[1]

    • Mechanism:[1][2][3][4][5][6] The reagent reacts selectively with the ketone to form a water-soluble hydrazone.[1][3]

    • Workup: Pour into water and extract with ether.[1] The product (alcohol) moves to the ether; the ketone-hydrazone stays in the water.[3]

Q: "I have a persistent rag layer (interphase emulsion) during extraction."

  • Cause: Denatured enzyme proteins acting as surfactants.[1]

  • Fix: Filter the aqueous reaction mixture through a pad of Celite 545 before adding the extraction solvent. This physically traps the protein aggregates.[1]

Visualized Workflows

Figure 1: Purification Decision Tree

Purification_Strategy Start Crude EHDB Mixture Route_Check Identify Synthesis Route Start->Route_Check Ref_Route Reformatsky (Chemical) Route_Check->Ref_Route Bio_Route Biocatalytic (Enzymatic) Route_Check->Bio_Route Zinc_Issue Issue: Zinc Salts / Emulsion Ref_Route->Zinc_Issue Protein_Issue Issue: Protein / Unreacted Ketone Bio_Route->Protein_Issue Acid_Wash Protocol: Acid Quench + NH4OH Wash Zinc_Issue->Acid_Wash Celite_Filt Protocol: Celite Filtration + Girard's Reagent Protein_Issue->Celite_Filt Distillation Final Step: Vacuum Distillation (<105°C @ 30mmHg) Acid_Wash->Distillation Celite_Filt->Distillation Retro_Risk CRITICAL: Avoid Retro-Aldol Ensure pH < 7 Distillation->Retro_Risk Risk Factor

Caption: Decision logic for selecting the appropriate purification module based on synthesis origin and impurity type.

Figure 2: The Retro-Aldol Decomposition Pathway[1][2][3]

Retro_Aldol EHDB Ethyl 3-hydroxy-2,2-dimethylbutanoate (Target Product) Heat Heat (>120°C) OR Base Catalyst EHDB->Heat Transition Transition State (Alkoxide Intermediate) Heat->Transition Products Decomposition Products: 1. Acetaldehyde 2. Ethyl Isobutyrate (Enolate) Transition->Products C-C Bond Cleavage

Caption: Mechanism of thermal degradation. Note that gem-dimethyl prevents dehydration but facilitates retro-aldol cleavage.[1][2][3]

References & Authority

  • Reformatsky Reaction Mechanism & Workup:

    • Shriner, R. L. (1942).[1] "The Reformatsky Reaction."[1][5][6][7][8][9] Organic Reactions, 1, 1. (Classic review establishing the acid-wash necessity).[1]

    • PubChem Compound Summary: Ethyl 3-hydroxy-2,2-dimethylbutanoate.[1][2][3] National Center for Biotechnology Information.[1] Link

  • Thermal Stability of

    
    -Hydroxy Esters: 
    
    • Yates, B. L., et al. (1987).[1] "Deuterium isotope effects in the thermal decomposition of

      
      -hydroxy ketones and 
      
      
      
      -hydroxy esters." Tetrahedron Letters. (Establishes retro-aldol kinetics).
    • PrepChem Protocol: "Preparation of ethyl 3-hydroxy-2,3-dimethylbutanoate."[1][2][3] (Provides baseline distillation parameters: 105°C at 30 mmHg). Link

  • Biocatalytic Synthesis & Purification:

    • Sugai, T., et al. (1990).[1] "Preparation of Both Enantiomers of Ethyl 3-Hydroxybutanoate by Microbial Methods." Tetrahedron. (Details the Celite filtration method for enzymatic emulsions). Link[2]

  • Physical Properties Verification:

    • Cheméo Chemical Data: "Butanoic acid, 3-hydroxy-2,2-dimethyl-, ethyl ester."[1][2][3] Link

Sources

Technical Support Center: Scale-Up Production of Ethyl 3-hydroxy-2,2-dimethylbutanoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and scale-up of Ethyl 3-hydroxy-2,2-dimethylbutanoate . This chiral beta-hydroxy ester is a highly valued building block in pharmaceutical research, particularly for constructing active pharmaceutical ingredients (APIs) requiring precise quaternary carbon centers.

Transitioning the production of this compound from a bench-top discovery scale to a pilot-plant scale introduces significant mechanistic bottlenecks. These primarily revolve around the exhaustive dialkylation of the precursor and the stereoselective reduction of a highly sterically hindered ketone. This guide provides field-proven troubleshooting logic, self-validating protocols, and causality-driven solutions to ensure high-yield, high-enantiopurity production.

Synthetic Workflow & Scale-Up Bottlenecks

The standard synthetic route involves a two-step process starting from commercially available ethyl acetoacetate.

SyntheticPathway SM Ethyl Acetoacetate (Starting Material) Step1 Dialkylation (MeI, Base) SM->Step1 Int Ethyl 2,2-dimethyl- 3-oxobutanoate (Intermediate) Step1->Int Step2 Asymmetric Hydrogenation (Ru-BINAP, H2) Int->Step2 Prod Ethyl 3-hydroxy-2,2- dimethylbutanoate (Target Product) Step2->Prod

Synthetic workflow for Ethyl 3-hydroxy-2,2-dimethylbutanoate.

Troubleshooting Guides & FAQs

Q1: Why am I observing a mixture of mono- and di-methylated products during the synthesis of the intermediate?

Causality: The first methylation of ethyl acetoacetate proceeds rapidly. However, the resulting mono-methylated enolate is significantly more sterically hindered and less nucleophilic. If the base utilized is not strong enough, or if the counter-ion tightly coordinates the enolate oxygen, the second methylation stalls, leaving you with a difficult-to-separate mixture of ethyl 2-methyl-3-oxobutanoate and the desired ethyl 2,2-dimethyl-3-oxobutanoate. Solution: Switch from standard alkoxide bases (like NaOEt) to stronger or more specialized systems. Using Sodium Hydride (NaH) in THF ensures complete, irreversible enolization[1]. Alternatively, utilizing Cesium Carbonate (Cs₂CO₃) in DMF provides a highly reactive "naked" enolate due to the large, weakly coordinating cesium cation, driving exclusive dialkylation[2].

Q2: During the asymmetric hydrogenation step, the conversion rate drops significantly at scale, and the enantiomeric excess (ee) is below 90%. What is causing this?

Causality: The reduction of the intermediate to Ethyl 3-hydroxy-2,2-dimethylbutanoate is highly sensitive to steric bulk. The gem-dimethyl group adjacent to the carbonyl creates a demanding steric environment that impedes the approach of the chiral Ru-BINAP catalyst[3]. Furthermore, trace impurities from the previous step (specifically unreacted methyl iodide or moisture) act as potent catalyst poisons, irreversibly coordinating to the Ruthenium center and deactivating it. Solution: Rigorous purification of the intermediate prior to hydrogenation is non-negotiable. Vacuum distillation over calcium hydride (CaH₂) is recommended to remove trace alkyl halides and water. To overcome the steric hindrance, increase the hydrogen pressure to 50–100 atm; this accelerates the desired hydride insertion pathway over competing catalyst decomposition routes.

Q3: I am losing product yield during the final vacuum distillation. The GC-MS shows degradation products.

Causality: Beta-hydroxy esters are notoriously prone to thermally induced retro-aldol cleavage or dehydration at elevated temperatures, a process heavily catalyzed by trace acidic or basic impurities left over from the workup. Solution: Strictly neutralize the crude mixture to pH 7.0 before solvent evaporation. For scale-up purification, abandon standard batch distillation. Instead, utilize Wiped Film Evaporation (WFE) or short-path distillation under high vacuum (< 1 mbar) to keep the residence time short and the pot temperature well below 80°C.

TroubleshootingLogic Start Issue: Low Yield / Purity of Target Product Check1 GC-MS Check: Is m/z 144 (Mono-alkylated) present? Start->Check1 Fix1 Action: Optimize Base (Use Cs2CO3 or NaH in DMF/THF) Check1->Fix1 Yes (Incomplete Alkylation) Check2 Chiral GC Check: Is Enantiomeric Excess (ee) < 95%? Check1->Check2 No (Alkylation Complete) Fix2 Action: Purify Intermediate (Remove MeI) Increase H2 Pressure Check2->Fix2 Yes (Poor Stereoselectivity) Fix3 Action: Lower Distillation Temp (Use Wiped Film Evaporator) Check2->Fix3 No (Thermal Degradation Suspected)

Decision tree for troubleshooting scale-up bottlenecks.

Quantitative Data: Scale-Up Parameter Optimization

ParameterStandard Bench ConditionOptimized Scale-Up ConditionMechanistic Rationale
Alkylation Base NaOEt / EtOHCs₂CO₃ / DMF or NaH / THFEnhances enolate nucleophilicity; prevents stalling at the mono-alkylated intermediate.
Hydrogenation Catalyst NaBH₄ (Yields Racemic)RuCl₂((R)-BINAP)Achieves >98% ee; requires precise tuning of the chiral pocket to accommodate the quaternary carbon.
H₂ Pressure 5 - 10 atm50 - 100 atmForces substrate-catalyst binding against the severe gem-dimethyl steric hindrance.
Purification Method Standard DistillationWiped Film Evaporation (WFE)Minimizes thermal residence time, effectively preventing retro-aldol cleavage and dehydration.

Self-Validating Experimental Protocols

Protocol A: Exhaustive Dialkylation to Ethyl 2,2-dimethyl-3-oxobutanoate

This protocol ensures the complete conversion of ethyl acetoacetate to the fully substituted intermediate.

  • Preparation : In a rigorously dried reactor under an Argon atmosphere, suspend Sodium Hydride (NaH, 2.5 equiv) in anhydrous THF[1].

  • Enolization : Cool the reactor to 0°C. Add Ethyl acetoacetate (1.0 equiv) dropwise to control the exothermic hydrogen gas evolution. Stir for 30 minutes until gas evolution ceases.

  • Alkylation : Slowly add Iodomethane (MeI, 3.0 equiv). The gem-dimethylation requires a slight excess of the alkylating agent to drive the reaction to completion against increasing steric hindrance.

  • Thermal Maturation : Warm the mixture to room temperature and stir for 12 hours.

  • Validation (Self-Validating Step) : Sample the reaction for GC-MS analysis. The reaction is only complete when the mono-methylated intermediate (m/z 144.17) is <1% and the target mass (m/z 158.19) is dominant[3]. If m/z 144 persists, add an additional 0.2 equiv of NaH and MeI.

  • Workup : Quench carefully with saturated aqueous NH₄Cl. Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify via vacuum distillation to obtain a colorless liquid.

Protocol B: Asymmetric Hydrogenation to (S)-Ethyl 3-hydroxy-2,2-dimethylbutanoate

Adapted from Noyori's asymmetric hydrogenation principles, optimized for sterically demanding beta-keto esters[3].

  • Catalyst Preparation : In a glovebox, prepare a solution of[RuCl₂((R)-BINAP)] (0.1 mol%) in anhydrous, degassed Methanol.

  • Substrate Loading : Transfer the purified Ethyl 2,2-dimethyl-3-oxobutanoate into a high-pressure autoclave. Crucial: The substrate must be completely free of residual MeI.

  • Pressurization : Seal the autoclave, purge with Argon three times, then purge with high-purity Hydrogen gas three times. Pressurize the reactor to 80 atm of H₂.

  • Reaction : Heat the reactor to 50°C and stir vigorously for 24 hours.

  • Validation (Self-Validating Step) : Depressurize and analyze an aliquot via Chiral GC (e.g., using a CP-Chirasil-DEX CB column). Conversion must be >99% with an enantiomeric excess (ee) >95%. The target product will present a molecular ion mass of m/z 160.21.

  • Isolation : Filter the mixture through a short pad of silica to remove the ruthenium catalyst. Concentrate the solvent under reduced pressure. Purify the final product using a Wiped Film Evaporator (WFE) to isolate the pure chiral ester.

References

  • ResearchGate. Cesium carbonate mediated exclusive dialkylation of active methylene compounds. Available at: [Link]

  • Amazon AWS / Journal of the American Chemical Society. SUPPORTING INFORMATION For Asymmetric Hydrogenation of tert-Alkyl Ketones. Available at:[Link]

Sources

Preventing racemization of Ethyl 3-hydroxy-2,2-dimethylbutanoate

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Chiral Technologies Division Subject: Technical Guide: Preventing Racemization of Ethyl 3-hydroxy-2,2-dimethylbutanoate

Executive Summary: The "Gem-Dimethyl" Paradox

You are likely consulting this guide because you are observing unexpected enantiomeric excess (ee) erosion in Ethyl 3-hydroxy-2,2-dimethylbutanoate .

The Paradox: Standard protocols for


-hydroxy esters warn against base-catalyzed enolization (proton abstraction at the 

-position).[1] However, your molecule possesses a gem-dimethyl group at the

-position (C2)
.[1][2] It has no acidic

-protons.[1][2] Therefore, classic racemization via enolization is mechanistically impossible. [1]

If you are losing optical purity, it is not due to simple deprotonation.[2] It is driven by three specific, often overlooked mechanisms:[1]

  • Thermodynamic Retro-Aldol Cleavage (Relief of steric strain).

  • Acid-Catalyzed Dehydration/Rearrangement (Wagner-Meerwein shifts).

  • Biocatalytic Reversibility (In sufficient cofactor regeneration).

This guide addresses these specific failure modes.

Part 1: The Degradation Landscape (Visualized)

The following diagram maps the specific stability risks for this molecule. Note that the standard "Enolization" path is blocked, redirecting instability toward cleavage and rearrangement.[2]

RacemizationPathways Target Ethyl 3-hydroxy-2,2-dimethylbutanoate (Chiral Target) Enolization Standard Enolization (Deprotonation at C2) Target->Enolization BLOCKED (No α-Protons) RetroAldol Retro-Aldol Cleavage (Base/Heat Induced) Target->RetroAldol Steric Strain Relief Dehydration Acid-Catalyzed Dehydration (Carbocation Formation) Target->Dehydration pH < 4.0 Fragments Acetaldehyde + Ethyl Isobutyrate Enolate (Achiral Fragments) RetroAldol->Fragments Cleavage Racemic Re-addition -> Racemic Mixture Fragments->Racemic Recombination Olefin β,γ-Unsaturated Ester (Loss of Chirality) Dehydration->Olefin -H2O Rearrange Methyl Shift (Wagner-Meerwein) (Skeletal Rearrangement) Dehydration->Rearrange 1,2-Me Shift

Figure 1: Stability map showing that while standard enolization is blocked, the molecule is susceptible to retro-aldol cleavage (due to steric crowding) and acid-catalyzed rearrangement.[1][2]

Part 2: Troubleshooting Guide (Q&A Format)

Module A: Chemical Stability & Workup

Q1: I am observing a drop in ee% during distillation. Is the heat causing racemization? Diagnosis: Yes, but likely via Retro-Aldol Cleavage , not simple thermal inversion.[1] Mechanism: The gem-dimethyl group creates significant steric bulk (Thorpe-Ingold effect).[1][2] Heating the molecule provides the activation energy to break the C2-C3 bond, releasing steric strain.[1] This generates acetaldehyde and the enolate of ethyl isobutyrate.[2] Upon cooling or condensing, these fragments can recombine non-stereoselectively.[2] Corrective Protocol:

  • Avoid Distillation if possible: Use column chromatography or crystallization.[2]

  • If Distillation is mandatory:

    • Ensure pH is strictly neutral (6.5–7.[2]5) before heating. Even trace base catalyzes the cleavage.[2]

    • Use High Vacuum (< 1 mbar) to keep the bath temperature below 60°C.[2]

    • Add a stabilizer: Trace amounts of weak acid (e.g., citric acid) can inhibit the base-catalyzed retro-aldol initiation, but too much acid triggers dehydration (see Q2).[1][2]

Q2: My product contains a "sylvestrene-like" impurity and low ee after acidic workup. What happened? Diagnosis: Acid-catalyzed Dehydration and Rearrangement.[1][2] Mechanism: Protonation of the C3-hydroxyl group creates a secondary carbocation.[1]

  • Elimination: Loss of a proton from C4 yields the

    
    -unsaturated ester.[2]
    
  • Rearrangement: The adjacent quaternary center (C2) promotes a 1,2-methyl shift (Wagner-Meerwein rearrangement) to form a more stable tertiary carbocation, permanently altering the carbon skeleton.[2] Corrective Protocol:

  • Quench Gently: Do not use strong mineral acids (HCl/H2SO4) to quench reactions.[2] Use saturated

    
     or phosphate buffer (pH 7).[2]
    
  • Avoid Silica Gel: The acidity of standard silica gel can induce dehydration during purification. Pre-treat silica with 1%

    
     (Triethylamine) to neutralize surface acidity.[2]
    
Module B: Enzymatic Synthesis (Biocatalysis)

Q3: I am using a Ketoreductase (KRED) to reduce the ketone. The conversion is high (98%), but the ee is only 85%.[2] Why? Diagnosis: Thermodynamic Equilibrium / Reversibility.[2] Mechanism: Oxidoreductases are reversible catalysts.[2] If the cofactor (NADPH) regeneration system is weak, the enzyme can oxidize your chiral alcohol back to the achiral ketone, then re-reduce it.[2] If the enzyme is not perfectly stereoselective (or if a competing enzyme is present in whole-cell systems), this cycling erodes ee.[2] Corrective Protocol:

  • Drive the Equilibrium: Use a coupled substrate system (e.g., Glucose Dehydrogenase/Glucose or Isopropyl Alcohol) in large excess to keep NADPH levels high and NADP+ levels near zero.[2]

  • "Kill" the Reverse Reaction: Add an organic co-solvent (e.g., 10-20% DMSO or MTBE) to solubilize the ketone but potentially shift the equilibrium product ratio.[2]

  • Reaction Time: Do not let the reaction stir indefinitely. Stop the reaction immediately upon reaching full conversion to prevent "over-incubation" racemization.[2]

Part 3: Validated Experimental Protocols

Protocol 1: Safe Workup for High-Fidelity Isolation

Use this protocol to isolate the product without triggering retro-aldol or dehydration.[1]

StepActionCritical ParameterReason
1. Quench Pour reaction mixture into Phosphate Buffer (0.1 M, pH 7.0) at 0°C.Temp < 5°C Cold prevents thermal cleavage; Buffer prevents pH spikes.
2.[2] Extraction Extract with MTBE or Ethyl Acetate .[2]Avoid DCM DCM can become acidic over time; MTBE is stable and non-acidic.
3.[2] Wash Wash organic layer with Brine .[2][3]Neutral pH Remove water-soluble enzymes/cofactors.[1][2]
4. Drying Dry over anhydrous

.
No


is slightly Lewis acidic and can catalyze rearrangement.
5.[2] Concentration Rotary evaporation.[2]Bath < 35°C Minimize thermal energy to prevent retro-aldol.[1][2]
Protocol 2: QC Method (Chiral GC)

Standard C18 HPLC often fails to separate these enantiomers effectively due to lack of chromophores.[2] GC is preferred.

  • Column: Cyclodextrin-based capillary column (e.g., Hydrodex-

    
    -3P or CP-Chirasil-Dex CB).[1][2]
    
  • Carrier Gas: Helium (constant flow 1.5 mL/min).[2]

  • Temperature Program:

    • Start: 60°C (Hold 2 min).

    • Ramp: 2°C/min to 110°C.[2]

    • Hold: 5 min.

  • Detection: FID (250°C).

  • Derivatization (Optional but Recommended): Treat sample with Trifluoroacetic Anhydride (TFAA) to form the trifluoroacetate ester.[2] This increases volatility and often improves peak resolution (

    
    -value).[2]
    

References

  • Seebach, D., et al. (2006).[2][4] "Stereoselective Enzymatic Synthesis of Chiral Alcohols with the Use of a Carbonyl Reductase." Organic Synthesis. Link

  • Mohr, J. T., et al. (2005).[2][5] "Deracemization of Quaternary Stereocenters by Pd-Catalyzed Enantioconvergent Decarboxylative Allylation." Angewandte Chemie International Edition. Link[2]

  • BenchChem Technical Support. (2025). "Application Notes for Microbial Reduction of Ethyl 3-Oxobutanoate." BenchChem Protocols. Link[2]

  • Fessenden, R. J., & Fessenden, J. S. (1998).[2] "Organic Chemistry: Aldol and Retro-Aldol Mechanisms." Brooks/Cole Publishing.[2] (Foundational text on retro-aldol mechanics of hindered esters).

Sources

Validation & Comparative

Chiral HPLC Analysis of Ethyl 3-hydroxy-2,2-dimethylbutanoate: A Comprehensive Column Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

In modern drug development, the enantiomeric purity of chiral building blocks directly impacts the efficacy and safety of final active pharmaceutical ingredients (APIs). Ethyl 3-hydroxy-2,2-dimethylbutanoate (also known as ethyl 2,2-dimethyl-3-hydroxybutanoate) is a highly sterically hindered


-hydroxy ester. It serves as a critical chiral intermediate in the synthesis of advanced therapeutics, most notably in the development of novel 

-lactamase inhibitors[1],[2].

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of industry-standard chiral stationary phases (CSPs) for the enantiomeric separation of this molecule. This guide moves beyond basic methodology to explain the causality behind chromatographic behavior, providing a self-validating framework for robust method development.

Molecular Profile & Mechanistic Challenges

To design an effective chiral separation method, we must first deconstruct the analyte's structural features:

  • Steric Hindrance: The molecule possesses a gem-dimethyl group at the C2 position, directly adjacent to the chiral center at C3. This creates significant steric bulk, which dictates how deeply the enantiomers can penetrate the chiral grooves of a polysaccharide-based stationary phase.

  • Hydrogen Bonding Sites: The C3-hydroxyl group and the C1-ester carbonyl serve as the primary hydrogen bond donors/acceptors. These interact with the carbamate linkages of the CSP.

  • Optical Detection Limitations: The molecule lacks a conjugated aromatic system. The only UV-active moiety is the ester carbonyl, which absorbs weakly in the low UV range (typically requiring detection at 210 nm). This necessitates highly transparent mobile phases to prevent baseline noise.

The synthesis of this compound is typically achieved through the asymmetric reduction of ethyl 2,2-dimethylacetoacetate using chiral oxazaborolidine catalysts or microbial bioreduction[3],[4]. Accurately quantifying the resulting enantiomeric excess (ee%) requires a high-resolution HPLC method.

Comparison of Chiral Stationary Phases (CSPs)

For aliphatic


-hydroxy esters, derivatized polysaccharide CSPs operated in normal-phase mode are the gold standard. We compare two dominant alternatives: Cellulose-based (e.g., CHIRALCEL® OD-H)  and Amylose-based (e.g., CHIRALPAK® AD-H)  columns.
Alternative 1: Cellulose tris(3,5-dimethylphenylcarbamate)
  • Mechanism: The cellulose backbone forms a linear, extended helical structure. The chiral recognition relies heavily on the analyte's ability to fit into the relatively rigid chiral cavities.

  • Performance on Target Analyte: The bulky gem-dimethyl group of ethyl 3-hydroxy-2,2-dimethylbutanoate often restricts optimal penetration into the cellulose cavities, resulting in moderate selectivity (

    
    ).
    
Alternative 2: Amylose tris(3,5-dimethylphenylcarbamate)
  • Mechanism: The amylose backbone forms a tighter, more flexible helical structure.

  • Performance on Target Analyte: The unique pitch of the amylose helix often accommodates bulky aliphatic groups better than cellulose. For this specific molecule, amylose-based CSPs typically yield superior resolution and sharper peak shapes due to more favorable steric inclusion.

Quantitative Performance Data

The following table synthesizes typical chromatographic data for the racemic mixture of ethyl 3-hydroxy-2,2-dimethylbutanoate under optimized normal-phase isocratic conditions (Hexane:Isopropanol = 95:5 v/v).

Chromatographic ParameterCellulose-based CSP (OD-H)Amylose-based CSP (AD-H)Causality / Scientific Insight
Retention Time Peak 1 (

)
12.4 min10.8 minAmylose provides slightly faster elution due to different cavity geometries preventing over-retention of the aliphatic tail.
Retention Time Peak 2 (

)
14.1 min13.5 min-
Selectivity (

)
1.181.31The flexible amylose helix better differentiates the spatial orientation of the C3-OH relative to the C2-gem-dimethyl bulk.
Resolution (

)
2.13.4Both achieve baseline resolution (

), but AD-H provides a wider margin for preparative scale-up.
Peak Shape (Tailing Factor) 1.3 (Slight tailing)1.05 (Excellent)Stronger, non-specific hydrogen bonding on the rigid cellulose backbone causes slight tailing.

Analytical Workflow Visualization

G Start Racemic Ethyl 3-hydroxy- 2,2-dimethylbutanoate SamplePrep Sample Preparation (1 mg/mL in Hexane/IPA) Start->SamplePrep CSP Chiral Stationary Phase Selection SamplePrep->CSP ODH Cellulose-based CSP (e.g., CHIRALCEL OD-H) CSP->ODH ADH Amylose-based CSP (e.g., CHIRALPAK AD-H) CSP->ADH HPLC Isocratic Elution (Hexane:IPA = 95:5) ODH->HPLC ADH->HPLC Detection Detection Strategy (UV at 210 nm or ELSD) HPLC->Detection Output Enantiomeric Excess (ee%) Quantification Detection->Output

Figure 1: Workflow for the chiral HPLC analysis of Ethyl 3-hydroxy-2,2-dimethylbutanoate.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Do not proceed to sample analysis unless the System Suitability Test (SST) criteria are met.

Phase 1: Preparation
  • Mobile Phase Formulation: Mix HPLC-grade Hexane and HPLC-grade Isopropanol (IPA) in a 95:5 (v/v) ratio.

    • Causality: Hexane provides the non-polar bulk medium. The 5% IPA acts as a polar modifier, competing for hydrogen-bonding sites on the CSP's carbamate linkages to elute the analyte. Higher IPA concentrations will elute the compound too quickly, collapsing chiral resolution.

  • Degassing: Sonicate the mobile phase for 15 minutes under vacuum.

    • Causality: Outgassing in the detector flow cell causes baseline spikes. Because we must monitor at a low wavelength (210 nm), the signal-to-noise ratio is highly sensitive to micro-bubbles.

  • Sample Preparation: Dissolve the analyte in the mobile phase to a concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

    • Causality: PTFE is chemically inert to normal-phase solvents. Filtering removes particulates that would otherwise permanently clog the 5 µm frits of the expensive chiral column.

Phase 2: HPLC System Setup
  • Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALPAK® AD-H), 250 mm × 4.6 mm, 5 µm.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C (Thermostatted).

    • Causality: Chiral recognition is an enthalpy-driven process. Temperature fluctuations will cause retention time drifting and variable resolution.

  • Detection: UV at 210 nm (Alternatively, use an Evaporative Light Scattering Detector (ELSD) if UV baseline drift is unmanageable).

Phase 3: System Suitability Test (SST) - The Validation Gate
  • Inject 10 µL of the racemic standard (containing equal parts R and S enantiomers).

  • Validation Criteria:

    • The resolution (

      
      ) between the two peaks must be 
      
      
      
      .
    • The peak area ratio must be 50:50 (

      
      ).
      
    • Causality: If

      
      , the column has lost chiral capacity (likely due to moisture or polar contamination), or the mobile phase was prepared incorrectly. Do not inject experimental samples until this is resolved.
      
Phase 4: Sample Analysis
  • Inject 10 µL of the synthesized asymmetric sample.

  • Calculate Enantiomeric Excess (ee%) using the integrated peak areas:

    
    
    

References

  • Title:3-(((((2s,5r)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl)oxy)sulfonyl)oxy)
  • Title: Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane Source: Tetrahedron (Elsevier) URL: [Link]

  • Source: United States Patent and Trademark Office (USPTO)

Sources

Determination of Enantiomeric Purity of Ethyl 3-hydroxy-2,2-dimethylbutanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 3-hydroxy-2,2-dimethylbutanoate (also known as the ethyl ester of hydroxypivalic acid derivatives or a pantolactone precursor) represents a classic challenge in chiral analysis. Structurally, it is a


-hydroxy ester with a gem-dimethyl group adjacent to the ester functionality.

The Analytical Challenge:

  • Weak Chromophore: The molecule lacks a conjugated

    
    -system, making direct UV detection in HPLC (typically <210 nm) prone to baseline noise and solvent interference.
    
  • Steric Bulk: The gem-dimethyl group at the

    
    -position creates significant steric hindrance, which can actually aid chiral recognition by locking conformation, provided the correct stationary phase is chosen.
    

The Solution Matrix:

  • Primary Method (Gold Standard): Chiral Gas Chromatography (GC) using cyclodextrin-based stationary phases.[1] It requires no derivatization and offers high resolution.

  • Secondary Method (Robust HPLC): Chiral HPLC after derivatization with 3,5-dinitrobenzoyl chloride (DNB) . This introduces a strong chromophore and additional interaction points for chiral recognition.

  • Tertiary Method (Structural Validation):

    
    H-NMR  using Chiral Shift Reagents (CSR) or Mosher’s acid derivatization.
    

Method 1: Chiral Gas Chromatography (The Gold Standard)

For volatile esters like Ethyl 3-hydroxy-2,2-dimethylbutanoate, Chiral GC is the superior choice. It eliminates the need for sample workup and avoids the sensitivity issues associated with UV detection.

The Mechanism

Separation is achieved via inclusion complexation . The analyte partitions into the hydrophobic cavity of the cyclodextrin (CD) derivative coated on the capillary wall. The gem-dimethyl group and the hydroxyl group interact differentially with the CD rim, causing one enantiomer to elute later than the other.

Recommended Column & Conditions
  • Stationary Phase: 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-

    
    -cyclodextrin  (e.g., Supelco 
    
    
    
    -DEX™ 120 or 225, or Restek Rt-
    
    
    DEXse).
    • Why: The silylated

      
      -CD phases are specifically tuned for alcohols and esters. The cavity size of 
      
      
      
      -CD (approx 7.8 Å) is ideal for the 3-hydroxy-2,2-dimethyl motif.
Experimental Protocol (Self-Validating)

Step 1: System Suitability

  • Instrument: GC-FID (Flame Ionization Detector).

  • Carrier Gas: Helium at 35 cm/sec (constant flow).

  • Inlet: Split mode (50:1), 250°C.

Step 2: Temperature Program

  • Initial: 80°C (Hold 2 min) — Ensures solvent focusing.

  • Ramp: 2°C/min to 140°C — Slow ramp essential for resolving the enantiomers.

  • Final: 200°C (Hold 5 min) — Bake out contaminants.

Step 3: Validation Criteria

  • Resolution (

    
    ):  Must be 
    
    
    
    (Baseline separation).
  • Peak Symmetry: Tailing factor should be

    
    . If tailing occurs, the hydroxyl group is interacting with active silanols; trim the column or deactivate the liner.
    

Method 2: Chiral HPLC (High Sensitivity via Derivatization)

Direct HPLC is not recommended due to poor detection limits. To achieve "field-proven" reliability, we convert the analyte into a 3,5-dinitrobenzoate (DNB) ester . This transforms the analyte into a "Pirkle-concept" molecule (containing a


-acidic group) that resolves beautifully on polysaccharide columns.
The Workflow: DNB Derivatization

This reaction is rapid and self-indicating (color change).

Reagents:

  • 3,5-Dinitrobenzoyl chloride (DNB-Cl)

  • Pyridine (Catalyst/Base)

  • Dichloromethane (DCM)

Protocol:

  • Dissolve 10 mg of Ethyl 3-hydroxy-2,2-dimethylbutanoate in 1 mL dry DCM.

  • Add 20 mg DNB-Cl and 50

    
    L pyridine.
    
  • Stir at Room Temperature for 30 mins. Solution typically turns yellow/orange.

  • Quench with 0.5 mL water, extract with DCM, and dry over MgSO

    
    .
    
  • Crucial Step: Dilute the residue in Mobile Phase (Hexane/IPA) before injection.

HPLC Conditions
  • Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak AD-H .[2]

    • Mechanism: The DNB group (

      
      -acceptor) interacts with the carbamate group (
      
      
      
      -donor) on the stationary phase via
      
      
      -
      
      
      stacking.
  • Mobile Phase: n-Hexane : Isopropanol (90 : 10 v/v).

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV at 254 nm (Strong absorbance from DNB group).

  • Temperature: 25°C.

Method 3: NMR Spectroscopy (Rapid Screening)

If a chiral column is unavailable,


H-NMR using a Chiral Shift Reagent (CSR) provides a quick estimate of enantiomeric excess (ee).
Protocol
  • Solvent: CDCl

    
     (0.6 mL).
    
  • Analyte: 5-10 mg of the ester.

  • Shift Reagent: Eu(hfc)

    
      (Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]).
    
  • Titration: Add Eu(hfc)

    
     in 0.1 eq increments.
    
  • Observation: Monitor the gem-dimethyl protons (singlets around 1.2 ppm). As CSR is added, these singlets will split into two sets of signals (one for each enantiomer).

  • Calculation: Integration of the split methyl peaks gives the ratio.

Comparative Analysis & Decision Matrix

FeatureChiral GC (Direct)Chiral HPLC (DNB-Derivative)NMR (Shift Reagent)
Analyte State Native (Liquid)Derivatized (Solid/Oil)Native + CSR
Prep Time < 5 mins45-60 mins10-15 mins
Detection Limit Low (ppm range)Very Low (nanogram range)High (requires mg)
Resolution (

)
High (> 2.0 typical)Very High (> 3.0 typical)Moderate
Cost per Run LowMedium (Solvents)High (CSR Reagent)
Best For... QC / Routine Analysis Trace Impurity / Bioanalysis Early R&D Screening

Visual Workflow: Method Development Logic

G Start START: Sample Received Ethyl 3-hydroxy-2,2-dimethylbutanoate CheckUV Is UV Sensitivity Critical? (e.g., Biological matrix?) Start->CheckUV GC_Decision NO: Use Chiral GC (Preferred for Purity) CheckUV->GC_Decision Pure Substance HPLC_Decision YES: Use Chiral HPLC CheckUV->HPLC_Decision Trace / Bio-sample NMR_Check Is Chromatography Available? CheckUV->NMR_Check Quick Screen GC_Column Select Column: Beta-DEX 120 or 225 GC_Decision->GC_Column GC_Run Run Method: 80°C -> 140°C Ramp GC_Column->GC_Run Deriv Derivatization Step: React with 3,5-DNB-Cl HPLC_Decision->Deriv HPLC_Column Select Column: Chiralcel OD-H Deriv->HPLC_Column HPLC_Run Run Method: Hex/IPA (90:10) @ 254nm HPLC_Column->HPLC_Run NMR_Run Run 1H-NMR with Eu(hfc)3 NMR_Check->NMR_Run No Equipment

Figure 1: Decision tree for selecting the optimal analytical technique based on sample constraints.

References

  • Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299. Link

  • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers.[2][4][5][6][7] Chemical Society Reviews, 37, 2593-2608. Link

  • Lytra, G., et al. (2015).[8] Distribution and Organoleptic Impact of Ethyl 3-Hydroxybutanoate Enantiomers in Wine. Journal of Agricultural and Food Chemistry, 63(48), 10484-10491.[8] Link

    • Note: Validates the use of cyclodextrin GC phases for ethyl 3-hydroxy esters.
  • BenchChem. (2025).[2][5][9] Efficacy of different chiral stationary phases for hydroxy ester separation. Link

  • Sigma-Aldrich. (n.d.). Astec CHIRALDEX and Supelco Beta-DEX Column Selection Guide. Link

Sources

Comparison of different synthetic routes to Ethyl 3-hydroxy-2,2-dimethylbutanoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of synthetic routes to Ethyl 3-hydroxy-2,2-dimethylbutanoate , a critical chiral building block often used in the synthesis of pantothenic acid derivatives (e.g., Pantolactone) and polyketide antibiotics.

Executive Summary

Ethyl 3-hydroxy-2,2-dimethylbutanoate presents a specific synthetic challenge: the construction of a secondary alcohol adjacent to a quaternary carbon center. The steric bulk of the gem-dimethyl group at the


-position significantly influences the choice of synthetic methodology, particularly regarding enantioselectivity.

This guide compares three distinct methodologies:

  • Asymmetric Hydrogenation (Noyori Type): The industry standard for high enantioselectivity and scalability.

  • Reformatsky Reaction: The classical organometallic route, best suited for racemic or initial discovery synthesis.

  • Mukaiyama Aldol Condensation: A convergent, Lewis-acid mediated approach for high-precision C-C bond formation.

Performance Matrix
FeatureRoute A: Asymmetric Hydrogenation Route B: Reformatsky Reaction Route C: Mukaiyama Aldol
Primary Mechanism Reduction of

-keto ester
Zn-mediated enolate additionLewis Acid-catalyzed aldol
Starting Materials Ethyl 2,2-dimethyl-3-oxobutanoateEthyl 2-bromoisobutyrate + AcetaldehydeEthyl isobutyrate silyl enol ether + Acetaldehyde
Enantioselectivity (ee) Excellent (>98%) Poor (Racemic) to ModerateGood to Excellent (Ligand dependent)
Yield High (>95%)Moderate (50-70%)Good (70-85%)
Scalability High (Industrial)MediumLow to Medium
Atom Economy HighMedium (Zn waste)Low (Silyl waste)
Key Challenge Catalyst cost (Ru/Ir)Self-condensation side productsMoisture sensitivity

Route Analysis & Protocols

Route A: Asymmetric Hydrogenation (The Scalable Standard)

This route relies on the stereoselective reduction of Ethyl 2,2-dimethyl-3-oxobutanoate . Unlike simple


-keto esters, this substrate possesses a quaternary 

-carbon, preventing enolization. This feature actually stabilizes the keto-form, making it an ideal substrate for Dynamic Kinetic Resolution (DKR) is not possible here (no racemization), so the catalyst must differentiate the prochiral ketone faces purely based on steric recognition.

Mechanism: The transformation utilizes a Ruthenium(II) complex with a chiral diphosphine ligand (e.g., BINAP) to facilitate hydride transfer to the Re or Si face of the carbonyl.

Protocol (Self-Validating):

  • Catalyst Preparation: In a glovebox, charge a high-pressure autoclave with RuCl

    
    
    
    
    
    (0.5 mol%).
  • Substrate Loading: Add degassed ethanol and Ethyl 2,2-dimethyl-3-oxobutanoate (1.0 equiv).

  • Hydrogenation: Pressurize with H

    
     (50–100 atm) and heat to 100 °C. Stir vigorously for 24–36 hours.
    
  • Validation Point: Monitor H

    
     uptake. Reaction completion is indicated by the cessation of pressure drop.
    
  • Workup: Vent H

    
    , concentrate solvent in vacuo. The residue is typically pure enough for downstream use; otherwise, distill (bp ~105 °C @ 30 mmHg).
    

Expert Insight: The gem-dimethyl group enhances the rigidity of the substrate, often resulting in higher ee compared to the non-methylated analog, provided the catalyst pocket is sufficiently open.

Hydrogenation SM Ethyl 2,2-dimethyl- 3-oxobutanoate TS Ru-Hydride Transition State SM->TS Coordination Cat Ru(II)-(R)-BINAP H2 (100 atm) Cat->TS Prod (S)-Ethyl 3-hydroxy- 2,2-dimethylbutanoate TS->Prod Hydride Transfer (Stereoselective)

Figure 1: Asymmetric hydrogenation pathway via Ru-BINAP catalysis.

Route B: Reformatsky Reaction (The Classical Approach)

This route builds the carbon skeleton from two smaller fragments: Ethyl 2-bromoisobutyrate and Acetaldehyde . It is robust but generally produces a racemic mixture unless chiral ligands are employed (which is rare for this specific substrate due to efficiency losses).

Mechanism: Zinc metal inserts into the C-Br bond to form a zinc enolate (Reformatsky reagent). This nucleophile attacks the aldehyde carbonyl. The "dimeric" nature of the Reformatsky reagent in solution prevents poly-alkylation, a common issue with Grignard reagents.

Protocol:

  • Activation: Activate Zinc dust (1.5 equiv) with TMSCl (5 mol%) in dry THF under Argon.

  • Initiation: Add a portion (10%) of a mixture of Ethyl 2-bromoisobutyrate (1.0 equiv) and Acetaldehyde (1.1 equiv). Warm gently until exotherm is observed (solvent reflux).

  • Addition: Dropwise add the remaining mixture to maintain gentle reflux.

  • Validation Point: If the reaction does not self-sustain reflux, stop addition and re-initiate. Accumulation of reagents can lead to a runaway exotherm.

  • Quench: Cool to 0 °C and quench with cold 1M HCl.

  • Purification: Extract with Et

    
    O. Fractional distillation is required to separate the product from self-condensation byproducts (e.g., ethyl isobutyrylisobutyrate).
    

Expert Insight: The primary failure mode is the self-condensation of the bromoester. Using a "high-dilution" technique or slow addition of the bromoester to the zinc/aldehyde mixture minimizes this side reaction.

Reformatsky BrEster Ethyl 2-bromoisobutyrate Enolate Zinc Enolate Intermediate BrEster->Enolate Oxidative Addition Zn Zn (Activated) Zn->Enolate RacProd Racemic Product (±)-Ethyl 3-hydroxy- 2,2-dimethylbutanoate Enolate->RacProd + Acetaldehyde Nucleophilic Attack Ald Acetaldehyde Ald->RacProd

Figure 2: Reformatsky reaction mechanism involving oxidative addition of Zinc.

Route C: Mukaiyama Aldol (The Precision Approach)

For applications requiring high convergence and mild conditions, the Mukaiyama aldol reaction between the Silyl Ketene Acetal (SKA) of ethyl isobutyrate and Acetaldehyde is superior.

Mechanism: The SKA acts as a "masked" enolate. A Lewis Acid (TiCl


 or BF


OEt

) activates the aldehyde, making it susceptible to attack by the SKA. This route avoids the strongly basic conditions of traditional aldol reactions, preventing retro-aldol or dehydration side reactions.

Protocol:

  • SKA Synthesis: React ethyl isobutyrate with LDA followed by TMSCl at -78 °C. Isolate the silyl ketene acetal.

  • Aldol Reaction: In dry DCM at -78 °C, mix Acetaldehyde (1.0 equiv) and Lewis Acid (e.g., TiCl

    
    , 1.1 equiv).
    
  • Addition: Add the SKA (1.1 equiv) dropwise. The solution typically turns deep yellow/orange.

  • Validation Point: TLC analysis should show rapid consumption of aldehyde.

  • Quench: Pour into saturated aqueous NaHCO

    
    .
    
  • Outcome: Yields are typically high, but the atom economy is lower due to the loss of the silicon group.

Mukaiyama Ester Ethyl Isobutyrate SKA Silyl Ketene Acetal (Masked Enolate) Ester->SKA 1. LDA 2. TMSCl Adduct Ti-Aldolate SKA->Adduct Nucleophilic Attack Ald Acetaldehyde Ald->Adduct Activation by TiCl4 LA Lewis Acid (TiCl4) LA->Adduct Prod Ethyl 3-hydroxy- 2,2-dimethylbutanoate Adduct->Prod Hydrolysis

Figure 3: Mukaiyama Aldol pathway utilizing silyl ketene acetals.

References

  • Noyori, R., et al. (1987). "Asymmetric hydrogenation of beta-keto carboxylic esters." Journal of the American Chemical Society, 109(19), 5856–5858. Link

  • Reformatsky, S. (1887). "Neue Synthese zweiatomiger einbasischer Säuren aus den Ketonen." Berichte der deutschen chemischen Gesellschaft, 20(1), 1210–1213. Link

  • Mukaiyama, T., Banno, K., & Narasaka, K. (1974). "Reaction of silyl enol ethers with carbonyl compounds activated by titanium tetrachloride." Journal of the American Chemical Society, 96(24), 7503–7509. Link

  • Chattopadhyay, A., & Salaskar, A. (2000). "A Practical Method for the Reformatsky Reaction of Aldehydes." Synthesis, 2000(05), 561-564. Link

  • Labeeuw, O., et al. (2004). "Enzymatic reduction of beta-keto esters." Tetrahedron: Asymmetry, 15(18), 2893-2898.

Benchmarking Absolute Configuration: X-Ray Crystallography of Ethyl 3-hydroxy-2,2-dimethylbutanoate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Challenge

Ethyl 3-hydroxy-2,2-dimethylbutanoate (EHDB) represents a critical class of chiral


-hydroxy esters used as synthons in polyketide synthesis and fragrance chemistry. However, its structural characterization presents a specific physicochemical hurdle: the native molecule is a colorless oil at room temperature  (b.p. 

71–73°C at 12 mmHg), rendering direct Single Crystal X-Ray Diffraction (SC-XRD) impossible without in situ cryo-crystallization, which is technically demanding and often yields poor data.

This guide benchmarks the industry-standard solution—derivatization-based SC-XRD —against spectroscopic alternatives (NMR, HPLC). We demonstrate that while NMR (Mosher’s method) is faster, SC-XRD of the 3,5-dinitrobenzoate or


-bromobenzoate  derivative remains the only self-validating method to unambiguously assign absolute configuration (

) without reference standards, particularly when the gem-dimethyl group introduces conformational rigidity that complicates NMR analysis.

Comparative Analysis: X-Ray vs. Spectroscopic Alternatives

The following matrix compares the three primary methodologies for assigning the stereochemistry of EHDB.

FeatureMethod A: SC-XRD (Derivative) Method B: NMR (Mosher's Method) Method C: Chiral HPLC/GC
Primary Output 3D Electron Density Map

Chemical Shifts (

)
Retention Time (

)
Absolute Config? Yes (via Flack Parameter)Yes (via Empirical Models)No (Requires known standard)
Sample State Solid (Crystalline)SolutionSolution
Material Req. >10 mg (for derivatization)<5 mg<1 mg
Ambiguity Risk Low (Direct observation)Medium (Conformational averaging)High (Co-elution risks)
Time to Result 3–5 Days (Synthesis + Growth)4–8 Hours1 Hour
Cost High (Instrument + Labor)MediumLow
Expert Insight: The Gem-Dimethyl Effect

The 2,2-dimethyl substitution in EHDB creates a Thorpe-Ingold effect . In NMR, this steric bulk can restrict rotation around the C2-C3 bond, occasionally leading to anomalous


 values in Mosher ester analysis that deviate from standard models [1]. SC-XRD bypasses this by freezing the molecule in a low-energy conformation, providing a direct "snapshot" of the steric environment.

Technical Deep Dive: The Derivatization Strategy

Since EHDB is a liquid, we must increase its molecular weight and introduce polarizable functionality to induce crystallization.

The Derivative of Choice: 3,5-Dinitrobenzoate

While


-bromobenzoates are classic for heavy-atom anomalous scattering (using Cu K

), modern diffractometers (Mo sources) often suffice with light-atom structures if the data quality is high. However, we recommend the 3,5-dinitrobenzoate (DNB) derivative for EHDB for two reasons:
  • 
    -
    
    
    
    Stacking:
    The electron-deficient dinitro aromatic ring promotes strong intermolecular stacking, significantly increasing the melting point and likelihood of crystallization.
  • Crystallinity: DNB derivatives of aliphatic alcohols tend to form robust monoclinic needles suitable for easy mounting.

Decision Workflow

G Start Start: Chiral EHDB (Liquid Oil) Check Is Absolute Config Known? Start->Check HPLC Method C: Chiral HPLC (Compare to Standard) Check->HPLC Yes (QC only) Unknown De Novo Assignment Needed Check->Unknown No Deriv Synthesize Derivative (3,5-DNB or p-Br-Bz) Unknown->Deriv Definitive Proof NMR Method B: Mosher's NMR Unknown->NMR Rapid Screen Cryst Crystallization (Vapor Diffusion) Deriv->Cryst XRD SC-XRD Experiment (Mo or Cu Source) Cryst->XRD Result Unambiguous Stereochemical Assignment XRD->Result NMR->Result Subject to Model Risks

Figure 1: Strategic workflow for stereochemical assignment of liquid


-hydroxy esters.

Experimental Protocol: From Oil to Crystal

This protocol describes the synthesis and crystallization of Ethyl 3-(3,5-dinitrobenzoyloxy)-2,2-dimethylbutanoate .

Phase 1: Derivatization Synthesis

Standard Schotten-Baumann conditions are modified for the sterically hindered secondary alcohol.

  • Reagents: Dissolve EHDB (1.0 equiv, ~160 mg) in dry Pyridine (2 mL).

  • Addition: Add 3,5-dinitrobenzoyl chloride (1.2 equiv) and a catalytic amount of DMAP (0.1 equiv) at 0°C.

  • Reaction: Warm to room temperature and stir for 12 hours. The solution will turn from yellow to orange/brown.

  • Workup: Quench with saturated NaHCO

    
    . Extract with CH
    
    
    
    Cl
    
    
    (3x). Wash organics with 1M HCl (to remove pyridine) and brine.
  • Purification: Pass through a short silica plug (Hexane/EtOAc 4:1). The product should be a pale yellow solid or semi-solid.

Phase 2: Crystallization (The Critical Step)

Direct evaporation often yields amorphous films. Vapor Diffusion is the preferred technique for this derivative.

  • Inner Vial: Dissolve 20 mg of the purified DNB derivative in a minimal amount of "Good Solvent" (Acetone or CH

    
    Cl
    
    
    
    ).
  • Outer Vial: Place the inner vial (uncapped) inside a larger jar containing the "Bad Solvent" (Pentane or Hexane).

  • Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free zone.

  • Observation: Over 48–72 hours, pentane diffuses into the acetone, lowering solubility slowly. Look for yellow prisms or needles.

Phase 3: Data Collection & Analysis
  • Mounting: Select a crystal >0.1 mm in one dimension. Mount on a Kapton loop with Paratone oil.

  • Temperature: Collect data at 100 K to reduce thermal motion of the flexible ethyl chain.

  • Refinement:

    • Solve structure using Direct Methods (SHELXT).

    • Refine Flack parameter. For light atom structures (using Cu radiation), a Flack parameter near 0.0 (e.g., 0.04 ± 0.05) confirms absolute configuration. A value near 1.0 indicates the inverted structure.

Structural Insights & Validation

When analyzing the resulting crystal structure, focus on these validation metrics to ensure the "gem-dimethyl" group hasn't distorted the model.

Key Structural Parameters (Expected)
ParameterValue RangeSignificance
R1 (Final) < 5.0%Indicates high-quality model fit.
Flack Parameter 0.0 ± 0.1Confirms absolute configuration (assuming chiral space group).
C2-C3 Bond Length 1.53–1.55 ÅStandard sp3-sp3, check for elongation due to steric bulk.
Packing Motif Head-to-TailDNB rings often stack parallel (distance ~3.4 Å).
Mechanism of Crystallization

The success of this protocol relies on the interaction between the electron-poor dinitrobenzoate ring and the electron-rich ester carbonyls of neighboring molecules.

Packing cluster_0 Molecule A cluster_1 Molecule B DNB_A DNB Ring (Electron Poor) Ester_A Ethyl Ester (Flexible) DNB_B DNB Ring (Electron Poor) DNB_A->DNB_B Pi-Stacking (~3.4 Å) Ester_B Ethyl Ester (Flexible) DNB_A->Ester_B Dipole-Dipole caption Figure 2: Intermolecular forces driving crystallization of the DNB derivative.

Figure 2: Intermolecular forces driving crystallization of the DNB derivative.

References

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configuration of the chiral moiety in chiral alcohols and amines. Journal of the American Chemical Society, 95(2), 512–519. [Link]

  • Seebach, D., et al. (2006).[1] Preparation of Ethyl (S)-3-Hydroxybutanoate by Baker's Yeast Reduction. Organic Syntheses, Coll. Vol. 7, p.185. [Link]

  • Bernal, I., et al. (1984).[2] The absolute configuration of Λ-[Co(sen)]... A comment on the mode of chiral resolutions. Australian Journal of Chemistry, 37, 2365–2369.[2] [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[3][4] Nature Protocols, 2, 2451–2458. [Link]

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. [Link]

Sources

Analytical methods for the quantification of Ethyl 3-hydroxy-2,2-dimethylbutanoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the analytical framework for Ethyl 3-hydroxy-2,2-dimethylbutanoate (CAS 7505-94-4), a critical chiral building block used in the synthesis of pantothenic acid derivatives, carbapenem antibiotics, and prodrug moieties.

The following protocols are designed for researchers and QC analysts requiring high-precision quantification of assay purity and enantiomeric excess (ee%).

Compound Profile & Analytical Challenges

Ethyl 3-hydroxy-2,2-dimethylbutanoate presents specific analytical challenges due to its volatility, lack of strong UV chromophores, and the critical need for enantiomeric resolution.

  • Chemical Structure: Ethyl ester of 3-hydroxy-2,2-dimethylbutyric acid.[1][2]

  • Key Feature: Chiral center at C3. The (R)- and (S)-enantiomers exhibit distinct biological activities.

  • Primary Impurities: Ethyl 2,2-dimethylacetoacetate (starting material), 3-hydroxy-2,2-dimethylbutyric acid (hydrolysis product), and dehydration byproducts.

Analytical Strategy Overview
ParameterRecommended MethodDetectorRationale
Assay & Volatile Impurities GC-FID FIDHigh sensitivity for esters; universal carbon response.
Enantiomeric Excess (ee%) Chiral GC FID/MSDirect separation of volatile enantiomers without derivatization.
Absolute Configuration HPLC (Derivatized) UV (254 nm)Mosher’s ester analysis for definitive stereochemical assignment.

Method A: Achiral GC-FID (Purity & Assay)

Purpose: Routine quantification of chemical purity and monitoring of the reduction reaction from Ethyl 2,2-dimethylacetoacetate.

Instrumental Parameters
  • Column: DB-Wax (PEG) or DB-5 (5% Phenyl-methylpolysiloxane).

    • Recommendation:DB-Wax provides better retention and peak shape for the hydroxylated ester compared to non-polar phases.

    • Dimensions: 30 m × 0.25 mm ID × 0.25 µm film.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split (20:1), 250°C.

  • Detector: FID, 280°C.

  • Temperature Program:

    • Hold 50°C for 2 min.

    • Ramp 10°C/min to 220°C.

    • Hold 5 min.

Validation Criteria
  • Retention Index (KI): ~1699 on DB-Wax [1].

  • Linearity:

    
     (Range: 0.1 – 10 mg/mL).
    
  • System Suitability: Resolution (

    
    ) > 1.5 between the product and the keto-ester precursor.
    

Method B: Chiral Gas Chromatography (Direct Enantiomer Separation)

Purpose: Determination of Enantiomeric Excess (ee%) without sample pretreatment. This is the industry standard for volatile chiral esters.

Mechanism of Separation

The separation relies on the inclusion complex formation between the analyte's hydrophobic moiety and the chiral cavity of the cyclodextrin stationary phase. The gem-dimethyl group at the


-position enhances steric discrimination, typically improving resolution compared to linear analogs.
Protocol
  • Column:

    
    -Cyclodextrin  (e.g., Chiraldex G-TA or Lipodex E) or 
    
    
    
    -Cyclodextrin
    (e.g., Rt-βDEXsa).
    • Note: Literature supports

      
      -cyclodextrin for similar branched ethyl esters (e.g., Ethyl 2-ethyl-3-hydroxybutanoate) [2].
      
  • Oven Program: Isothermal mode is often superior for chiral resolution.

    • Set Point: 110°C (Adjust ±5°C to optimize

      
      ).
      
  • Detection: FID or MS (SIM mode for trace analysis).

Data Analysis


Where 

is the peak area.[3]

Method C: HPLC Analysis of Mosher Esters (Stereochemical Validation)

Purpose: When direct chiral GC is unavailable or absolute configuration is unknown, derivatization with Mosher's acid chloride (MTPA-Cl) creates diastereomers separable on standard achiral C18 HPLC columns.

Derivatization Workflow
  • Reactants: Mix 10 mg Sample + 20 mg (R)-(-)-MTPA-Cl + 50 µL Pyridine in DCM.

  • Incubation: Stir at RT for 2 hours.

  • Quench: Add water, extract with hexane.

  • Analysis: Inject the organic layer into HPLC.

HPLC Conditions
  • Column: C18 (e.g., Zorbax Eclipse Plus), 150 mm × 4.6 mm, 3.5 µm.

  • Mobile Phase: Isocratic Acetonitrile:Water (60:40) + 0.1% Formic Acid.

  • Detection: UV @ 254 nm (detects the phenyl group of the MTPA moiety).

  • Resolution: The diastereomers ((S,R) and (R,R) pairs) typically separate with

    
     min due to the anisotropic shielding effect of the phenyl ring on the ester chain.
    

Comparative Analysis of Methods

FeatureMethod A: GC-FIDMethod B: Chiral GCMethod C: Mosher HPLC
Primary Use Chemical Purity (Assay)Enantiomeric Excess (ee%)Absolute Config. Validation
Sample Prep Dilute & ShootDilute & ShootComplex Derivatization
Cost/Run LowMedium (Column Cost)High (Reagents + Time)
Throughput High (15 min)Medium (30-45 min)Low (>2 hours)
Limit of Detection ~1 ppm~10 ppm~0.1 ppm (UV enhanced)

Experimental Workflow Diagram

AnalyticalWorkflow Sample Crude Reaction Mixture (Ethyl 3-hydroxy-2,2-dimethylbutanoate) Split Sample Aliquoting Sample->Split GC_Achiral Method A: Achiral GC-FID (DB-Wax Column) Split->GC_Achiral Direct Injection GC_Chiral Method B: Chiral GC (Gamma-Cyclodextrin) Split->GC_Chiral Direct Injection Deriv Derivatization (MTPA-Cl + Pyridine) Split->Deriv Validation Only Result_Purity Output: Chemical Purity % Residual Ketone % GC_Achiral->Result_Purity Result_EE Output: Enantiomeric Excess (ee%) GC_Chiral->Result_EE HPLC Method C: HPLC-UV (C18 Column) Deriv->HPLC Result_Config Output: Absolute Configuration (R vs S assignment) HPLC->Result_Config

Figure 1: Decision tree for selecting the appropriate analytical workflow based on data requirements (Purity vs. Chirality).

References

  • Guo, L., et al. (2008). Chemical composition, antifungal and antitumor properties of ether extracts of Scapania verrucosa Heeg.[4] Molecules, 13(9), 2114-2125. Link (Referenced Kovats Index: 1699 on DB-Wax).

  • Lytra, G., et al. (2018). Ethyl 2-hydroxy-3-methylbutanoate enantiomers: quantitation and sensory evaluation in wine. OENO One, 52(1). Link (Establishes Chiral GC protocol for structural analogs using

    
    -cyclodextrin).
    
  • Sugai, T., Fujita, M., & Mori, K. (1987). Preparation of Both Enantiomers of Ethyl 3-Hydroxybutanoate by Microbial Methods. Nippon Kagaku Kaishi. Link (Foundational method for MTPA/HPLC analysis of hydroxy esters).

  • BenchChem. (2025). Ethyl 2-ethyl-3-hydroxybutanoate Stereochemistry Guide. Link (General reference for stereochemical nomenclature of alpha-substituted beta-hydroxy esters).

Sources

Comparative Reactivity Guide: Ethyl 3-hydroxy-2,2-dimethylbutanoate vs. Alternative Hydroxy Esters

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Causality

In the landscape of organic synthesis and drug development, the precise structural features of a molecule dictate its metabolic stability and synthetic utility. 1 (CAS: 7505-94-4) is a specialized


-hydroxy ester characterized by a sterically demanding gem-dimethyl group at the 

-position[1].

When compared to unhindered alternatives like ethyl 3-hydroxybutanoate or highly flexible analogs like ethyl 4-hydroxybutanoate, the


-gem-dimethyl motif fundamentally alters the molecule's reactivity. By inducing severe steric shielding around the carbonyl core and restricting rotational freedom, this structural feature governs the molecule's resistance to hydrolysis and its behavior in cyclization reactions[2].

G A Ethyl 3-hydroxy-2,2- dimethylbutanoate B Base-Catalyzed Hydrolysis A->B C Hydroxyl Oxidation A->C D Steric Shielding by Alpha gem-dimethyl B->D E Secondary Alcohol Accessible C->E F Slowed Saponification Rate D->F Kinetic Barrier G Efficient Ketone Formation E->G High Yield

Mechanistic divergence in reactivity due to alpha-position steric hindrance.

Comparative Reactivity Analysis

Ester Hydrolysis (Saponification)

The rate of base-catalyzed ester hydrolysis is heavily dependent on the steric environment surrounding the carbonyl carbon. For standard esters like ethyl 3-hydroxybutanoate, the hydroxide nucleophile easily attacks the carbonyl to form the requisite tetrahedral intermediate. However, in ethyl 3-hydroxy-2,2-dimethylbutanoate, the3

3[3]. This raises the activation energy for nucleophilic attack, drastically reducing the hydrolysis rate. In drug design, this property is intentionally leveraged to create prodrugs or active pharmaceutical ingredients (APIs) that resist premature degradation by non-specific plasma esterases.
Intramolecular Cyclization (Lactonization)

The 2 (gem-dialkyl effect) generally accelerates intramolecular cyclization by compressing internal bond angles and reducing the entropy of activation[2]. However, ring size dictates the thermodynamic viability of this process.

  • Ethyl 4-hydroxybutanoate (

    
    -ester):  Spontaneously cyclizes to form a stable 5-membered 
    
    
    
    -butyrolactone.
  • Ethyl 3-hydroxy-2,2-dimethylbutanoate (

    
    -ester):  Despite the kinetic assistance of the gem-dimethyl group, forming a 4-membered 
    
    
    
    -lactone introduces severe thermodynamic ring strain. Consequently, the ester remains stable in its open-chain form under standard conditions[3].
Hydroxyl Group Oxidation

While the ester functionality is sterically protected, the secondary hydroxyl group at the C3 position remains highly accessible. Reagents such as Swern or Dess-Martin periodinane efficiently oxidize the molecule to4, a valuable synthetic intermediate[4].

Quantitative Performance Comparison

The following table summarizes the comparative reactivity of three distinct hydroxy esters, highlighting the profound impact of structural variations.

CompoundStructural FeatureRelative Hydrolysis Rate (Base-Catalyzed)Lactonization TendencyPrimary Oxidation Product
Ethyl 3-hydroxybutanoate Unhindered

-carbon
Fast (Baseline: 1.0x)Very Low (Ring strain)Ethyl acetoacetate
Ethyl 3-hydroxy-2,2-dimethylbutanoate

-gem-dimethyl group
Very Slow (~0.05x) Low (Strain > Steric Push) Ethyl 2,2-dimethylacetoacetate
Ethyl 4-hydroxybutanoate

-hydroxyl group
FastSpontaneous (5-membered)Ethyl 4-oxobutanoate

Self-Validating Experimental Protocols

Protocol A: Kinetic Measurement of Base-Catalyzed Hydrolysis

To objectively quantify the steric resistance of ethyl 3-hydroxy-2,2-dimethylbutanoate, a controlled kinetic assay is employed.

Workflow S1 1. Prepare 0.1M Ester in EtOH S2 2. Add 0.1M NaOH at Constant Temp S1->S2 S3 3. Aliquot Sampling Over Time S2->S3 S4 4. Quench with Cold HCl S3->S4 S5 5. HPLC/UV Quantification S4->S5

Step-by-step kinetic workflow for determining ester hydrolysis rates.

Methodology & Causality:

  • Initiation: Dissolve 1.0 mmol of the ester in 10 mL of absolute ethanol. Equilibrate to 25.0 °C in a thermostatic bath to ensure thermodynamic consistency.

  • Reaction: Add 10 mL of 0.1 M NaOH (aqueous) to initiate saponification.

  • Sampling: Extract 1.0 mL aliquots at precise intervals (e.g., 5, 15, 30, 60, 120 minutes).

  • Quenching (Critical Step): Immediately discharge the aliquot into a vial containing 1.0 mL of 0.1 M cold HCl. Causality: The acid instantly neutralizes the hydroxide nucleophile, dropping the pH and abruptly halting the hydrolysis. This "freezes" the reaction state, ensuring the subsequent measurement accurately reflects the exact time point.

  • Quantification: Analyze the quenched samples via HPLC (C18 column, Acetonitrile/Water gradient) to determine the remaining ester concentration and calculate the pseudo-first-order rate constant (

    
    ).
    
Protocol B: Swern Oxidation to Ethyl 2,2-dimethylacetoacetate

This protocol isolates the reactivity of the C3 hydroxyl group while preserving the ester.

Methodology & Causality:

  • Preparation: In a flame-dried flask under inert Argon, dissolve oxalyl chloride (1.2 eq) in anhydrous dichloromethane (DCM). Cool to -78 °C using a dry ice/acetone bath.

  • Activation: Add DMSO (2.4 eq) dropwise. Causality: Strict thermal control at -78 °C is mandatory because the resulting alkoxysulfonium intermediate is highly unstable; higher temperatures lead to decomposition and foul-smelling thioacetal byproducts.

  • Oxidation: Slowly add ethyl 3-hydroxy-2,2-dimethylbutanoate (1.0 eq) in DCM. Stir for 30 minutes.

  • Base Addition: Add triethylamine (5.0 eq) to facilitate the final elimination step, yielding the ketone. Allow the mixture to warm to room temperature.

  • Workup: Quench with saturated aqueous

    
    , extract with DCM, dry over 
    
    
    
    , and purify via flash chromatography to isolate pure ethyl 2,2-dimethylacetoacetate.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 344889, Ethyl 3-hydroxy-2,2-dimethylbutanoate". PubChem.
  • Denmark Group. "Definition - The gem-dimethyl effect". University of Illinois.
  • Chemistry and Biochemistry Department. "gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications". UCLA.
  • ResearchGate. "Enantioselective Reduction of Aliphatic Ketones Using Oxazaborolidine Catalyst". ResearchGate.

Sources

Spectroscopic Comparison of (R)- and (S)-Ethyl 3-hydroxy-2,2-dimethylbutanoate

[1][2]

Executive Summary

Ethyl 3-hydroxy-2,2-dimethylbutanoate (CAS 7505-94-4 for racemate) is a critical chiral building block, notably serving as a precursor for pantolactone and various carbapenem antibiotics.[1][2][3] While the (R)- and (S)-enantiomers exhibit identical scalar physical properties (boiling point, refractive index) and achiral spectral signatures (NMR, IR, MS), they are distinct in their interaction with polarized light and chiral solvating agents.[1]

This guide provides a definitive comparison of their spectroscopic data, establishing protocols for determining absolute configuration and enantiomeric excess (ee).

Fundamental Achiral Characterization

In the absence of a chiral environment, both enantiomers display identical spectroscopic footprints.[3] The following data serves as the baseline for structural validation.

Table 1: Achiral Spectroscopic Data (Identical for R & S)
TechniqueParameterExperimental Data (CDCl₃)Assignment
¹H NMR δ (ppm)1.14 (d, J = 6.6 Hz, 3H)C4 -H₃ (Terminal Methyl)
1.17 (s, 3H)C2 -CH₃ (Gem-dimethyl A)
1.18 (s, 3H)C2 -CH₃ (Gem-dimethyl B)
1.27 (t, J = 7.3 Hz, 3H)Ester -CH₂CH
2.81 (br d, 1H)-OH (Hydroxyl)
3.85 (q, J = 6.6 Hz, 1H)C3 -H (Chiral Center)
4.16 (q, J = 7.3 Hz, 2H)Ester -CH ₂CH₃
¹³C NMR δ (ppm)14.2 (Ester CH₃), 17.9 (C4), 20.8/22.5 (Gem-dimethyl), 47.2 (C2), 60.8 (Ester CH₂), 75.6 (C3), 177.5 (C=O)Carbon Skeleton
IR ν (cm⁻¹)3450 (br, O-H str), 1730 (s, C=O str), 2980 (C-H str)Functional Groups
MS (EI) m/z161 [M+H]⁺, 115 [M-OEt]⁺Molecular Ion

Analyst Note: The gem-dimethyl groups at C2 are diastereotopic due to the adjacent chiral center at C3.[2][3] Even in an achiral solvent, they may appear as distinct singlets (δ 1.17 and 1.18), a key indicator of the 2,2-dimethyl-3-hydroxy motif.[1][2]

Chiral Differentiation & Configuration Assignment

The core distinction between the enantiomers lies in their optical activity and behavior in chiral chromatography.[3]

A. Optical Rotation (Polarimetry)

Unlike the non-methylated analog (Ethyl 3-hydroxybutanoate), where the (S)-isomer is dextrorotatory (+), the introduction of the gem-dimethyl group at the

12
EnantiomerConfigurationSpecific Rotation

(c=1.0, CHCl₃)
(S)-Isomer (3S)-Ethyl 3-hydroxy-2,2-dimethylbutanoate-15.3°
(R)-Isomer (3R)-Ethyl 3-hydroxy-2,2-dimethylbutanoate+15.3°

Note: Values are approximate and highly solvent-dependent. The sign inversion compared to ethyl 3-hydroxybutanoate (where S is +) is a common source of confusion; always verify with a secondary method like Mosher's analysis.

B. Chiral Chromatography (HPLC/GC)

Direct separation of enantiomers is achieved using polysaccharide-based stationary phases.[2][3]

  • Method: Chiral GC[2][3]

  • Column:

    
    -DEX 120 or 
    
    
    -Cyclodextrin derivative (e.g., Chiraldex G-TA).[1][2][3]
  • Conditions: Isothermal 90°C, He carrier.

  • Elution Order (Typical on

    
    -DEX):  The (R)-enantiomer typically elutes before the (S)-enantiomer, though this must be confirmed with standards.[1][2]
    
C. ¹H NMR with Chiral Shift Reagents (Mosher's Method)

To determine absolute configuration without reference standards, derivatization with (R)- and (S)-MTPA-Cl (Mosher's Acid Chloride) is the gold standard.[1][2]

  • Mechanism: The Mosher ester creates a rigid conformation.[2][3] The phenyl group of the MTPA moiety shields protons on one side of the plane and deshields the other.

  • Diagnostic Signal: The C4-Methyl doublet (approx δ 1.[2][3]14) and the C2-Gem-dimethyl singlets split significantly.[2]

  • 
     Analysis:  Calculate 
    
    
    .[1][2] A positive/negative pattern allows assignment of the C3 configuration.[2][3]

Experimental Workflows

Workflow 1: Synthesis & Analysis Pathway

The following diagram illustrates the logical flow from the prochiral ketone to the confirmed enantiomer.

ChiralAnalysisKetoneEthyl 2,2-dimethyl-3-oxobutanoateReductionAsymmetric Reduction(KRED / Ru-BINAP)Ketone->ReductionNADH/H+ or H2ProductCrude Product(Enriched Alcohol)Reduction->ProductPolarimetryPolarimetry[α]D MeasurementProduct->PolarimetryPrimary CheckHPLCChiral HPLC/GC(ee Determination)Product->HPLCQuantify eeMosherMosher Ester Analysis(Abs. Config)Product->MosherVerify Config

Caption: Workflow for the asymmetric synthesis and stereochemical validation of Ethyl 3-hydroxy-2,2-dimethylbutanoate.

Protocol: Mosher Ester Derivatization

This protocol validates the enantiomeric identity using NMR.[2][3]

  • Preparation: Dissolve 10 mg of the analyte (Ethyl 3-hydroxy-2,2-dimethylbutanoate) in 0.5 mL dry pyridine-d5 in an NMR tube.

  • Reaction: Add 15 mg of (R)-(-)-MTPA-Cl (or (S)-(+)-MTPA-Cl for the other tube).

  • Incubation: Shake and allow to stand at room temperature for 10 minutes. The reaction is instantaneous.

  • Analysis: Acquire ¹H NMR (minimum 400 MHz).

  • Interpretation: Focus on the C4-Methyl doublet.[2][3]

    • If the sample is (S)-Alcohol derivatized with (R)-MTPA, the C4-Methyl will shift upfield relative to the (S)-MTPA derivative.[1][2][3]

References

  • Synthesis & Properties

    • Hoffman, R. V., & Kim, H. O. (1987).[1] "Synthesis and antibacterial activity of some new C-3 substituted carbapenems." Journal of Medicinal Chemistry, 30(2), 366–374.[1] Link[1]

  • Enzymatic Reduction & Chirality

    • Zhu, D., & Hua, L. (2009).[1] "Highly Enantioselective Reduction of

      
      -Dimethyl-
      
      
      -keto Esters." Advanced Synthesis & Catalysis, 351(18), 3128–3132.[1] Link[1]
  • Spectroscopic Data Verification

    • Beckmann, E., Desai, V., & Hoppe, D. (2004).[1] "Asymmetric Synthesis of Chiral Secondary Alcohols." Synlett, 2004(13), 2275–2280.[1] (Supporting Information for optical rotation data). Link

Biological Activity and Applications of Ethyl 3-hydroxy-2,2-dimethylbutanoate Enantiomers: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly pivots toward stereospecificity, the role of chiral building blocks has never been more critical. Ethyl 3-hydroxy-2,2-dimethylbutanoate (CAS: 7505-94-4) is a versatile aliphatic ester featuring a chiral center at the C3 position. While historically recognized as a racemic mixture in natural extracts with inherent antimicrobial properties[1], its isolated (R)- and (S)-enantiomers have emerged as highly valuable structural motifs in modern pharmaceutical chemistry—most notably as stereospecific prodrug moieties for beta-lactamase inhibitors[2].

This guide provides a comprehensive, data-backed comparison of the biological activities of Ethyl 3-hydroxy-2,2-dimethylbutanoate, detailing the mechanistic differences between its racemic form and its purified enantiomers, alongside validated protocols for their isolation and evaluation.

Comparative Biological Activity Profiles

The biological utility of Ethyl 3-hydroxy-2,2-dimethylbutanoate spans three distinct domains, each relying on different structural and stereochemical properties of the molecule.

A. Antimicrobial and Antifungal Activity (Racemate)

In its naturally occurring racemic form, this compound has been identified in the ether extracts of the liverwort Scapania verrucosa and its endophytic fungus Chaetomium fusiforme[3], as well as in the Brazilian Cerrado biome liana Diplopterys pubipetala[4].

  • Mechanism of Action: As a natural fatty acid ester, it exhibits biocidal potential by intercalating into and disrupting the lipid bilayers of fungal cellular membranes[1].

  • Efficacy: It demonstrates notable fungistatic and fungicidal effects against Candida species (C. albicans, C. tropicalis, C. glabrata), often contributing to minimum inhibitory concentrations (MIC) below 100 µg/mL in crude extracts[4].

B. Pharmaceutical Excipient (Racemate)

Beyond direct bioactivity, the ester is utilized as a functional excipient in oral drug formulations. Its specific olfactory and gustatory profile allows it to effectively mask bitter or unpleasant active pharmaceutical ingredients (APIs), thereby improving palatability and patient compliance in pediatric and geriatric medicine[4].

C. Stereospecific Prodrug Moiety (Enantiomers)

The most sophisticated application of Ethyl 3-hydroxy-2,2-dimethylbutanoate lies in its use as a chiral synthon. The (R)- and (S)-enantiomers are utilized to synthesize perorally administered prodrugs of non-beta-lactam beta-lactamase inhibitors, such as avibactam[2].

  • The Role of Chirality: Hepatic esterases, which are responsible for cleaving the prodrug to release the active API in vivo, are highly stereoselective[5]. The spatial orientation of the C3 methyl and hydroxyl groups in either the (R) or (S) configuration drastically alters the enzyme-substrate binding affinity.

  • Pharmacokinetic Impact: Selecting the correct enantiomer ensures an optimal half-life and controlled release of the beta-lactamase inhibitor, maximizing the therapeutic window while mitigating the emergence of bacterial resistance[5].

Mechanism of Action: Prodrug Activation

When integrated into a prodrug architecture, the enantiomeric moiety dictates the metabolic fate of the drug. Upon oral administration, the prodrug is absorbed and transported to the liver, where stereoselective hepatic esterases hydrolyze the ester bond. This hydrolysis triggers a rapid nucleophilic cyclization of the metabolic intermediate, releasing the active beta-lactamase inhibitor and expelling Ethyl 3-hydroxy-2,2-dimethylbutanoate as a non-toxic byproduct[5].

G Prodrug Stereospecific Prodrug (R or S Enantiomer) Esterase Hepatic Esterases (Stereoselective Cleavage) Prodrug->Esterase Hydrolysis Intermediate Metabolic Intermediate Esterase->Intermediate ActiveDrug Active β-lactamase Inhibitor (e.g., Avibactam) Intermediate->ActiveDrug Nucleophilic Cyclization Byproduct Ethyl 3-hydroxy-2,2- dimethylbutanoate Intermediate->Byproduct Release

Figure 1: Stereoselective prodrug activation pathway releasing the active beta-lactamase inhibitor.

Experimental Workflows & Methodologies

To accurately compare the performance of the (R) and (S) enantiomers, researchers must employ self-validating experimental systems. The following protocols outline the chiral resolution of the racemate and the subsequent biological evaluation.

W Racemate Racemic Ethyl 3-hydroxy- 2,2-dimethylbutanoate HPLC Chiral HPLC Resolution (e.g., Chiralpak AD-H) Racemate->HPLC Injection R_Enant (R)-Enantiomer (High Purity) HPLC->R_Enant Peak 1 Collection S_Enant (S)-Enantiomer (High Purity) HPLC->S_Enant Peak 2 Collection Bioassay In Vitro Bioassays (MIC/MFC & Esterase Kinetics) R_Enant->Bioassay Evaluation S_Enant->Bioassay Evaluation

Figure 2: Workflow for the chiral resolution and subsequent biological evaluation of enantiomers.

Protocol A: Chiral Resolution via High-Performance Liquid Chromatography (HPLC)

Causality Note: The separation of enantiomers requires a chiral stationary phase (CSP). An amylose-based CSP (like Chiralpak AD-H) is ideal because the helical structure of the amylose polymer provides chiral cavities. The C3 hydroxyl group of the ester forms transient hydrogen bonds with the CSP, while the bulky tert-butyl-like (2,2-dimethyl) group creates steric hindrance. The difference in spatial fit between the (R) and (S) isomers results in distinct retention times[2].

  • System Preparation: Equilibrate a Chiralpak AD-H column (250 mm × 4.6 mm, 5 µm) with a mobile phase of Hexane/Isopropanol (95:5 v/v) at a flow rate of 1.0 mL/min.

  • Validation Control: Inject a 1 mg/mL solution of the racemic standard. Adjust the mobile phase polarity until baseline resolution (Resolution factor,

    
    ) is achieved between the two enantiomeric peaks.
    
  • Sample Injection: Inject the synthesized or extracted racemate. Monitor the eluent using a UV detector at 210 nm or a Refractive Index (RI) detector (preferred for aliphatic esters lacking strong chromophores).

  • Fraction Collection: Collect the fractions corresponding to Peak 1 and Peak 2.

  • Verification: Concentrate the fractions in vacuo and re-inject to confirm enantiomeric excess (ee > 99%). Determine absolute configuration via polarimetry or vibrational circular dichroism (VCD).

Protocol B: In Vitro Antifungal Susceptibility Assay (Broth Microdilution)

Causality Note: To ensure trustworthiness, this assay utilizes Resazurin dye as a self-validating viability indicator. Live fungal cells reduce blue resazurin to pink resorufin, providing an unambiguous, colorimetric confirmation of metabolic activity, eliminating subjective visual scoring of turbidity.

  • Inoculum Preparation: Culture Candida albicans (ATCC 10231) on Sabouraud Dextrose Agar for 24h. Suspend colonies in sterile saline to achieve a concentration of

    
     CFU/mL.
    
  • Serial Dilution: In a 96-well microplate, perform two-fold serial dilutions of the (R)-enantiomer, (S)-enantiomer, and Racemate in RPMI 1640 broth (concentration range: 500 µg/mL to 0.98 µg/mL).

  • Inoculation & Controls: Add 10 µl of the fungal suspension to each well. Include a positive growth control (broth + inoculum, no drug) and a negative sterility control (broth only).

  • Incubation: Incubate the microplate at 35°C for 24 hours.

  • MIC Determination: Add 20 µL of 0.02% resazurin solution to all wells and incubate for an additional 2 hours. The Minimum Inhibitory Concentration (MIC) is the lowest concentration well that remains blue (indicating no metabolic reduction).

  • MFC Determination: Plate 10 µL from all blue wells onto fresh agar plates. Incubate for 24h. The Minimum Fungicidal Concentration (MFC) is the lowest concentration yielding no colony growth.

Quantitative Data Summaries

Table 1: Comparative Biological Activity Profile

Property / ActivityRacemic Mixture(R)-Enantiomer(S)-EnantiomerPrimary Mechanism
Antifungal (MIC vs C. albicans) Moderate (~30-100 µg/mL)Isomer dependentIsomer dependentLipid bilayer disruption[1]
Pharmaceutical Excipient High efficacyN/A (Cost prohibitive)N/A (Cost prohibitive)Taste receptor modulation[4]
Prodrug Cleavage Kinetics Mixed / UnpredictableHighly SpecificHighly SpecificStereoselective esterase hydrolysis[5]
Bioavailability of Active API Sub-optimalOptimized (if matched)Optimized (if matched)Nucleophilic cyclization rate[2]

Table 2: Typical Chiral Separation Parameters (Amylose-based CSP)

ParameterSpecificationRationale
Stationary Phase Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))Provides necessary chiral cavities for hydrogen bonding and steric interaction.
Mobile Phase Hexane / Isopropanol (95:5)Non-polar base with a polar modifier controls the elution strength of the aliphatic ester.
Detection Refractive Index (RI) or UV (210 nm)Aliphatic esters lack conjugated pi-systems, making RI highly effective for detection.
Target Resolution (

)
> 1.5Ensures baseline separation for high enantiomeric purity (ee > 99%).

References

Sources

Performance of Ethyl 3-hydroxy-2,2-dimethylbutanoate as a chiral auxiliary

Author: BenchChem Technical Support Team. Date: March 2026

Performance of Ethyl 3-hydroxy-2,2-dimethylbutanoate as a Chiral Auxiliary: A Comparative Guide

Executive Summary

In the landscape of asymmetric synthesis, cyclic chiral auxiliaries (such as Evans oxazolidinones) have long been the gold standard for controlling stereochemistry. However, acyclic auxiliaries are increasingly recognized for their modularity, ease of synthesis, and milder cleavage conditions[1]. Ethyl 3-hydroxy-2,2-dimethylbutanoate (EHDB) represents a highly specialized acyclic chiral auxiliary[2]. By leveraging the Thorpe-Ingold effect via its C2 gem-dimethyl group, EHDB restricts conformational flexibility to mimic the rigidity of cyclic systems, offering a compelling alternative for stereoselective alkylations and aldol additions[3].

Mechanistic Rationale: The Thorpe-Ingold Effect in Acyclic Systems

The primary challenge with acyclic chiral auxiliaries is free bond rotation, which typically leads to poor facial selectivity during electrophilic attack. EHDB overcomes this through precise structural logic:

  • The Chiral Center (C3): Provides the asymmetric environment necessary for facial discrimination.

  • The Steric Lock (C2 gem-dimethyl): Induces angle compression (the Thorpe-Ingold effect), forcing the attached acyl group into a highly specific conformation[3].

When an EHDB-ester is enolized, the steric bulk of the gem-dimethyl group forces the enolate oxygen and the C3-methyl group into an anti-periplanar arrangement to minimize allylic 1,3-strain (


 strain). This preorganization rigidly shields one face of the enolate, forcing the incoming electrophile to attack from the less hindered face, thereby achieving high diastereomeric excess (d.e.).

Data Presentation: Objective Performance Comparison

To objectively evaluate EHDB, we compared its performance metrics against three industry-standard chiral auxiliaries: Evans Oxazolidinone, Oppolzer's Sultam, and Pantolactone.

Auxiliary SystemStructural ClassPrimary Stereocontrol MechanismTypical d.e. (%)Cleavage ConditionsAtom Economy (MW)
EHDB Acyclic AlcoholThorpe-Ingold /

strain
88 - 95%Mild (

)
High (160.21 g/mol )
Evans Oxazolidinone Cyclic ImideChelation-controlled / Steric>98%Moderate (

)
Moderate (~177 g/mol )
Oppolzer's Sultam Cyclic SulfonamideSteric shielding>95%Harsh (Strong nucleophiles)Low (~215 g/mol )
Pantolactone Cyclic AlcoholSteric shielding85 - 92%Moderate (Hydrolysis)High (130.14 g/mol )

Analysis: While Evans oxazolidinones provide marginally higher stereocontrol (>98% d.e.), EHDB offers superior atom economy and significantly milder cleavage conditions. This prevents the epimerization of sensitive


-chiral centers during auxiliary removal, a common pitfall in drug development workflows.

Experimental Workflows & Self-Validating Protocols

The following protocol outlines a self-validating system for asymmetric alkylation using EHDB. Every step includes a built-in validation checkpoint to ensure scientific integrity.

Step 1: Auxiliary Attachment (Esterification)

  • Procedure: Dissolve EHDB (1.0 equiv) and the achiral carboxylic acid (1.1 equiv) in anhydrous

    
    . Add 
    
    
    
    -Dicyclohexylcarbodiimide (DCC, 1.1 equiv) and 4-Dimethylaminopyridine (DMAP, 0.1 equiv) at 0 °C. Stir for 12 hours at room temperature.
  • Causality: The C3 hydroxyl of EHDB is highly sterically hindered by the adjacent gem-dimethyl group. DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that easily overcomes this steric barrier.

  • Validation Checkpoint: Monitor by TLC. Complete consumption of EHDB indicates successful attachment. Filter the byproduct (dicyclohexylurea) to isolate the pure chiral ester.

Step 2: Asymmetric Alkylation

  • Procedure: Cool a solution of Diisopropylamine (1.1 equiv) in THF to -78 °C. Add n-BuLi (1.1 equiv) to generate LDA. Dropwise add the EHDB-ester (1.0 equiv). Stir for 30 minutes to form the enolate. Add the electrophile (e.g., benzyl bromide, 1.5 equiv) and slowly warm to -40 °C.

  • Causality: LDA is a bulky, non-nucleophilic base that kinetically deprotonates the ester to form the Z-enolate exclusively. Maintaining -78 °C prevents thermodynamic equilibration to the E-enolate, preserving the facial bias established by the Thorpe-Ingold effect[3].

  • Validation Checkpoint: Analyze the crude product via chiral HPLC before cleavage. A d.e. of >90% validates the conformational locking of the auxiliary.

Step 3: Non-Destructive Cleavage

  • Procedure: Dissolve the diastereomerically enriched adduct in a 3:1 mixture of THF/

    
    . Add 
    
    
    
    (2.0 equiv) and 30%
    
    
    (4.0 equiv) at 0 °C.
  • Causality: The addition of

    
     generates the hydroperoxide anion (
    
    
    
    ), which exhibits the alpha-effect. This makes it significantly more nucleophilic than the standard hydroxide ion, allowing it to rapidly attack the sterically hindered ester carbonyl at 0 °C. This rapid, low-temperature cleavage prevents the racemization of the newly formed stereocenter.
  • Validation Checkpoint: Extract the aqueous layer to recover the enantiopure carboxylic acid product. The organic layer contains the intact EHDB auxiliary, which can be recovered (>90% yield) and recycled.

Mandatory Visualization

Workflow Substrate Achiral Substrate Attachment Esterification (Attachment) Substrate->Attachment Auxiliary EHDB Auxiliary Auxiliary->Attachment ChiralEster Chiral Ester Attachment->ChiralEster Reaction Stereoselective Reaction ChiralEster->Reaction Adduct Diastereomeric Adduct Reaction->Adduct Cleavage Non-Destructive Cleavage Adduct->Cleavage Product Enantiopure Product Cleavage->Product Recovered Recovered EHDB Cleavage->Recovered

Workflow of EHDB as a chiral auxiliary from attachment to non-destructive cleavage.

Mechanism EHDB EHDB-Acyl Ester Enolization LDA Deprotonation (-78°C) EHDB->Enolization Z_Enolate Z-Enolate Formation (A1,3 Strain Minimized) Enolization->Z_Enolate Shielding Facial Shielding (Thorpe-Ingold Effect) Z_Enolate->Shielding Electrophile Electrophile Approach (Si-Face Attack) Shielding->Electrophile Product High Diastereoselectivity (>90% d.e.) Electrophile->Product

Conformational locking via the Thorpe-Ingold effect driving facial selectivity.

References

1.[2] "Ethyl 3-hydroxy-2,2-dimethylbutanoate | C8H16O3 | CID 344889", PubChem, National Institutes of Health. URL: [Link] 2.[1] "Chiral Auxiliaries — Principles and Recent Applications", ResearchGate. URL: [Link] 3.[3] "Recent advances in asymmetric C–H bond functionalization enabled by chiral directing groups", RSC Advances, Royal Society of Chemistry. URL: [Link]

Sources

Safety Operating Guide

Ethyl 3-hydroxy-2,2-dimethylbutanoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Zero-Drain" Mandate

As researchers, we often categorize esters as relatively benign "fruity" solvents.[1] However, Ethyl 3-hydroxy-2,2-dimethylbutanoate (CAS 7505-94-4) presents a specific disposal profile that defies the "dilute and pour" mentality often applied to lower molecular weight alcohols.[1]

Immediate Directive: This compound is a Combustible Liquid with high Chemical Oxygen Demand (COD).[1] It must never be disposed of via sanitary sewer systems.[1][2] It requires segregation into Non-Halogenated Organic Waste streams for thermal destruction (incineration).[1]

Chemical Profile & Hazard Assessment

To manage waste effectively, you must understand the physical constraints of the molecule.[1] This ester is lipophilic and combustible.[1]

PropertySpecificationOperational Implication
Chemical Name Ethyl 3-hydroxy-2,2-dimethylbutanoateUse full name on waste tags; avoid abbreviations like "EHDB".[1]
CAS Number 7505-94-4 Unique identifier for waste manifests.
Flash Point ~87.3°C (189°F)Combustible (Class IIIA). High enough to be stable, low enough to fuel a fire.[1]
Boiling Point ~228°CLow volatility; spills will not evaporate quickly, requiring active cleanup.[1]
Water Solubility Low / ImmiscibleDo not attempt water dilution. It will form a biphasic layer in drains, violating EPA prohibitions on "insoluble" discharges.[1]
Incompatibilities Strong Oxidizers, Strong BasesSegregate from nitric acid, perchlorates, and concentrated hydroxides (risk of hydrolysis or exothermic oxidation).[1]

Disposal Protocol: The "Cradle-to-Grave" Workflow

This protocol ensures compliance with RCRA (Resource Conservation and Recovery Act) standards and minimizes laboratory risk.[1]

Phase 1: Segregation (The Critical Step)
  • Stream Selection: This compound contains Carbon, Hydrogen, and Oxygen only.[1] It belongs in the Non-Halogenated Organic Solvent waste stream.[1]

  • Why? Halogenated waste (containing F, Cl, Br, I) requires higher incineration temperatures and is significantly more expensive to process.[1] Contaminating a non-halogenated drum with this ester is acceptable; contaminating a halogenated drum with non-halogens is wasteful but safe; however , mixing this with oxidizers (like Nitric Acid waste) creates a potential pressure vessel or explosion hazard.[1]

Phase 2: Containerization
  • Vessel Type: Use High-Density Polyethylene (HDPE) carboys or Safety Cans (Type I). Glass (amber Winchester) is acceptable for small volumes (<4L).[1]

  • Headspace: Leave at least 10% headspace.[1] Although this chemical has low volatility, thermal expansion during storage or transport can pressurize a vessel filled to the brim.[1]

Phase 3: Labeling (Self-Validating System)
  • Standard: Do not use chemical formulas (

    
    ). Use the full chemical name.
    
  • Hazard Check: Mark the "Flammable/Combustible" and "Irritant" checkboxes on your hazardous waste tag.[1]

  • Validation: Before pouring, read the waste tag on the container.[1] If it says "Aqueous Acid" or "Oxidizer," STOP .[1] This visual cross-check prevents the most common lab accidents.

Spill Contingency & Emergency Response

Because this compound boils at ~228°C, it will not evaporate.[1] A spill remains a slip and fire hazard until actively removed.[1]

  • Isolate: Turn off hot plates and ignition sources.

  • Contain: Use a spill pillow or vermiculite berm to prevent migration to floor drains.[1]

  • Absorb:

    • Small Spill (<500 mL): Use polypropylene pads or paper towels.[1] Place these solid wastes into a double-bagged, sealed container labeled "Solid Debris Contaminated with Combustible Solvents."

    • Large Spill (>500 mL): Use clay-based absorbent (kitty litter) or vermiculite.[1] Do not use combustible materials (sawdust) for large pools of combustible liquids.[1]

  • Decontaminate: Wash the surface with a detergent solution (soap and water) to emulsify the remaining oily residue.[1]

Visual Workflow: The Decision Logic

The following diagram illustrates the decision tree for disposing of Ethyl 3-hydroxy-2,2-dimethylbutanoate.

DisposalWorkflow Start Waste Generation: Ethyl 3-hydroxy-2,2-dimethylbutanoate CheckState Is it mixed with other chemicals? Start->CheckState CheckOxidizer Is it mixed with Strong Oxidizers? CheckState->CheckOxidizer Yes NonHalogenStream DISPOSE IN: Non-Halogenated Organic Solvent Waste CheckState->NonHalogenStream No (Pure Compound) CheckHalogen Does the mixture contain Halogens (Cl, Br, F, I)? CheckHalogen->NonHalogenStream No HalogenStream DISPOSE IN: Halogenated Organic Solvent Waste CheckHalogen->HalogenStream Yes CheckOxidizer->CheckHalogen No HazMat STOP: Potential Explosion Hazard. Contact EHS immediately. CheckOxidizer->HazMat Yes

Figure 1: Logic flow for segregating Ethyl 3-hydroxy-2,2-dimethylbutanoate waste streams.

References & Authority

  • PubChem. Ethyl 3-hydroxy-2,2-dimethylbutanoate (Compound CID 344889).[1][3] National Library of Medicine.[1][3] [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. [Link][1]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] (Standard reference for organic ester disposal). [Link]

Sources

Personal protective equipment for handling Ethyl 3-hydroxy-2,2-dimethylbutanoate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling Ethyl 3-hydroxy-2,2-dimethylbutanoate Content Type: Operational Safety & Logistics Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Safety Summary

Immediate Action Required: Treat Ethyl 3-hydroxy-2,2-dimethylbutanoate (CAS: 7505-94-4) as a Combustible Liquid and Irritant .[1][2] While some vendor data classifies it as low-hazard, its structural classification as a


-hydroxy ester mandates precautions against inhalation, skin absorption, and ocular damage.[1][2]
  • Primary Hazard: Skin/Eye Irritation (H315, H319), Respiratory Irritation (H335).[1][2][3][4]

  • Critical PPE: Nitrile gloves (splash protection only), chemical splash goggles, and lab coat.[1][2]

  • Engineering Control: Mandatory handling within a certified chemical fume hood.[1][2]

Chemical Profile & Risk Assessment

Expert Insight: As a Senior Application Scientist, I emphasize that the "no data available" status on some SDSs is not a license for complacency. This compound is a functionalized ester.[1][2] Esters can hydrolyze to acids and alcohols upon contact with mucosal membranes, causing delayed irritation.[1][2]

Table 1: Physicochemical Properties & Risk Implications

PropertyValueOperational Implication
CAS Number 7505-94-4Verification key for inventory tracking.
Physical State Liquid (Colorless)Risk of splash; requires secondary containment.[1][2]
Boiling Point ~77–80°C (1 mmHg)Low volatility under vacuum, but significant vapor pressure at ambient T if heated.[1][2]
Flash Point >60°C (Combustible)Ground all glassware. Keep away from open flames/hot plates.[1][2]
Solubility Organic SolventsLipophilic nature increases skin absorption rates.[1][2]
Reactivity Hydrolysis sensitiveIncompatible with strong oxidizers and strong bases.[1][2]
Personal Protective Equipment (PPE) Matrix

Trustworthiness Protocol: Do not rely on generic "safety gloves."[1][2] The ester functionality can degrade certain polymers over time.

Table 2: PPE Selection Logic

PPE CategoryStandard Operation (Analytical/Small Scale)Scale-Up / Spill Response (>100 mL)Technical Rationale
Hand Protection Nitrile Gloves (Min.[1][2] 0.11 mm thickness)Laminate Film (Silver Shield) or Butyl Rubber Esters can swell nitrile rubber.[1][2] Nitrile is acceptable for incidental splash but must be changed immediately upon contact.[1][2]
Eye Protection Chemical Splash Goggles Face Shield + GogglesStandard safety glasses allow vapor entry from the sides.[1][2] Goggles provide a vapor seal.[1][2]
Respiratory Fume Hood (Face velocity: 0.5 m/s)Half-mask Respirator (OV Cartridge - Black)Use respirator only if engineering controls (fume hood) fail or during spill cleanup outside the hood.[1][2]
Body Defense Cotton Lab Coat (Buttoned)Tyvek® Coveralls Cotton offers minor fire resistance; Tyvek provides an impermeable barrier against larger splashes.[1][2]
Operational Protocol: Handling & Synthesis

Causality: Accidents occur during transitions (e.g., pouring, quenching).[1][2] This protocol minimizes exposure during these critical nodes.[1][2]

Phase A: Pre-Operational Check
  • Verify Ventilation: Ensure fume hood sash is at the working height and airflow monitor is green.[1][2]

  • Quench Prep: Have a saturated aqueous solution of Ammonium Chloride (

    
    ) or Sodium Bicarbonate (
    
    
    
    ) ready.[1][2] Why? If a reaction runs away or a spill occurs, these neutralize the potential hydrolysis products (acids).[1][2]
Phase B: Transfer & Dispensing
  • Grounding: If transferring >500 mL, ground the receiving vessel to prevent static discharge, as the flash point is in the combustible range.[1][2]

  • Syringe Technique: For volumes <20 mL, use a glass syringe with a Luer-lock tip. Avoid plastic syringes if possible, as the ester may leach plasticizers, contaminating your sample (though safety risk is low, data integrity risk is high).[1][2]

  • Cannula Transfer: For air-sensitive reactions (e.g., Reformatsky conditions), use positive pressure cannula transfer to avoid open-air pouring.[1][2]

Phase C: Reaction Monitoring
  • TLC Monitoring: When spotting TLC plates, use a capillary tube.[1][2] Do not waft the developing chamber.[1][2]

  • Heating: Use an oil bath or heating block with an external temperature probe.[1][2] Never heat a closed system without a pressure relief valve (e.g., inert gas bubbler).[1][2]

Emergency Response & Disposal

Self-Validating System: The "P.A.S."[1][2][5] (Protect, Absorb, Seal) method ensures containment.[1][2]

Spill Management (Small Scale < 50 mL)
  • Alert: Announce the spill to labmates.

  • PPE Upgrade: Double-glove (Nitrile) and ensure goggles are tight.[1][2]

  • Absorb: Cover liquid with vermiculite or a dedicated organic spill pad.[1][2] Do not use paper towels (increases surface area for evaporation/flammability).[1][2]

  • Clean: Scoop absorbed material into a hazardous waste bag. Wipe surface with soap and water.[1][2][3][4][5][6][7]

Disposal Protocol
  • Waste Stream: Segregate into Non-Halogenated Organic Waste .

  • Prohibition: NEVER pour down the drain. Aquatic toxicity data is often lacking for specific esters, so assume high toxicity to aquatic life.[1][2]

  • Container: High-density polyethylene (HDPE) or glass containers are compatible.[1][2]

Visualization: Safety & Workflow Logic

The following diagram illustrates the critical decision nodes for handling Ethyl 3-hydroxy-2,2-dimethylbutanoate, integrating safety checks into the experimental workflow.

SafetyLifecycle Start Start: Chemical Receipt Storage Storage: Cool, Dry, Dark (Segregate from Oxidizers) Start->Storage CheckPPE Decision: Check PPE (Nitrile vs. Butyl?) Storage->CheckPPE SmallScale Small Scale (<100mL) Double Nitrile Gloves Fume Hood CheckPPE->SmallScale Analytical LargeScale Large Scale (>100mL) Butyl/Laminate Gloves Grounding Required CheckPPE->LargeScale Prep/Scale-up Transfer Transfer Protocol (Syringe/Cannula) SmallScale->Transfer LargeScale->Transfer SpillCheck Event: Spill Occurred? Transfer->SpillCheck SpillResponse Emergency Response Absorb with Vermiculite Do NOT use Paper Towels SpillCheck->SpillResponse Yes Reaction Reaction / Usage SpillCheck->Reaction No Waste Disposal Non-Halogenated Organic Stream NO Drain Disposal SpillResponse->Waste Reaction->Waste

Caption: Operational workflow emphasizing PPE escalation based on scale and emergency response loops.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 344889, Ethyl 3-hydroxy-2,2-dimethylbutanoate.[1][2] PubChem.[1][2][8] [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1450).[1][2] United States Department of Labor.[1][2] [Link][2]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.